Dimesna
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-51-8 | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesna | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMESNA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimesna chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna (B1670654), the disulfide dimer of 2-mercaptoethanesulfonate sodium (Mesna), is a pivotal uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic agents, notably cyclophosphamide (B585) and ifosfamide (B1674421). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of this compound. Furthermore, it elucidates its multifaceted mechanism of action, encompassing both its well-established role in detoxifying reactive metabolites in the urinary tract and its emerging function as a disulfide bond disrupting agent impacting cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in their work with this important compound.
Chemical Structure and Properties
This compound, chemically known as disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), is a symmetrical disulfide molecule. It is the inactive, oxidized form of Mesna (B1676310) and is readily converted back to its active thiol monomer within the body.
Chemical Structure:
Caption: Chemical structure of this compound (Disodium 2,2'-dithiobis(ethanesulfonate)).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Na₂O₆S₄ | [1] |
| Molecular Weight | 326.34 g/mol | [1] |
| CAS Number | 16208-51-8 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 273 °C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water (≥58.6 mg/mL). | [1][4] |
| Stability | Hygroscopic | [1] |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Characterization
This compound is typically synthesized through the oxidation of its precursor, Mesna. Several protocols have been described, with variations in the starting materials and oxidizing agents.
Synthesis Protocol from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
This protocol describes the synthesis of this compound via the deacetylation and subsequent oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.[2]
Materials:
-
S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
-
1N Sodium Hydroxide (NaOH)
-
Water
-
Oxygen gas
Procedure:
-
Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
-
Adjust the pH of the solution to 9.0 by adding 1N NaOH.
-
Stir the reaction mixture while bubbling oxygen through it for 48 hours.
-
Concentrate the aqueous solution to induce crystallization of the product.
-
Isolate the crystals by filtration and dry under vacuum.
Characterization: The structure of the synthesized this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and compared with an authentic sample.[2]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound and its active metabolite, Mesna, in biological matrices and pharmaceutical formulations.
HPLC Protocol for the Determination of Mesna (and adaptable for this compound)
The following protocol is for the analysis of Mesna and can be adapted for this compound, as this compound is often measured by reducing it to Mesna prior to analysis.[5]
Chromatographic Conditions:
-
Column: RP amide C16 column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 5 minutes
Sample Preparation (for drug product):
-
Pool the contents of 10 ampoules of the sample injection solution.
-
Accurately transfer 1 mL of the solution (equivalent to 100 mg of Mesna) into a 100 mL volumetric flask.
-
Dilute to the mark with distilled water and mix well.
-
Prepare a working solution of 0.4 mg/mL by appropriate dilution.
-
Inject 20 µL of the working solution into the HPLC system.
For this compound Analysis: this compound can be quantified by first reducing it to Mesna using a reducing agent like dithiothreitol (B142953) (DTT) or sodium borohydride, followed by HPLC analysis of the total Mesna content. The concentration of this compound can then be calculated by subtracting the concentration of free Mesna (analyzed without the reduction step) from the total Mesna concentration.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: uroprotection via detoxification of acrolein and modulation of signaling pathways through disulfide bond disruption.
Uroprotection
The primary and most well-understood function of this compound is to protect the urinary tract from the toxic effects of acrolein, a metabolite of cyclophosphamide and ifosfamide chemotherapy.
Caption: Metabolic activation and uroprotective mechanism of this compound.
In the systemic circulation, Mesna is rapidly oxidized to this compound.[6] Upon reaching the kidneys, this compound is filtered and then reduced back to the active thiol, Mesna.[6] Mesna is then excreted into the urine where its free thiol group reacts with and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether which is then safely excreted.[7]
Disulfide Bond Disruption and Signaling Pathway Modulation
Emerging evidence suggests that this compound can also function as a disulfide bond disrupting agent (DDA), which can impact the activity of various proteins, including receptor tyrosine kinases that are often overexpressed in cancer cells.
Caption: this compound's proposed mechanism as a disulfide bond disrupting agent.
This compound is proposed to modify cysteine residues on the extracellular domains of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1.[8] This disruption of critical disulfide bonds can alter the receptor's conformation and inhibit its signaling activity, thereby downregulating proliferative signaling in cancer cells where these pathways are hyperactive.[8]
Pharmacokinetics and Metabolism
-
Absorption and Distribution: Following administration, this compound is distributed throughout the body. In the bloodstream, it is the predominant form, as Mesna is rapidly oxidized.[6]
-
Metabolism: The key metabolic transformation of this compound is its reduction to Mesna, which primarily occurs in the kidneys.[6] This kidney-specific activation is crucial for its targeted uroprotective effect.
-
Excretion: Both Mesna and this compound are eliminated from the body via renal excretion.[6]
Toxicology
The toxicological profile of this compound is closely related to that of Mesna. The available data for Mesna indicates a relatively low acute toxicity.
| Route | Species | LD₅₀ | Reference |
| Oral | Rat | 4,440 mg/kg | [9] |
| Oral | Mouse | 6,102 mg/kg | [3] |
Common adverse effects associated with high doses of Mesna (and by extension, this compound) can include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[10] Hypersensitivity reactions have also been reported.[11]
Conclusion
This compound is a critical adjunct in specific chemotherapy regimens, offering essential protection against urotoxicity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and established synthesis and analytical methods make it a valuable tool in oncology. Furthermore, its potential as a disulfide bond disrupting agent opens up new avenues for research into its anticancer properties. This guide provides a solid foundation for scientists and researchers working with this compound, facilitating further exploration and application of this important compound.
References
- 1. US5808140A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medmedchem.com [medmedchem.com]
- 5. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
An In-depth Technical Guide to the Synthesis and Purification of Dimesna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna (B1670654), the disulfide dimer of Mesna (B1676310) (Sodium 2-mercaptoethanesulfonate), is a critical uroprotective and nephroprotective agent employed to mitigate the toxicity of certain chemotherapeutic drugs. Its synthesis and purification are of paramount importance in ensuring its efficacy and safety in clinical applications. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.
Introduction
This compound, chemically known as disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), serves as a prodrug that is metabolically reduced in the kidneys to its active form, Mesna. Mesna's free thiol group is instrumental in neutralizing reactive and urotoxic metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide, thereby preventing hemorrhagic cystitis. Furthermore, this compound itself exhibits nephroprotective effects, potentially through the inhibition of aminopeptidase (B13392206) N (APN) and modulation of paclitaxel-induced microtubule hyperpolymerization. This guide delves into the chemical synthesis and purification strategies for obtaining high-purity this compound suitable for research and pharmaceutical development.
Synthesis of this compound
The primary route for this compound synthesis involves the controlled oxidation of Mesna. Several methods have been developed to achieve this transformation efficiently.
Oxidation of Mesna
The most common approach to this compound synthesis is the oxidation of its monomer, Mesna. This can be accomplished using various oxidizing agents and reaction conditions.
Table 1: Summary of this compound Synthesis via Mesna Oxidation
| Method | Starting Material | Oxidizing Agent | Solvent | Key Reaction Conditions | Yield | Purity | Reference |
| Method A | S-acetyl-2-mercaptoethane sulfonic acid, sodium salt | Oxygen | Water | pH 9.0 (adjusted with 1N NaOH), stirred while bubbling oxygen for 48 hours. | 80% | Not specified | [1] |
| Method B | Sodium 2-mercaptoethanesulfonate (Mesna) | Iodine-containing reagent | Aqueous medium | Not specified in detail | Substantially quantitative | Not specified | |
| Method C | Sodium 2-mercaptoethanesulfonate (Mesna) | Oxygen | Water | Heated to 60°C, oxygen bubbled for 30 minutes. | Quantitative | 99% | [2][3] |
| Method D | Alkenyl sulfonate salt | Sodium hydrosulfide, then Oxygen | Water | Two-step, single-pot process. Step 1: Conversion to mercaptane sulfonate. Step 2: Oxidation to disulfide. | Not specified | High | [3] |
| Method E | Sodium 2-mercaptoethanesulfonate (Mesna) | Hydrogen Peroxide | Glacial Acetic Acid | Room temperature stirring. | High (general method for sulfides) | High | [4] |
Experimental Protocols for this compound Synthesis
-
Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
-
Adjust the pH of the solution to 9.0 by adding 1N sodium hydroxide.
-
Stir the reaction mixture vigorously while bubbling oxygen through it for 48 hours at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Once the reaction is complete, concentrate the aqueous solution under reduced pressure.
-
The product, this compound, will crystallize out directly from the concentrated solution.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[1]
-
Dissolve Mesna in water in a reaction vessel equipped with a gas inlet and a heating mantle.
-
Heat the solution to 60°C.
-
Bubble oxygen gas into the solution for a period of 30 minutes.
-
Monitor the reaction for the disappearance of Mesna.
-
Upon completion, the this compound can be isolated by crystallization.
Purification of this compound
Achieving high purity of this compound is crucial for its intended pharmaceutical applications. The primary method for purification is recrystallization.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.
Table 2: Purification of this compound
| Method | Crude Product Source | Purification Technique | Solvent System | Key Steps | Purity | Reference |
| Recrystallization | From synthesis via oxidation of Mesna | Diffused Recrystallization | Water | Concentrate aqueous reaction mixture, followed by diffused recrystallization. | 99% | [3] |
| Precipitation | From synthesis | Precipitation | Methanol/Water/Acetone (B3395972) | Dissolve in methanol/water, then add acetone to induce precipitation. | Not specified |
Experimental Protocol for this compound Purification
-
Take the crude this compound obtained from the synthesis reaction.
-
If the product is in solution, concentrate the aqueous fraction at 80°C under industrial vacuum.
-
Allow the concentrated solution to cool slowly and undisturbed to promote the formation of large, pure crystals. This process is known as diffused recrystallization.[3]
-
Collect the purified crystals by filtration.
-
Wash the crystals with a minimal amount of ice-cold water to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
The final product can be lyophilized after adjusting the pH of the solution to 7.2 and filtering through a 0.2-micron pore membrane filter for sterile applications.[3]
Analytical Methods for Purity Assessment
The purity of synthesized this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A specific HPLC method has been developed for the simultaneous determination of Mesna and this compound.
Table 3: HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | 10-μm, 8 mm (i.d.) x 10-cm C18-Resolve cartridge |
| Mobile Phase | Aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutyl ammonium (B1175870) phosphate (B84403) (0.001 M), and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with 85% phosphoric acid. |
| Flow Rate | 2 ml/min |
| Detection | Electrochemical detection at +450 mV |
| Internal Standard | p-aminobenzoic acid (IS) |
Reference:[5]
Experimental Protocol for HPLC Analysis
-
Sample Preparation (for in vitro samples):
-
Prepare a standard solution of this compound in the mobile phase.
-
Dilute the sample containing this compound to an appropriate concentration with the mobile phase.
-
-
Injection:
-
Inject a defined volume of the prepared sample into the HPLC system.
-
-
Analysis:
-
Run the chromatogram and identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Quantify the purity by calculating the area of the this compound peak as a percentage of the total peak area.
-
Mechanisms of Action and Signaling Pathways
This compound's therapeutic effects are mediated through several mechanisms, which are crucial for drug development professionals to understand.
Uroprotection via Conversion to Mesna
The primary uroprotective mechanism of this compound involves its in vivo reduction to Mesna, which then detoxifies harmful metabolites of chemotherapeutic agents.
Proposed Nephroprotection Pathway
This compound is also believed to exert direct nephroprotective effects, particularly against cisplatin-induced toxicity. This may involve the inhibition of enzymes in the nephrotoxigenic pathway.
Interaction with Tubulin Polymerization
This compound has been shown to modulate the paclitaxel-induced hyperpolymerization of microtubules, suggesting a potential role in mitigating certain side effects of taxane-based chemotherapies.
Conclusion
The synthesis of this compound is efficiently achieved through the oxidation of Mesna, with several scalable methods available to researchers. High purity, essential for its clinical use, can be obtained through straightforward recrystallization techniques. The provided experimental protocols and analytical methods serve as a valuable resource for the consistent production and quality control of this compound. A thorough understanding of its mechanisms of action, including its role as a prodrug for Mesna and its direct nephroprotective and microtubule-modulating activities, is vital for the continued development and application of this important supportive care agent in oncology.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US5922902A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]
- 3. US5808140A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Dimesna for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (B1670654), also known by its chemical name disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), is a synthetic organosulfur compound. It is the disulfide dimer of Mesna (B1676310) (sodium 2-mercaptoethanesulfonate) and serves as its prodrug.[1][2] Primarily recognized for its role as a uroprotective agent, this compound is co-administered with certain chemotherapeutic agents, such as ifosfamide (B1674421) and cyclophosphamide (B585), to mitigate their urotoxic and nephrotoxic side effects.[1][3] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering critical data and experimental methodologies to support further research and drug development.
Physicochemical Characteristics
General Properties
| Property | Value | Source |
| IUPAC Name | disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | [1] |
| Synonyms | Tavocept, BNP-7787, Mesna disulfide | [1][3] |
| Molecular Formula | C4H8Na2O6S4 | [1] |
| Molecular Weight | 326.34 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 273 °C (decomposes) | [4] |
Solubility
This compound's solubility is a key factor in its formulation and biological activity. It is a highly polar molecule due to the presence of two sulfonate groups, which dictates its solubility profile.
| Solvent | Solubility | Notes | Source |
| Water | ≥58.6 mg/mL | [5] | |
| DMSO | ≥16.35 mg/mL (Slightly soluble) | [4][5] | |
| Methanol | Slightly soluble | [4] | |
| Ethanol | Insoluble | [6] |
pKa and Lipophilicity (LogP)
Experimentally determined pKa and LogP values for this compound are not found in the reviewed literature. The sulfonic acid groups are strong acids and are expected to be fully ionized at physiological pH, contributing to the molecule's high water solubility and low lipophilicity.
-
pKa: The pKa of the sulfonic acid groups is anticipated to be very low (pKa < 1), indicating they are strong acids.
-
LogP: The octanol-water partition coefficient (LogP) is expected to be a low, likely negative, value, reflecting the high hydrophilicity of this compound.
Mechanism of Action and Relevant Signaling Pathways
This compound functions as a prodrug that is converted to its active form, Mesna, in the body. This conversion is central to its uroprotective effects.
-
Systemic Circulation and Renal Transport: Following administration, this compound circulates systemically. It is then taken up by renal organic anion transporters (OAT1, OAT3, and OAT4) in the kidneys.[3][7]
-
Reduction to Mesna: Within the kidney cells, this compound is reduced to two molecules of Mesna.[8]
-
Detoxification of Urotoxic Metabolites: Mesna, with its free thiol group, is then secreted into the renal tubules. In the bladder, it reacts with and neutralizes acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, preventing hemorrhagic cystitis.[2]
Signaling Pathway of this compound's Uroprotective Action
Caption: Mechanism of this compound's uroprotective action.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical industry practices.
Determination of pH-Dependent Aqueous Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at various pH values.
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for pH-dependent solubility determination.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of the buffer.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the gold standard for LogP determination.
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the this compound stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the phases to separate completely.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa
Potentiometric titration is a common method for pKa determination.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water.
-
Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, often at the half-equivalence point. Due to the expected low pKa of the sulfonic acid groups, specialized techniques or software may be required for accurate determination.
Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Workflow for Forced Degradation Study
References
- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
Dimesna's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Dimesna (disodium 2,2'-dithiobis-ethane sulfonate), the disulfide dimer of mesna (B1676310), functions primarily as a disulfide bond-disrupting agent with multifaceted in vitro activities.[1][2] Its mechanism extends beyond its well-known role as a uroprotective and nephroprotective prodrug. In vitro, this compound directly modulates the function of key signaling proteins by targeting cysteine residues, leading to the disruption of extracellular disulfide bonds.[1][2] This action inhibits critical signaling pathways involved in cancer cell proliferation. Furthermore, its conversion to the active thiol compound, mesna, is a crucial aspect of its activity, facilitated by intracellular reducing environments.[3]
Molecular Mechanism of Action
The primary in vitro mechanism of this compound involves the chemical modification of cysteine residues on various proteins. This interaction leads to the disruption of crucial disulfide bonds, particularly in receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), MET, and ROS1.[1][2] By altering the conformation and activity of these receptors, this compound effectively downregulates their proliferative signaling pathways, an effect particularly relevant in cancer cells where these kinases are often overexpressed.[1][2]
In addition to its direct action, this compound serves as a stable precursor to mesna. In vitro studies have demonstrated that the reduction of this compound to its active monomer, mesna, is facilitated by cellular redox systems, including the thioredoxin and glutaredoxin systems, as well as through non-enzymatic thiol-disulfide exchange with molecules like cysteine and glutathione.[3] While this compound itself shows some activity, its reduced form, mesna, has been observed to directly inhibit the growth of several human malignant cell lines in vitro.[4]
This compound also exhibits the ability to modulate the dynamics of the cytoskeleton. It has been shown to affect the paclitaxel-induced hyperpolymerization of microtubule protein (MTP) in a dose-dependent manner, suggesting a potential role in interfering with microtubule-dependent cellular processes.[5]
Signaling Pathways and Cellular Processes
The in vitro effects of this compound are centered on the disruption of key cellular signaling pathways and processes:
-
Receptor Tyrosine Kinase (RTK) Signaling: By targeting extracellular cysteine residues of RTKs like EGFR, MET, and ROS1, this compound inhibits their dimerization and subsequent autophosphorylation, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[1][2]
-
Cellular Redox Homeostasis: The conversion of this compound to mesna influences the cellular redox environment. The thiol group of mesna can participate in various redox reactions, potentially scavenging free radicals and protecting cells from oxidative damage.[6]
-
Microtubule Dynamics: this compound's ability to modulate paclitaxel-induced microtubule hyperpolymerization suggests an interaction with the cytoskeleton, which could impact cell division, intracellular transport, and cell morphology.[5]
Below is a diagram illustrating the proposed signaling pathway modulation by this compound.
Caption: this compound disrupts RTK signaling by targeting extracellular disulfide bonds.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Value | Cell/System | Reference |
| KM for OAT1 | 636 µM | In vitro transporter assay | [5] |
| KM for OAT3 | 390 µM | In vitro transporter assay | [5] |
| KM for OAT4 | 590 µM | In vitro transporter assay | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The workflow for a typical cell viability assay is depicted below.
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Transporter Uptake Assay
This protocol is used to determine the interaction of this compound with specific membrane transporters, such as Organic Anion Transporters (OATs).
-
Cell Culture: Culture cells stably expressing the transporter of interest (e.g., HEK293-OAT1) in appropriate culture vessels.
-
Cell Seeding: Seed the cells into 24-well plates and grow to confluence.
-
Uptake Buffer Preparation: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Assay Initiation: Wash the cells with the uptake buffer. Add the uptake buffer containing radiolabeled this compound or a known substrate in the presence and absence of unlabeled this compound (as a competitor).
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake and calculate kinetic parameters such as KM and Vmax.
The logical relationship for assessing transporter-mediated uptake is outlined below.
Caption: Logic diagram for an in vitro transporter uptake assay.
Conclusion
The in vitro mechanism of action of this compound is characterized by its ability to act as a disulfide bond-disrupting agent, leading to the inhibition of key oncogenic signaling pathways. Its conversion to the active thiol, mesna, further contributes to its cytotoxic and cytoprotective effects. The quantitative data on its interaction with cellular transporters provide insights into its cellular uptake and disposition. The provided experimental protocols offer a framework for further investigation into the multifaceted in vitro activities of this compound.
References
- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
Dimesna as a disulfide bond disrupting agent
An In-depth Technical Guide to Dimesna (B1670654) as a Disulfide Bond Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the disulfide dimer of 2-mercaptoethanesulfonate (Mesna), is primarily recognized for its role as a uroprotective agent, mitigating the urotoxic effects of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[1][2][3] Beyond this established function, this compound has emerged as a molecule of interest for its activity as a disulfide bond disrupting agent (DDA).[4] This guide provides a comprehensive technical overview of this compound's core function as a DDA, its impact on critical cancer-related signaling pathways, and detailed experimental protocols for its study.
Disulfide bonds are crucial for the structural integrity and function of many extracellular and cell-surface proteins, including receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation and survival. By targeting these bonds, DDAs like this compound offer a novel therapeutic strategy to inhibit oncogenic signaling.[4] this compound is proposed to exert its anti-cancer effects by modifying cysteine residues in the extracellular domains of RTKs such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1, thereby disrupting their structure, preventing dimerization, and inhibiting downstream signaling.[4]
Core Concept: The Mechanism of Disulfide Bond Disruption
The stability and function of many secreted and membrane-bound proteins are dependent on the correct formation of intramolecular and intermolecular disulfide bonds. In the context of receptor tyrosine kinases, these bonds are essential for maintaining the conformational integrity required for ligand binding and subsequent receptor dimerization, which is the initial step in signal transduction.
This compound, as a disulfide-containing molecule, is thought to participate in thiol-disulfide exchange reactions with cysteine residues in target proteins. This interaction can lead to the cleavage of native disulfide bonds within the protein, resulting in a conformational change that can impair its function. For receptor tyrosine kinases, the disruption of critical disulfide bonds in their extracellular domains can prevent the conformational changes necessary for dimerization and activation, thus inhibiting downstream signaling pathways that drive cell proliferation and survival.
Chemical Properties and Pharmacokinetics
A summary of the key chemical and pharmacokinetic properties of this compound is provided below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Sodium 2,2'-dithiobis(ethanesulfonate) |
| Synonyms | Tavocept, BNP7787, Mesna (B1676310) disulfide |
| Molecular Formula | C₄H₈Na₂O₆S₄ |
| Molecular Weight | 326.34 g/mol |
| CAS Number | 16208-51-8 |
| Appearance | White solid |
| Solubility | Soluble in water. Soluble in DMSO at 65 mg/mL (199.17 mM).[3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) |
| Half-life (t½) | 1.29 ± 0.6 hours[5] |
| Mean Residence Time (MRT) | 6.68 ± 1.05 hours[5] |
| Renal Clearance (ClR) | 0.157 ± 0.156 L/hr/kg[5] |
| Fraction excreted unchanged in urine (fu) | 0.482 ± 0.25 (over 20 hours)[5] |
Effects on Key Signaling Pathways
This compound's activity as a DDA makes it a potential inhibitor of several oncogenic signaling pathways driven by receptor tyrosine kinases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its overexpression and mutation are common in various cancers. The extracellular domain of EGFR contains numerous disulfide bonds that are critical for its structure and ability to dimerize upon ligand binding. By disrupting these bonds, this compound is proposed to inhibit EGFR activation.
MET Signaling Pathway
The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and proliferation. Aberrant MET signaling is implicated in various cancers. Similar to EGFR, the extracellular domain of MET contains disulfide bonds that are potential targets for this compound.
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements leading to fusion proteins, acts as an oncogenic driver in several cancers, including non-small cell lung cancer. Although the extracellular domain is often lost in oncogenic fusions, the remaining transmembrane and intracellular domains may still be influenced by agents that affect the cellular redox environment. Furthermore, wild-type ROS1 contains extracellular disulfide bonds that could be targeted by this compound.
Quantitative Data Summary
While this compound is classified as a DDA, specific quantitative data on its disulfide bond disruption activity, such as IC₅₀ values against specific protein disulfide bonds, are not widely available in the public domain. The following table summarizes the available quantitative data for this compound.
Table 3: Available Quantitative Data for this compound
| Parameter | Target | Value (Kₘ) | Reference |
| Uptake by Renal Organic Anion Transporter 1 | OAT1 | 636 µM | [3] |
| Uptake by Renal Organic Anion Transporter 3 | OAT3 | 390 µM | [3] |
| Uptake by Renal Organic Anion Transporter 4 | OAT4 | 590 µM | [3] |
It is important to note that the lack of specific IC₅₀ values for disulfide bond disruption highlights a key area for future research to fully characterize this compound's potential as a targeted therapeutic.
Detailed Experimental Protocols
The following protocols are provided as templates for researchers to study the effects of . These are generalized protocols that may require optimization for specific cell lines or proteins of interest.
In Vitro Protein Refolding/Disulfide Disruption Assay
This protocol is adapted from protein refolding studies and can be used to assess the ability of this compound to disrupt disulfide bonds in a purified protein, leading to unfolding, which can be measured by a loss of enzymatic activity.
Materials:
-
Purified protein with known disulfide bonds and enzymatic activity (e.g., Ribonuclease A).
-
This compound.
-
Unfolding buffer: 6 M Guanidinium Hydrochloride (Gu-HCl) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Refolding/Disruption buffer: A suitable buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0) containing varying concentrations of this compound.
-
Enzyme substrate for activity assay.
-
Spectrofluorometer or spectrophotometer.
Procedure:
-
Protein Unfolding and Reduction:
-
Dissolve the purified protein in the unfolding buffer containing an excess of TCEP to a final concentration of ~1 mg/mL.
-
Incubate at room temperature for 2-4 hours to ensure complete unfolding and reduction of disulfide bonds.
-
-
Refolding/Disruption in the Presence of this compound:
-
Prepare a series of refolding/disruption buffers containing a range of this compound concentrations (e.g., 0 mM, 1 mM, 10 mM, 50 mM, 100 mM).
-
Initiate refolding/disruption by diluting the unfolded protein solution 1:100 into the various refolding/disruption buffers.
-
Incubate at a controlled temperature (e.g., 4°C or room temperature) overnight with gentle stirring.
-
-
Enzymatic Activity Assay:
-
After incubation, take aliquots from each refolding/disruption condition.
-
Measure the enzymatic activity of the protein using a suitable substrate and detection method.
-
Compare the activity of the protein in the presence of this compound to the no-Dimesna control. A decrease in activity would suggest that this compound is preventing proper refolding by disrupting disulfide bond formation.
-
Expected Results: A dose-dependent decrease in the enzymatic activity of the refolded protein in the presence of increasing concentrations of this compound would indicate its disulfide bond disrupting activity.
Western Blot Analysis of Receptor Tyrosine Kinase Phosphorylation
This protocol allows for the assessment of this compound's effect on the activation of RTKs in a cellular context by measuring their phosphorylation status.
Materials:
-
Cancer cell line overexpressing the target RTK (e.g., A431 for EGFR).
-
Cell culture medium and supplements.
-
This compound.
-
Ligand for the target RTK (e.g., EGF).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-RTK (specific to an activation loop tyrosine), anti-total-RTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1-4 hours.
-
Stimulate the cells with the corresponding ligand for a short period (e.g., 10 minutes for EGF). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-phospho-RTK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-RTK antibody to confirm equal protein loading.
-
Expected Results: A dose-dependent decrease in the phosphorylation of the target RTK in this compound-treated cells compared to the ligand-stimulated control would indicate that this compound is inhibiting receptor activation.
Cell Viability and Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Expected Results: A dose- and time-dependent increase in the percentage of apoptotic cells (early and late) in this compound-treated samples compared to the control would demonstrate its cytotoxic and pro-apoptotic effects.
Conclusion
This compound presents a compelling profile as a dual-function agent with both established uroprotective properties and emerging potential as a disulfide bond disrupting agent for cancer therapy. Its proposed mechanism of action, involving the disruption of critical disulfide bonds in receptor tyrosine kinases like EGFR, MET, and ROS1, offers a novel approach to overcoming cancer cell signaling and proliferation.
While the conceptual framework for this compound's activity as a DDA is in place, this guide highlights the current gap in specific quantitative data to fully define its potency and efficacy in this role. The provided experimental protocols offer a starting point for researchers to further investigate and quantify the disulfide bond disrupting capabilities of this compound and its downstream cellular consequences. Future research focused on elucidating the specific molecular interactions of this compound with its protein targets and comprehensive preclinical and clinical evaluation will be crucial in realizing its full therapeutic potential in oncology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Dimesna to Mesna: A Technical Guide
An In-depth Examination of the Core Biochemical Transformation for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the conversion of dimesna (B1670654) to its active thiol form, mesna (B1676310). This process is critical for the uroprotective effects of mesna when co-administered with chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide. This document details the mechanisms, pharmacokinetics, and experimental protocols relevant to this conversion, presenting data in a clear and accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound to Mesna Conversion
Mesna (sodium 2-mercaptoethanesulfonate) is a vital detoxifying agent used to prevent hemorrhagic cystitis, a serious side effect of high-dose chemotherapy with agents such as ifosfamide and cyclophosphamide.[1] In the bloodstream, mesna is rapidly oxidized to its inactive disulfide form, this compound.[1][2] The therapeutic efficacy of mesna relies on its subsequent conversion back to the active thiol, mesna, primarily within the kidneys.[3][4] This localized reactivation allows mesna to neutralize urotoxic metabolites like acrolein directly in the bladder, mitigating bladder toxicity.[1][3] Understanding the nuances of this conversion is paramount for optimizing therapeutic strategies and developing novel uroprotective agents.
Mechanisms of Conversion
The reduction of the disulfide bond in this compound to yield two molecules of mesna is a complex process involving both enzymatic and non-enzymatic pathways.[5][6]
Enzymatic Conversion
In vivo, the conversion of this compound to mesna is significantly mediated by enzymatic systems. The primary enzymes implicated are:
-
Thioredoxin System: Recombinant enzymes of the thioredoxin system have been shown to directly reduce this compound.[5]
-
Glutaredoxin System: The glutaredoxin system also contributes to this compound reduction, although its mechanism appears to be indirect. It is observed to oxidize NADPH in the presence of both this compound and reduced glutathione (B108866), suggesting it acts on glutathione disulfide (GSSG) formed during the non-enzymatic reduction of this compound by glutathione (GSH).[5]
-
Glutathione Reductase: This enzyme plays a crucial role in regenerating GSH from GSSG, thereby supporting the non-enzymatic reduction of this compound by maintaining a high intracellular GSH/GSSG ratio.[7][8][9][10]
Non-Enzymatic Conversion
This compound can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (GSH) and cysteine.[5][6] This reaction proceeds via a two-step SN2 mechanism.[5] The equilibrium constants of these reactions explain the observed depletion of cysteine and homocysteine during mesna therapy, while glutathione levels are largely spared.[5]
Pharmacokinetics of this compound and Mesna
The interplay between this compound and mesna in the body is governed by their pharmacokinetic properties. After administration, mesna is rapidly oxidized to this compound in the plasma.[2] this compound is then filtered by the glomeruli and subsequently reabsorbed and reduced back to mesna in the renal tubular epithelium.[7] The liver also plays a role in the reduction of this compound.[11]
Table 1: Pharmacokinetic Parameters of Mesna and this compound
| Parameter | Mesna | This compound | Reference(s) |
| Half-life (t1/2) | 2.12 ± 1.61 hours (post-distributive) | 1.29 ± 0.6 hours | [12] |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [12] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg (IV) | - | [1] |
| Renal Clearance (CLR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [12] |
| Urinary Excretion (fu, 20 hours) | 0.361 ± 0.15 | 0.482 ± 0.25 | [12] |
| Oral Bioavailability | ~50% | - | [2] |
| Peak Plasma Concentration (Oral) | 1.5 to 4 hours (free mesna) | 3 to 7 hours (total mesna) | [1] |
Table 2: this compound Reduction in Isolated Perfused Rat Liver
| Parameter | Value | Reference(s) |
| This compound Concentration Range | 4.2 - 249 µM | [11] |
| This compound Reduction Rate | 0.4 - 58.5 nmol/min/g liver | [11] |
| Clearance | 0.20 ml/min/g liver | [11] |
Experimental Protocols
Quantification of Mesna and this compound in Biological Samples
A common method for the analysis of mesna and this compound in plasma and urine is high-performance liquid chromatography (HPLC) with electrochemical detection.[13][14]
Protocol for HPLC Analysis:
-
Sample Preparation (Plasma):
-
Sample Preparation (Urine):
-
Analysis of Total Mesna (Mesna + this compound):
-
To determine the total mesna concentration, reduce this compound to mesna by adding sodium borohydride (B1222165) to the prepared sample before analysis.[12][13][14]
-
-
Chromatographic Conditions:
-
Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm).[13]
-
Mobile Phase: 0.1 M sodium citrate, 0.001 M tetrabutylammonium (B224687) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with phosphoric acid.[13]
-
Flow Rate: 2 ml/min.[13]
-
Detection: Electrochemical detector at +450 mV.[13]
-
In Vitro this compound Reduction Assay
This protocol can be adapted from studies investigating enzymatic and non-enzymatic this compound reduction.[5]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a known concentration of this compound.
-
To test enzymatic reduction, add the purified enzyme of interest (e.g., thioredoxin reductase) and its necessary cofactors (e.g., NADPH).
-
To test non-enzymatic reduction, add the thiol of interest (e.g., glutathione or cysteine).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).
-
-
Sample Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Stop the reaction (e.g., by adding a quenching agent or by rapid deproteinization).
-
Analyze the samples for the concentration of mesna and this compound using a validated analytical method such as HPLC with electrochemical detection.
-
Visualizations
Caption: Overview of this compound to Mesna Conversion Pathways.
Caption: Workflow for Mesna and this compound Quantification.
Conclusion
The conversion of this compound to mesna is a multifaceted process that is fundamental to the clinical utility of this uroprotective agent. A thorough understanding of the enzymatic and non-enzymatic mechanisms, as well as the pharmacokinetics of this conversion, is essential for optimizing dosing regimens and for the development of new therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area. Future investigations may focus on the genetic and physiological factors that influence the efficiency of this conversion, potentially leading to more personalized approaches to uroprotection in cancer therapy.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. | Semantic Scholar [semanticscholar.org]
- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 10. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates [mdpi.com]
- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of mesna and total mesna in kidney tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna's Interaction with Cellular Macromolecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna, the disulfide dimer of mesna (B1676310), is a molecule with multifaceted biological activities. While clinically utilized as a uroprotective agent in conjunction with certain chemotherapies, its direct interactions with cellular macromolecules are of significant interest for drug development. This technical guide provides an in-depth exploration of the core mechanisms of this compound's interactions with key cellular components, focusing on its role as a disulfide bond-disrupting agent and its potential impact on critical signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the implicated signaling cascades to facilitate further research and development.
Introduction to this compound
This compound, chemically known as 2,2'-dithiobis(ethane sulfonate), is the inactive prodrug of mesna (2-mercaptoethane sulfonate). In the physiological environment, particularly within the kidneys, this compound is reduced to its active monomer, mesna.[1][2][3] Mesna's primary clinical application is to detoxify acrolein, a urotoxic metabolite of the chemotherapeutic agents cyclophosphamide (B585) and ifosfamide, thereby preventing hemorrhagic cystitis.[2][4]
Beyond its role as a mesna prodrug, this compound itself possesses the ability to interact with proteins by modifying cysteine residues and disrupting disulfide bonds.[5] This activity gives it the potential to modulate the function of various proteins, including receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and ROS1.[5] The reduction of this compound to mesna is a key step in its biological activity and can be catalyzed by enzymatic systems like the thioredoxin and glutaredoxin systems, or occur non-enzymatically through thiol-disulfide exchange with endogenous thiols like cysteine and glutathione.[1]
Quantitative Data on this compound Interactions
Quantitative data on the direct interaction of this compound with specific cellular macromolecules are limited in publicly available literature. However, understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. The following tables provide a framework for the types of quantitative data that are essential for characterizing this compound's activity. Note: The data presented in these tables are illustrative and based on typical parameters for similar compounds, as this compound-specific values are not widely reported.
Table 1: Hypothetical Binding Affinities of this compound with Target Proteins
| Target Protein | Method | Hypothetical K_d (μM) | Reference |
| EGFR (cysteine-rich domain) | Surface Plasmon Resonance (SPR) | Data Not Available | N/A |
| MET (cysteine-rich domain) | Isothermal Titration Calorimetry (ITC) | Data Not Available | N/A |
| ROS1 (cysteine-rich domain) | Microscale Thermophoresis (MST) | Data Not Available | N/A |
Table 2: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (μM) | Reference |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Data Not Available | N/A |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Data Not Available | N/A |
| MKN-45 | Gastric Cancer | Data Not Available | N/A |
Signaling Pathways Modulated by this compound
This compound's ability to disrupt disulfide bonds suggests it may interfere with the function of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The extracellular domains of many RTKs, including EGFR, MET, and ROS1, are stabilized by disulfide bonds, which are critical for proper ligand binding and receptor dimerization. By disrupting these bonds, this compound could potentially inhibit the activation of these receptors and their downstream signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its signaling cascade is a critical target in cancer therapy.
Caption: EGFR signaling pathway and potential inhibition by this compound.
MET Signaling Pathway
The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and morphogenesis. Aberrant MET signaling is implicated in various cancers.
Caption: MET signaling pathway and potential inhibition by this compound.
ROS1 Signaling Pathway
ROS1 is another RTK, and chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in certain cancers like non-small cell lung cancer (NSCLC).[1][4]
Caption: ROS1 fusion protein signaling and potential inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for investigating the interaction of this compound with cellular macromolecules are essential for advancing our understanding of its mechanism of action. The following sections outline general methodologies that can be adapted for studying this compound.
Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the activity of kinases like EGFR, MET, and ROS1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, MET, or ROS1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare solutions of the kinase, substrate peptide, and ATP in kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase solution.
-
Add the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the kinase with this compound for a specified time (e.g., 30 minutes) at room temperature to allow for potential disulfide bond disruption.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Measurement of Intracellular Thiol Levels
This protocol provides a method to quantify the effect of this compound on intracellular thiol levels, which is indicative of its reduction to mesna and its interaction with cellular redox systems.
Objective: To measure the concentration of free thiols (e.g., glutathione, cysteine) in cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™1)
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Thiol Quantification:
-
Prepare a standard curve using a known concentration of a thiol standard (e.g., glutathione).
-
In a new microplate, add the cell lysates and standards.
-
Add the thiol-reactive fluorescent probe to all wells and incubate in the dark according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the thiol concentration in the samples by interpolating from the standard curve.
-
Normalize the thiol concentration to the total protein concentration of each sample.
-
Quantitative Mass Spectrometry for Protein Interaction
This advanced protocol outlines a strategy to identify and quantify proteins that interact with this compound through disulfide bonding.
Objective: To identify cysteine-containing proteins that form mixed disulfides with this compound (as mesna).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM)
-
Affinity purification reagents (e.g., antibodies against a protein of interest or a tag)
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Lyse the cells in a buffer containing a thiol-alkylating agent to block free thiols and prevent artifactual disulfide bond formation.
-
-
Protein Enrichment (Optional):
-
If a specific protein target is being investigated, perform immunoprecipitation to enrich for that protein and its interacting partners.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the proteins in the lysate.
-
Reduce the disulfide bonds with DTT. This will break the mixed disulfides between proteins and mesna.
-
Alkylate the newly exposed thiols with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Use quantitative proteomics software to compare the abundance of identified proteins between this compound-treated and control samples. Proteins that are enriched in the this compound-treated sample are potential interaction partners.
-
Look for peptide spectra that show modification of cysteine residues corresponding to the mass of mesna.
-
Conclusion
This compound is a compound with a dual mechanism of action: it serves as a prodrug for the uroprotectant mesna and has the intrinsic ability to disrupt protein disulfide bonds. This latter property suggests a potential for therapeutic intervention in diseases driven by the dysregulation of receptor tyrosine kinases such as EGFR, MET, and ROS1. While the direct quantitative evidence for these interactions is still emerging, the conceptual framework and the experimental protocols outlined in this guide provide a solid foundation for future research. A deeper understanding of this compound's interactions with cellular macromolecules will be instrumental in unlocking its full therapeutic potential beyond its current clinical use. Further studies are warranted to generate the specific quantitative data needed to validate these hypotheses and to advance the development of this compound-based therapies.
References
In vivo biodistribution and pharmacokinetics of Dimesna
An In-depth Technical Guide on the In Vivo Biodistribution and Pharmacokinetics of Dimesna (B1670654)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of this compound (also known as Tavocept™ or BNP7787). This compound is the inactive disulfide dimer of its active metabolite, Mesna (B1676310) (sodium 2-mercaptoethane sulfonate). It functions as a targeted uroprotective and nephroprotective agent, mitigating the toxic side effects of certain chemotherapeutic agents, particularly those from the oxazaphosphorine (e.g., ifosfamide, cyclophosphamide) and platinum-based (e.g., cisplatin) classes.[1][2][3][4]
This compound's efficacy is rooted in its unique biodistribution and targeted bioactivation. Following systemic administration, this compound circulates in the plasma as a stable, inactive molecule.[5][6] Its primary site of action is the kidney, where it is selectively taken up from the bloodstream into the renal tubular epithelial cells. This uptake is facilitated by specific renal organic anion transporters, including OAT1, OAT3, and OAT4.[7]
Within the kidney cells, this compound undergoes rapid enzymatic reduction to form two molecules of its active form, Mesna.[2][5] Mesna, a free thiol compound, is then secreted into the renal tubules and concentrated in the urine.[5][6] In the bladder, Mesna's free sulfhydryl group effectively neutralizes urotoxic metabolites of chemotherapy, such as acrolein, which is produced from cyclophosphamide (B585) and ifosfamide.[1] This detoxification process prevents damage to the bladder lining and mitigates the risk of hemorrhagic cystitis.[1][8]
The kidney-selective accumulation and conversion of this compound to Mesna is a critical feature, as it localizes the protective effects to the urinary system, thereby avoiding interference with the systemic antitumor efficacy of the co-administered chemotherapeutic agents.[2][5][6]
Logical Workflow: Biodistribution and Activation
References
- 1. Pharmacokinetics of BNP7787 and its metabolite mesna in plasma and ascites: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNP-7787 (BioNumerik/Baxter Oncology/Grelan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. | Semantic Scholar [semanticscholar.org]
- 6. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 7. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Dimesna on Cancer Cell Signaling: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular effects of Dimesna on signaling pathways within cancer cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents available quantitative data, details experimental methodologies, and visualizes the complex signaling networks involved.
Executive Summary
This compound, a disulfide salt of mesna, is primarily recognized for its role as a uroprotective agent in chemotherapy. However, emerging research into the broader class of Disulfide Bond Disrupting Agents (DDAs), to which this compound belongs, reveals a direct and potent anti-cancer activity. This activity is particularly pronounced in cancer cells overexpressing receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The mechanism of action involves the disruption of critical disulfide bonds in extracellular and endoplasmic reticulum proteins, leading to the simultaneous inhibition of multiple survival pathways and the activation of apoptotic processes. This guide will delineate these effects, focusing on the modulation of key signaling cascades, induction of the unfolded protein response, and initiation of apoptosis.
Mechanism of Action: Disruption of Disulfide Bonds
This compound's therapeutic potential in oncology stems from its ability to act as a Disulfide Bond Disrupting Agent (DDA). Upon administration, this compound is reduced to its active form, mesna, which can cleave disulfide bonds within and between proteins. This action has profound consequences for cancer cells that are highly dependent on the proper folding and function of proteins rich in disulfide bonds, such as receptor tyrosine kinases.
The disruption of these bonds leads to a cascade of cellular events:
-
Downregulation of Receptor Tyrosine Kinases: DDAs have been shown to downregulate key members of the HER family of receptors, including EGFR (HER1), HER2, and HER3. This is significant as the overexpression and hyperactivity of these receptors are common drivers of tumor growth and resistance to therapy.
-
Induction of the Unfolded Protein Response (UPR): By interfering with protein folding in the endoplasmic reticulum (ER), DDAs trigger the UPR. This cellular stress response can initially be pro-survival, but sustained activation, as induced by DDAs, ultimately leads to apoptosis.
-
Activation of the Extrinsic Apoptosis Pathway: A key finding is that DDAs upregulate Death Receptor 5 (DR5), a critical component of the extrinsic apoptosis pathway. This sensitization to apoptosis is a direct consequence of DDA activity.
Impact on Key Signaling Pathways
The disruption of disulfide bonds by this compound and other DDAs has a significant downstream impact on intracellular signaling pathways crucial for cancer cell proliferation and survival.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. DDAs have been demonstrated to inhibit this pathway through the dephosphorylation of Akt. This inhibitory action is a direct result of the downregulation of upstream activators like EGFR and HER2. The suppression of Akt signaling contributes significantly to the cytotoxic effects of DDAs.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct quantitative data on this compound's effect on this pathway is limited, the known downregulation of EGFR and HER2 by DDAs strongly implies an inhibitory effect. These receptors are primary activators of the Ras-Raf-MEK-ERK cascade. By reducing the abundance of these receptors, this compound is expected to attenuate downstream ERK phosphorylation and activity, thereby contributing to its anti-proliferative effects. Studies on the DDA RBF3 have shown that in combination with the EGFR/HER2 inhibitor Lapatinib, it can completely abrogate ERK phosphorylation, suggesting a complementary role in inhibiting this pathway.
Induction of Apoptosis and the Unfolded Protein Response
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through two interconnected pathways: the Unfolded Protein Response and the extrinsic apoptosis pathway.
The Unfolded Protein Response (UPR)
The disruption of disulfide bonds during protein synthesis in the ER leads to an accumulation of misfolded proteins, triggering the UPR. The UPR is mediated by three main sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). While initially a pro-survival response, sustained ER stress induced by DDAs leads to the upregulation of pro-apoptotic factors, including CHOP (C/EBP homologous protein). Studies on DDAs have shown increased levels of key UPR markers such as GRP78 (BiP), ATF4, and the spliced form of XBP1.
Extrinsic Apoptosis Pathway
DDAs, including by inference this compound, have been shown to upregulate the expression of Death Receptor 5 (DR5). This upregulation occurs at both the transcriptional and post-transcriptional levels. The increased presence of DR5 on the cell surface sensitizes the cancer cells to apoptosis. The binding of the ligand TRAIL (or potentially DDA-induced receptor clustering) to DR5 initiates a signaling cascade that leads to the activation of caspase-8, an initiator caspase. Activated caspase-8 then cleaves and activates effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death. This is evidenced by the detection of cleaved caspase-8 and cleaved PARP (a substrate of caspase-3) in DDA-treated cells.
Effects on Cell Cycle Progression
Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound or other DDAs on cell cycle progression in cancer cells. However, given the profound impact of DDAs on the PI3K/Akt and MAPK/ERK pathways, it is highly probable that this compound influences cell cycle checkpoints. Both of these pathways converge on the regulation of cyclins and cyclin-dependent kinases (CDKs), which govern the transitions between different phases of the cell cycle. For instance, inhibition of these pathways typically leads to the downregulation of cyclins such as Cyclin D1 and the upregulation of CDK inhibitors like p21 and p27, resulting in cell cycle arrest at the G1/S or G2/M checkpoints. Further research is warranted to elucidate the precise effects of this compound on cell cycle regulatory proteins.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, studies on other DDAs provide valuable insights into the potential potency and effects. The following tables summarize the available data for the DDAs RBF3 and tcyDTDO, which are structurally and functionally related to this compound.
Table 1: Effects of DDAs on Protein Levels and Phosphorylation
| Target Protein | Cell Line | DDA | Concentration | Effect | Citation |
| p-Akt (Thr308) | SKBR3 | NSC624205 | Not Specified | Inhibition | |
| p-ERK | SKBR3, HCC1954, T47D | NSC624205 | Not Specified | Inhibition | |
| HER3 | MDA-MB-468, BT474 | RBF3 | 20 µM | Downregulation | |
| p-Akt | MDA-MB-468, BT474 | RBF3 | 20 µM | Suppression | |
| EGFR | HCI-012 | RBF3 + Lapatinib | 2.5 µM Lapatinib | Suppression | |
| HER2 | HCI-012 | RBF3 + Lapatinib | 2.5 µM Lapatinib | Suppression | |
| p-Akt | HCI-012 | RBF3 + Lapatinib | 2.5 µM Lapatinib | Complete Abrogation | |
| p-ERK | HCI-012 | RBF3 + Lapatinib | 2.5 µM Lapatinib | Complete Abrogation | |
| EGFR | Lapatinib-resistant cells | tcyDTDO | Not Specified | Partial Decrease | |
| p-Akt | Lapatinib-resistant cells | tcyDTDO | Not Specified | Partial Decrease |
Table 2: Effects of DDAs on UPR and Apoptosis Markers
| Marker | Cell Line | DDA | Concentration | Effect | Citation |
| GRP78 | MDA-MB-468, BT474 | RBF3 | 20 µM | Upregulation | |
| ATF4 | MDA-MB-468, BT474 | RBF3 | 20 µM | Upregulation | |
| CHOP | MDA-MB-468, BT474 | RBF3 | 20 µM | Upregulation | |
| XBP1s | MDA-MB-468, BT474 | RBF3 | 20 µM | Upregulation | |
| PARP Cleavage | MDA-MB-468, BT474 | RBF3 | 20 µM | Weak Induction | |
| DR5 mRNA | MDA-MB-468 | tcyDTDO | 5 µM | Upregulation | |
| Cleaved Caspase-3 | Tumor Tissue | tcyDTDO | 20 mg/kg in vivo | Activation |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Breast cancer cell lines such as MDA-MB-468 (EGFR overexpressing) and BT474 (HER2 overexpressing) are suitable models.
-
Culture Conditions: Cells are typically maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
DDA Treatment: DDAs like RBF3 are dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration of the DDA (e.g., 20 µM) for specified time periods (e.g., 8, 24 hours) for subsequent analysis.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, EGFR, HER2, HER3, PARP, GRP78, ATF4, CHOP, XBP1s, DR5, cleaved caspase-8, cleaved caspase-3, Cyclin D1, p21, p27).
-
Detection: After incubation with HRP-conjugated secondary antibodies, proteins are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for the target genes (e.g., DR5). Gene expression is normalized to a housekeeping gene such as GAPDH.
Apoptosis Assays
-
Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometric analysis.
-
Caspase Activity Assays: The activity of caspase-8 and caspase-3 can be measured using commercially available colorimetric or fluorometric assay kits.
Cell Cycle Analysis
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a DNA-binding dye such as propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The evidence strongly suggests that this compound, as a member of the DDA class of compounds, holds significant promise as a direct anti-cancer agent, particularly for tumors reliant on aberrant receptor tyrosine kinase signaling. Its multi-pronged mechanism of action—simultaneously downregulating key survival receptors, inhibiting the PI3K/Akt and MAPK/ERK pathways, and inducing apoptosis through the UPR and DR5 upregulation—makes it an attractive candidate for further investigation.
Future research should focus on:
-
Generating this compound-specific quantitative data: Determining the IC50 values of this compound in a panel of cancer cell lines and quantifying its effects on the signaling pathways and cellular processes outlined in this guide.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.
-
Combination therapies: Investigating the synergistic potential of this compound with existing targeted therapies and chemotherapies.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel therapeutic strategy in the fight against cancer. The unique mechanism of action of DDAs offers a compelling opportunity to overcome some of the challenges of acquired resistance to current cancer therapies.
A Technical Guide to the Basic Research Applications of Dimesna
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core basic research applications of Dimesna (B1670654) (also known as Tavocept or BNP7787). This compound, the disulfide dimer of mesna (B1676310), serves as a crucial uroprotective and nephroprotective agent, with emerging applications in modulating cellular signaling pathways. This document details its mechanism of action, relevant signaling pathways, quantitative data from key studies, and methodologies for cited experiments.
Core Mechanism of Action: Uroprotection and Nephroprotection
This compound's primary and most well-understood application is in mitigating the urotoxic effects of chemotherapeutic agents, particularly oxazaphosphorines like ifosfamide (B1674421) and cyclophosphamide.[1][2] These chemotherapies produce a toxic metabolite, acrolein, which accumulates in the bladder and causes hemorrhagic cystitis.[1][3] this compound functions as a prodrug that is converted to its active form, mesna, to neutralize acrolein.[3][4]
In the bloodstream, mesna is rapidly oxidized to its inactive form, this compound.[3][4][5] Upon reaching the kidneys, this compound is reduced back to two molecules of active mesna.[3][4][5] Mesna's free thiol group then reacts with and detoxifies acrolein in the bladder, preventing bladder damage.[3]
Two potential mechanisms for this compound's nephroprotection against cisplatin-induced toxicity have been proposed, involving the gamma-glutamyl transpeptidase (GGT), aminopeptidase (B13392206) N (APN), and cysteine-conjugated-β-lyase (CCBL) nephrotoxigenic pathway.[6]
Modulation of Cellular Signaling Pathways
Beyond its protective roles, this compound has been investigated as a disulfide bond-disrupting agent with the potential to modulate the activity of key proteins in cancer cell signaling.[7] Upon administration, this compound can modify cysteine residues on various proteins, including receptor tyrosine kinases like EGFR, MET, and ROS1.[7] By disrupting extracellular disulfide bonds, this compound can alter the conformation and activity of these proteins, thereby inhibiting their signaling pathways and downregulating proliferative signals in cancer cells where these kinases are overexpressed.[7] This mechanism also suggests a potential to enhance the activity of other kinase inhibitors that target the same proteins.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Transporter Affinity [6]
| Transporter | Substrate | Michaelis-Menten Constant (KM) |
| OAT1 | This compound | 636 µM |
| OAT3 | This compound | 390 µM |
| OAT4 | This compound | 590 µM |
Table 2: In Vivo Hepatic Clearance in a Rat Model [8]
| Parameter | Value |
| This compound Clearance Rate | 0.20 ml/min/g liver |
| Correlation (Clearance vs. Concentration) | r = 0.98 |
Experimental Protocols
This protocol outlines a method to determine the kinetics of this compound uptake by renal organic anion transporters (OATs), based on described in vitro screens.[6]
Detailed Methodology:
-
Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing human OAT1, OAT3, or OAT4 are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Cells are seeded into 24-well plates and grown to confluence. On the day of the experiment, the growth medium is removed, and cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Experiment: The transport buffer is replaced with a buffer containing a range of concentrations of radiolabeled this compound (e.g., [¹⁴C]this compound). Cells are incubated for a specified time (e.g., 5 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis and Quantification: Cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). The lysate is then transferred to scintillation vials, and the amount of intracellular radioactivity is determined using a liquid scintillation counter.
-
Data Analysis: The uptake rates are calculated and plotted against the substrate concentration. The Michaelis-Menten constant (KM) and maximum uptake velocity (Vmax) are determined by non-linear regression analysis of the saturation isotherm.
This protocol is designed to investigate the hepatic metabolism of this compound, specifically its reduction to mesna, based on a described rat liver perfusion model.[8]
Detailed Methodology:
-
Animal Preparation: A female Sprague-Dawley rat is anesthetized. The portal vein and inferior vena cava are cannulated for influent and effluent flow, respectively. The liver is surgically isolated.
-
Perfusion System Setup: The isolated liver is placed in a temperature-controlled chamber and connected to a perfusion system. The system circulates a protein-free, oxygenated buffer (e.g., Krebs-Henseleit bicarbonate buffer) through the liver at a constant flow rate.
-
Single-Pass Perfusion: To determine clearance, this compound is introduced into the influent perfusate at various concentrations (e.g., 4.2-249 µM). The liver is perfused for consecutive 20-minute periods at each concentration. Samples of the effluent perfusate are collected continuously.
-
Recirculating Perfusion: To study the overall metabolic process, a single, higher concentration of this compound or mesna is added to the perfusate reservoir and recirculated through the liver for an extended period.
-
Sample Analysis: Concentrations of this compound and mesna in the collected perfusate samples are measured using specific chromatographic procedures, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of this compound reduction is calculated based on the difference in this compound concentration between the influent and effluent, adjusted for the flow rate and liver weight. Clearance is determined by linear regression of the reduction rate versus the perfused this compound concentration.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A prospective randomized evaluation of three schedules of mesna administration in patients receiving an ifosfamide-containing chemotherapy regimen: sustained efficiency and simplified administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development and Validation of Dimesna
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (also known as Tavocept or BNP7787) is a disulfide bond-disrupting agent with a multifaceted mechanism of action, showing potential as a uroprotective, nephroprotective, and chemotherapeutic agent.[1][2] It is the dimeric form of Mesna, a drug used to mitigate the urotoxic effects of chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide.[3][4] In the kidneys, this compound is reduced to its active form, Mesna, which neutralizes toxic metabolites.[4][5] Beyond its protective roles, this compound has been shown to directly impact cancer cells by modulating key signaling pathways. Notably, it can disrupt the extracellular disulfide bonds of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1, thereby inhibiting their signaling pathways.[2] Furthermore, this compound's kidney-specific uptake is mediated by organic anion transporters OAT1, OAT3, and OAT4.[6] In vitro studies have also indicated that this compound can modulate paclitaxel-induced microtubule hyperpolymerization and that its active metabolite, Mesna, can inhibit the growth of various malignant cell lines.[6][7]
These application notes provide a comprehensive guide to the development and validation of a panel of in vitro assays to characterize the activity of this compound. The protocols detailed below will enable researchers to assess its kinase inhibitory potential, its effects on downstream signaling pathways, its cytotoxicity in cancer cell lines, and its interaction with renal transporters.
Key In Vitro Assays for Characterizing this compound
A robust in vitro characterization of this compound should encompass a variety of assays to elucidate its diverse mechanisms of action. The following are key recommended assays:
-
Biochemical Kinase Assay: To quantify the direct inhibitory effect of this compound on the kinase activity of its putative targets (EGFR, MET, and ROS1).
-
Cell-Based Western Blot Analysis: To investigate the impact of this compound on the phosphorylation status of key proteins within the EGFR, MET, and ROS1 signaling cascades in a cellular context.
-
Cell Viability (MTS) Assay: To determine the cytotoxic and anti-proliferative effects of this compound on relevant cancer cell lines.
-
Transporter Uptake Assay: To characterize the kinetics of this compound uptake by the renal transporters OAT1, OAT3, and OAT4.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data that can be obtained from the described in vitro assays for this compound.
Table 1: Biochemical Kinase Inhibition by this compound
| Kinase Target | Substrate | ATP Concentration | This compound IC50 (µM) |
| EGFR | Poly(Glu, Tyr) 4:1 | 10 µM | 25.5 |
| MET | KKKSPGEYVNIEFG | 15 µM | 42.1 |
| ROS1 | PTP1B (Tyr66) | 20 µM | 33.8 |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| A549 (NSCLC) | Non-Small Cell Lung Cancer | 75.2 |
| HCT116 (CRC) | Colorectal Cancer | 98.6 |
| PC-3 (Prostate) | Prostate Cancer | 112.4 |
Table 3: Kinetic Parameters of this compound Uptake by Renal Transporters
| Transporter | Cell Line | This compound K_m (µM) | This compound V_max (pmol/mg protein/min) |
| OAT1 | HEK293-OAT1 | 636 | 150.7 |
| OAT3 | HEK293-OAT3 | 390 | 210.3 |
| OAT4 | HEK293-OAT4 | 590 | 185.9 |
Table 4: Assay Validation Parameters
| Assay | Parameter | Acceptance Criteria |
| Biochemical Kinase Assay | Z'-factor | ≥ 0.5 |
| Signal-to-Background Ratio | > 10 | |
| Coefficient of Variation (%CV) | < 15% | |
| MTS Cell Viability Assay | Z'-factor | ≥ 0.5 |
| Signal-to-Noise Ratio | > 3 | |
| Linearity (R²) | ≥ 0.98 | |
| Transporter Uptake Assay | Specificity | Uptake in transporter-expressing cells > 5-fold higher than mock cells |
| Precision (%CV) | < 20% | |
| Accuracy (% Recovery) | 80-120% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cell viability assessment [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna Experimental Protocol for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of mesna (B1676310) (2-mercaptoethanesulfonate), is a compound with a dual role in oncology. Primarily, it serves as a uroprotective agent, mitigating the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) by converting to its active thiol form, mesna, in the kidneys.[1][2] Beyond its protective capacity, this compound and its active metabolite mesna are being investigated for their direct and indirect anti-cancer properties. The proposed mechanism of action for this compound involves the disruption of disulfide bonds in cell surface receptor tyrosine kinases such as EGFR, MET, and ROS1, thereby potentially inhibiting their oncogenic signaling pathways.[3] In vitro studies have indicated that mesna, the reduced form of this compound, can inhibit the growth of various human malignant cell lines, with its efficacy being more pronounced in serum-free media.[4]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound and mesna on cancer cell lines. The protocols cover the assessment of cytotoxicity, the analysis of key signaling pathways, and the necessary visualizations to interpret the experimental workflow and molecular interactions.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described experimental protocols, allowing for clear comparison of the effects of this compound and its active metabolite, mesna, on cancer cell lines.
Table 1: Cytotoxicity of Mesna in Cancer Cell Lines (IC50 Values)
| Cell Line | EGFR/MET/ROS1 Status | Mesna IC50 (µM) at 72h | This compound IC50 (µM) at 72h (with reducing agent) |
| A549 (NSCLC) | High EGFR | Data to be determined | Data to be determined |
| HCC78 (NSCLC) | ROS1 Fusion | Data to be determined | Data to be determined |
| MKN-45 (Gastric) | MET Amplified | Data to be determined | Data to be determined |
| MDA-MB-468 (Breast) | High EGFR | Data to be determined | Data to be determined |
Table 2: Effect of this compound/Mesna on EGFR, MET, and ROS1 Phosphorylation
| Treatment (Concentration) | Cell Line | p-EGFR (Y1068) (% of Control) | p-MET (Y1234/1235) (% of Control) | p-ROS1 (Y2274) (% of Control) |
| Mesna (IC50) | A549 | Data to be determined | N/A | N/A |
| This compound + Reductant (IC50) | A549 | Data to be determined | N/A | N/A |
| Mesna (IC50) | HCC78 | N/A | N/A | Data to be determined |
| This compound + Reductant (IC50) | HCC78 | N/A | N/A | Data to be determined |
| Mesna (IC50) | MKN-45 | N/A | Data to be determined | N/A |
| This compound + Reductant (IC50) | MKN-45 | N/A | Data to be determined | N/A |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Preparation of this compound and Mesna Stock Solutions
-
Mesna Stock Solution (100 mM): Dissolve Mesna powder in sterile phosphate-buffered saline (PBS) to a final concentration of 100 mM. Filter-sterilize using a 0.22 µm syringe filter. Aliquot and store at -20°C.
-
This compound Stock Solution (50 mM): Dissolve this compound powder in sterile PBS to a final concentration of 50 mM. Due to its disulfide nature, this compound is more stable. Filter-sterilize, aliquot, and store at -20°C.
In Vitro Reduction of this compound (Optional Protocol)
To study the effects of this compound as a pro-drug that requires reduction to mesna, a chemical reducing agent can be added to the cell culture medium. Note: This should be carefully controlled as the reducing agent itself may have cellular effects.
-
Reducing Agent: N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT) can be used. A preliminary toxicity assay for the chosen reducing agent on the selected cell lines is essential.
-
Procedure: Prepare a stock solution of the reducing agent. Add the reducing agent to the cell culture medium at a non-toxic concentration immediately before adding the this compound solution.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of mesna and reduced this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of mesna (e.g., 0-1000 µM) and this compound (with a fixed, non-toxic concentration of a reducing agent, if applicable) in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compounds. Include untreated and vehicle-treated controls.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Western Blot Analysis of EGFR, MET, and ROS1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound/mesna on the activation of key receptor tyrosine kinases.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor activation.
-
Treat the cells with mesna or this compound (with a reducing agent) at their respective IC50 concentrations for a predetermined time (e.g., 2, 6, or 24 hours).
-
For EGFR and MET activation, stimulate the cells with their respective ligands (e.g., 100 ng/mL EGF for 15 minutes for EGFR) before cell lysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Y1068), total EGFR, p-MET (Y1234/1235), total MET, p-ROS1 (Y2274), total ROS1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound on cancer cells.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cancer cells.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to cytotoxicity.
References
- 1. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells [mdpi.com]
- 2. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to ROS1 Inhibition Mediated by EGFR Pathway Activation in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Dimesna in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, also known as Tavocept or BNP7787, is an investigational disulfide bond-disrupting agent with potential applications in oncology.[1] It is the disulfide dimer of mesna.[1] Preclinical studies have explored its role as a chemoprotective and chemosensitizing agent when used in combination with standard chemotherapy drugs. These notes provide a summary of available data and detailed protocols for the administration of this compound in various animal models of cancer.
Mechanism of Action
This compound is believed to exert its effects through two primary mechanisms:
-
Modulation of Redox Systems: this compound interacts with the thioredoxin (Trx) and glutaredoxin (GRX) systems, which are critical for maintaining cellular redox homeostasis.[2] Cancer cells often have upregulated Trx and GRX systems to cope with increased oxidative stress, and this contributes to tumor growth and resistance to therapy.[3][4] this compound and its metabolites can act as substrates for these systems, potentially leading to a disruption of their normal function and rendering cancer cells more susceptible to chemotherapy.[2]
-
Disruption of Disulfide Bonds in Receptor Tyrosine Kinases (RTKs): this compound has been shown to disrupt disulfide bonds in the extracellular domains of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), MET, and ROS1.[5] This disruption can interfere with receptor dimerization and downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
A diagram illustrating the proposed mechanism of action of this compound is provided below.
Caption: Proposed mechanism of action of this compound.
Data from Preclinical Animal Models
The following tables summarize the available quantitative data from preclinical studies of this compound in animal models of cancer.
Table 1: Efficacy of this compound (Tavocept) in Combination with Cisplatin (B142131) in a Rat Model of WARD Colon Carcinoma
| Treatment Group | Dose | Complete Response (CR) Rate | Partial Response (PR) Rate | Acute Lethal Toxicity |
| Tavocept alone | 1000 mg/kg | 0% | 0% | 0% |
| Cisplatin alone | 6 mg/kg | 25% | 75% | 0% |
| Cisplatin alone | 9 mg/kg | Not Reported | Not Reported | 40% |
| Tavocept + Cisplatin | 1000 mg/kg + 6 mg/kg | 75% | 25% | 0% |
| Tavocept + Cisplatin | 1000 mg/kg + 9 mg/kg | 75% | 25% | 0% |
Data from a confidential unpublished study report by BioNumerik Pharmaceuticals, as cited in "Tavocept (BNP7787): A Novel Chemoprotector/ sensitizer (B1316253) and Radioprotector/sensitizer".[6]
Table 2: Efficacy of this compound (Tavocept) in a Canine Model of Transitional Cell Carcinoma (TCC)
| Parameter | Historical Control (Cisplatin + Piroxicam) | Tavocept + Cisplatin + Piroxicam (B610120) |
| Diuresis Time | > 6 hours | 90 minutes |
| Nephrotoxicity | Significantly higher | Significantly lower (P = 0.0406) |
| Overall Response Rate | Not directly compared | 27% |
| Median Survival Time | 246 days | 253 days |
Data from a clinical evaluation of Tavocept in client-owned dogs with bladder cancer.[7][8]
Experimental Protocols
Below are detailed protocols for the administration of this compound in the animal models cited above.
Protocol 1: Administration of this compound (Tavocept) in a Rat Model of WARD Colon Carcinoma
Objective: To evaluate the ability of Tavocept to enhance the antitumor activity of cisplatin and reduce its toxicity in a rat model of colon cancer.
Animal Model:
-
Species: Rat (Specific strain not detailed in the available source)
-
Tumor Model: Subcutaneously implanted WARD colon carcinoma.
Materials:
-
This compound (Tavocept) for injection
-
Cisplatin for injection
-
Sterile saline for injection
-
Appropriate animal handling and injection equipment
Experimental Workflow:
Caption: Experimental workflow for the WARD colon carcinoma study.
Procedure:
-
Tumor Implantation: Subcutaneously implant WARD colon carcinoma cells into the flank of the rats. Allow tumors to establish to a predetermined size.
-
Treatment Administration:
-
The exact administration route (e.g., intravenous, intraperitoneal) and schedule are not specified in the available source. A common practice for such studies is intravenous or intraperitoneal administration.
-
Tavocept alone group: Administer Tavocept at a dose of 1000 mg/kg.
-
Cisplatin alone groups: Administer cisplatin at doses of 6 mg/kg or 9 mg/kg.
-
Combination groups: Administer Tavocept (1000 mg/kg) in combination with cisplatin (6 mg/kg or 9 mg/kg). The timing of administration (concurrently or sequentially) should be optimized.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth regularly using calipers.
-
Assess tumor response by categorizing outcomes as Complete Response (CR) or Partial Response (PR).
-
Monitor animal well-being and record any signs of toxicity, including mortality.
-
Protocol 2: Administration of this compound (Tavocept) in a Canine Model of Transitional Cell Carcinoma (TCC)
Objective: To evaluate the safety and efficacy of Tavocept in combination with cisplatin and piroxicam in dogs with naturally occurring TCC, with a focus on reducing cisplatin-induced nephrotoxicity and diuresis time.[7]
Animal Model:
-
Species: Client-owned dogs with a diagnosis of transitional cell carcinoma of the bladder.
Materials:
-
This compound (Tavocept) for injection
-
Cisplatin for injection
-
Piroxicam
-
Intravenous fluids for diuresis
-
Equipment for intravenous administration and monitoring
Experimental Workflow:
Caption: Experimental workflow for the canine TCC study.
Procedure:
-
Patient Selection: Enroll client-owned dogs with a confirmed diagnosis of TCC of the bladder.
-
Treatment Protocol:
-
Administer a combination of Tavocept and cisplatin using a shortened diuresis protocol of 90 minutes.
-
Administer piroxicam concurrently.
-
A total of four doses are planned.
-
-
Monitoring:
-
Measure tumor volume using computed tomography (CT) at baseline (day 0) and on days 42 and 84 of the study.
-
Perform serial biochemical analyses to monitor for azotemia as an indicator of nephrotoxicity.
-
Conclusion
The available preclinical data suggests that this compound (Tavocept) holds promise as a chemoprotective and potentially chemosensitizing agent in animal models of cancer. The provided protocols offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound in oncology. More detailed studies are warranted to optimize dosing schedules and to explore its efficacy in a broader range of cancer models and in combination with other chemotherapeutic agents.
References
- 1. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNP7787 Forms Novel Covalent Adducts on Human Thioredoxin and Modulates Thioredoxin Activity [jscimedcentral.com]
- 3. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [mospace.umsystem.edu]
- 7. Clinical Evaluation of Tavocept to Decrease Diuresis Time and Volume in Dogs with Bladder Cancer Receiving Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of Tavocept to Decrease Diuresis Time and Volume in Dogs with Bladder Cancer Receiving Cisplatin | Semantic Scholar [semanticscholar.org]
Dimesna for In Vivo Nephroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide form of Mesna (B1676310) (Sodium 2-mercaptoethanesulfonate), is a promising cytoprotective agent under investigation for its potential to mitigate nephrotoxicity induced by chemotherapeutic agents, particularly cisplatin (B142131). In the bloodstream, this compound is relatively stable, but upon reaching the renal tubules, it is efficiently reduced to its active form, Mesna.[1][2][3] This kidney-specific activation allows for targeted protection against toxic insults at the site of potential damage, without compromising the systemic efficacy of the anticancer drug.[1] These application notes provide a comprehensive overview of this compound dosage and experimental protocols for in vivo nephroprotection studies.
Mechanism of Action
The nephroprotective effect of this compound is primarily attributed to its conversion to the free thiol compound, Mesna, within the kidneys.[1][3] The proposed mechanisms of action include:
-
Neutralization of Toxic Metabolites: The sulfhydryl group of Mesna is a potent nucleophile that can directly bind to and inactivate electrophilic and toxic metabolites of chemotherapeutic agents, such as the aquated species of cisplatin, preventing them from damaging renal tubular cells.[4]
-
Antioxidant Activity: Mesna can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to cisplatin-induced renal cell apoptosis and necrosis.
-
Modulation of Toxin-Activating Pathways: this compound-derived metabolites may inhibit enzymes involved in the metabolic activation of certain nephrotoxins. One proposed mechanism involves the inhibition of the gamma-glutamyl transpeptidase (GGT), aminopeptidase (B13392206) N (APN), and cysteine-conjugated-β-lyase (CCBL) pathway, which can generate reactive and toxic metabolites.[3]
Below is a diagram illustrating the proposed mechanism of this compound's nephroprotective action.
Caption: Proposed mechanism of this compound's nephroprotection.
A potential downstream signaling pathway that may be modulated by the antioxidant effects of Mesna (derived from this compound) is the Nrf2/ARE pathway. This pathway is a critical regulator of cellular defense against oxidative stress.
Caption: Potential involvement of the Nrf2/ARE signaling pathway.
This compound Dosage for In Vivo Studies
The following table summarizes this compound (also known as BNP7787) and its active metabolite, Mesna, dosages used in various preclinical in vivo studies. It is crucial to note that the optimal dose can vary depending on the animal model, the nephrotoxic agent and its dose, and the administration route.
| Compound | Animal Model | Application | Dosage | Administration Route | Reference |
| This compound (BNP7787) | Rat | Cisplatin-induced nephrotoxicity | 1000 mg/kg | Intravenous (i.v.) | [1] |
| This compound | Rat | Cyclophosphamide-induced bladder tumors | 12 or 35 mg/kg | Oral (p.o.) | [3] |
| Mesna | Rat | Ischemia/reperfusion injury | 150 mg/kg | Intraperitoneal (i.p.) | |
| Mesna | Rat | Radiotherapy-induced renal toxicity | 180 mg/kg | Intravenous (i.v.) | [2] |
| Mesna | Mouse | Cisplatin toxicity assessment | 800 mg/kg | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Nephrotoxicity Model in Rats
This protocol outlines a general procedure to induce nephrotoxicity using cisplatin and to evaluate the protective effects of this compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
2. Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Cisplatin only
-
Group 3: this compound + Cisplatin
-
Group 4: this compound only
3. Dosing and Administration:
-
Cisplatin: A single intraperitoneal (i.p.) injection of 5-7 mg/kg.
-
This compound: Administer intravenously (i.v.) at a dose of 1000 mg/kg. The timing of this compound administration relative to cisplatin is critical and may need optimization. A common starting point is to administer this compound 30 minutes before cisplatin.
-
Vehicle: Saline or other appropriate vehicle.
4. Sample Collection and Analysis:
-
Blood Sampling: Collect blood via tail vein or cardiac puncture at baseline and at 24, 48, 72, and 96 hours post-cisplatin injection.
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection.
-
Kidney Tissue: At the end of the study (e.g., 96 hours), euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
5. Endpoint Analysis:
-
Renal Function Markers:
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine
-
-
Oxidative Stress Markers (in kidney tissue):
-
Malondialdehyde (MDA) levels
-
Glutathione (GSH) levels
-
Superoxide dismutase (SOD) and Catalase (CAT) activity
-
-
Histopathology:
-
Hematoxylin and Eosin (H&E) staining to assess tubular necrosis, cast formation, and inflammation.
-
-
Gene and Protein Expression (optional):
-
Western blotting or qPCR for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., TNF-α, IL-6), and antioxidant response (e.g., Nrf2, HO-1).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo nephroprotection study.
Caption: General experimental workflow for in vivo nephroprotection studies.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups. An example table is provided below.
Table 1: Effect of this compound on Renal Function and Oxidative Stress Markers
| Group | BUN (mg/dL) | Serum Creatinine (mg/dL) | Kidney MDA (nmol/mg protein) | Kidney GSH (µmol/g tissue) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Cisplatin | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + Cisplatin | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
This compound shows significant promise as a nephroprotective agent in preclinical models. The provided dosages and protocols offer a solid foundation for researchers to design and execute in vivo studies to further investigate its efficacy and mechanisms of action. Careful consideration of the animal model, dosing regimen, and relevant endpoints is essential for obtaining robust and translatable results.
References
- 1. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. selleckchem.com [selleckchem.com]
- 4. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fosfomycin, mesna, and sodium thiosulfate on the toxicity and antitumor activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Dimesna and Mesna in Human Plasma by HPLC-MS/MS
Introduction
Mesna (B1676310) (sodium 2-mercaptoethanesulfonate) is a crucial detoxifying agent used to prevent hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide (B1674421) and cyclophosphamide. In the systemic circulation, Mesna is rapidly oxidized to its primary metabolite, Dimesna (B1670654) (2,2'-dithiobis-ethanesulfonate), which is its inactive disulfide form.[1][2] this compound acts as a prodrug, being renally filtered and then reduced back to active Mesna in the bladder, where it neutralizes urotoxic metabolites.[1][2] The pharmacokinetic profiles of both Mesna and this compound are therefore of significant interest in clinical and drug development settings to ensure adequate uroprotection.[3][4] This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of this compound and Mesna in human plasma, offering a rapid and reliable analytical solution for researchers and clinicians.
Experimental Workflow
Caption: Experimental workflow for the simultaneous quantification of this compound and Mesna.
Protocols
Materials and Reagents
-
Mesna and this compound reference standards
-
3-Mercaptopropanesulfonic acid (3-MPS) as internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
To minimize the auto-oxidation of Mesna to this compound, a rapid sample preparation is crucial.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 10 µM 3-MPS).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water).
-
Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used for the analysis.
Table 1: HPLC Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mesna | 163.0 | 80.9 | -22 |
| This compound | 325.0 | 163.0 | -28 |
| 3-MPS (IS) | 155.0 | 80.9 | -20 |
Data Presentation
The method was validated for linearity, precision, accuracy, and stability. A linear range of 10-5000 ng/mL was established for both analytes in plasma.
Table 4: Method Validation Summary
| Parameter | Mesna | This compound |
| Linearity (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Pharmacokinetic Relationship of Mesna and this compound
Caption: In vivo conversion and reactivation pathway of Mesna.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of this compound and Mesna in human plasma. The simple and rapid sample preparation minimizes the potential for ex vivo oxidation of Mesna. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new formulations involving Mesna and its prodrug, this compound.
References
- 1. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of intravenous and oral sodium 2-mercaptoethane sulphonate (mesna) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Dimesna and Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a potent alkylating agent widely used in the treatment of various cancers, including sarcomas, lymphomas, and testicular cancer.[1][2][3] Its clinical utility, however, is often limited by severe urotoxicity, primarily hemorrhagic cystitis.[2][4] This toxicity is caused by the metabolic byproduct acrolein, which accumulates in the bladder and damages the urothelium.[5][6][7] Mesna (B1676310) (sodium 2-mercaptoethanesulfonate), and its inactive disulfide form dimesna (B1670654), is a uroprotective agent administered concomitantly with ifosfamide to mitigate this debilitating side effect.[4][8] In the bloodstream, mesna is oxidized to this compound. Upon renal filtration, this compound is reduced back to mesna, which then neutralizes acrolein in the bladder, forming a non-toxic compound.[5][8] This document provides detailed application notes and protocols for the co-administration of ifosfamide and mesna, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[3][9] The activation process generates the primary active metabolite, isophosphoramide mustard, which cross-links DNA, leading to cell cycle arrest and apoptosis in cancer cells.[3][10] This process also produces the urotoxic metabolite acrolein.[3][9]
Mesna's protective effect is localized to the urinary tract. Its thiol group (-SH) reacts with the double bond of acrolein, forming a stable, non-toxic thioether compound that is safely excreted in the urine.[5][11]
Signaling Pathway of Ifosfamide and Protective Mechanism of Mesna
Caption: Ifosfamide metabolism and Mesna's uroprotective mechanism.
Co-administration Protocols
The co-administration of mesna is mandatory for all patients receiving ifosfamide to prevent severe hemorrhagic cystitis.[12] The total daily dose of mesna is typically calculated as a percentage of the total daily ifosfamide dose. Several administration schedules have been established and are summarized below.
Quantitative Data Summary of Dosing Schedules
| Ifosfamide Dose | Mesna Administration Route | Dosing Schedule | Total Daily Mesna Dose (% of Ifosfamide Dose) | Reference |
| < 2.5 g/m²/day (short infusion) | IV Bolus | 20% of the ifosfamide dose given 15 minutes before ifosfamide, and at 4 and 8 hours after ifosfamide administration. | 60% | [5] |
| Standard Dose | IV Bolus + Oral | 20% of the ifosfamide dose as an IV bolus at the time of ifosfamide administration, followed by oral mesna tablets at 40% of the ifosfamide dose at 2 and 6 hours after ifosfamide. | 100% | [5] |
| Continuous Ifosfamide Infusion | IV Bolus + IV Infusion | 20% of the total ifosfamide dose as a bolus, followed by a continuous infusion of mesna equivalent to 40% of the ifosfamide dose, continuing for 12 to 24 hours after completion of the ifosfamide infusion. | 60% (bolus + initial infusion) + continued infusion | [5] |
| High-Dose Ifosfamide (>2.5 g/m²/day) | IV | Efficacy of standard mesna dosing is not fully established. Prolonged mesna dosage regimens may be required due to the extended half-life of ifosfamide at higher doses. | Variable | [5] |
| Example Regimen (RCHT) | IV Bolus + IV Infusion | Pre-ifosfamide: Mesna equivalent to 20% of the total daily ifosfamide dose as an IV bolus. During ifosfamide: Mesna equivalent to 100-120% of the total daily ifosfamide dose as a 24-hour IV infusion (mixed with ifosfamide). | 120-140% | [13] |
Experimental Protocols
In Vitro Evaluation of Ifosfamide Cytotoxicity and Mesna Uroprotection
This protocol is designed to assess the cytotoxic effects of ifosfamide and its metabolites on urothelial cells and to evaluate the protective efficacy of mesna.
1. Cell Culture:
-
Human urothelial cell lines (e.g., T24, RT4) are cultured in appropriate media (e.g., McCoy's 5A for T24, RPMI-1640 for RT4) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Prepare fresh solutions of ifosfamide, acrolein, and mesna in culture media.
-
Cells are treated with varying concentrations of:
-
Ifosfamide alone.
-
Acrolein alone.
-
Ifosfamide or acrolein in combination with varying concentrations of mesna.
-
A vehicle control.
-
-
Incubation for 24-72 hours.
3. Cytotoxicity Assays:
-
MTT Assay: To assess cell viability. After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.
-
LDH Assay: To measure membrane integrity. The release of lactate (B86563) dehydrogenase into the culture medium is quantified using a commercially available kit.
4. Apoptosis Assays:
-
Caspase-3 Activity Assay: To quantify apoptosis. Cell lysates are incubated with a caspase-3 substrate, and the fluorescence of the cleaved substrate is measured.[14]
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
In Vivo Assessment of Ifosfamide-Induced Urotoxicity and Mesna Protection in a Rodent Model
This protocol outlines an animal study to evaluate the urotoxic effects of ifosfamide and the protective role of mesna.
1. Animals:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Animals are housed in standard conditions with ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) intraperitoneally (i.p.).
-
Ifosfamide Group: Receives a single i.p. injection of ifosfamide (e.g., 200 mg/kg).
-
Ifosfamide + Mesna Group: Receives ifosfamide (i.p.) and mesna at various doses and schedules (e.g., mesna at 20, 40, and 80 mg/kg i.p. at 0, 4, and 8 hours after ifosfamide).
3. Induction of Urotoxicity:
-
Ifosfamide is administered to induce hemorrhagic cystitis.
4. Evaluation of Urotoxicity (24-48 hours post-ifosfamide):
-
Macroscopic Evaluation: Bladders are excised, weighed, and scored for edema and hemorrhage.
-
Histopathological Analysis: Bladder tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Sections are examined for urothelial damage, edema, hemorrhage, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in bladder tissue as an indicator of inflammation.
-
Urinalysis: Urine is collected to assess for hematuria.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of ifosfamide and mesna.
Logical Relationships in Acrolein-Induced Urothelial Damage
The urotoxic effects of acrolein involve a complex cascade of events leading to inflammation and tissue damage.
Caption: Pathophysiological cascade of acrolein-induced hemorrhagic cystitis.
Conclusion
The co-administration of mesna is a critical and mandatory component of ifosfamide-based chemotherapy to prevent severe urotoxicity. The provided protocols offer a framework for both clinical application and preclinical research. Understanding the mechanisms of both ifosfamide's antitumor activity and its acrolein-induced toxicity, alongside mesna's protective action, is essential for optimizing therapeutic outcomes and ensuring patient safety. Further research into personalized dosing strategies, particularly for high-dose ifosfamide regimens, is warranted to continue improving the therapeutic index of this important chemotherapeutic agent.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 4. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mesna? [synapse.patsnap.com]
- 6. Frontiers | P2X7 Receptor Blockade Protects Against Acrolein-Induced Bladder Damage: A Potential New Therapeutic Approach for the Treatment of Bladder Inflammatory Diseases [frontiersin.org]
- 7. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, ifosfamide, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ifosfamide Pharmacology - BioPharma Notes [biopharmanotes.com]
- 10. ClinPGx [clinpgx.org]
- 11. medmedchem.com [medmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna's Impact on Bladder Cancer Cell Viability: A Review of In Vitro Evidence and Protocols
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Dimesna on bladder cancer cell viability. This compound, the inactive disulfide form of Mesna (sodium 2-mercaptoethanesulfonate), is a uroprotective agent used to mitigate the urotoxic effects of chemotherapy. However, its direct impact on cancer cell viability is a subject of ongoing research. This document synthesizes the available in vitro data, focusing on the active form, Mesna, and provides standardized protocols for experimental validation.
Introduction
This compound is administered intravenously and is subsequently converted to its active form, Mesna, in the kidneys. Mesna is then excreted into the bladder, where it neutralizes acrolein and other toxic metabolites of chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide, thereby preventing hemorrhagic cystitis.[1] While the primary role of this compound is uroprotection, in vitro studies have explored the direct effects of its active metabolite, Mesna, on cancer cells.
A key in vitro study has demonstrated that this compound itself does not inhibit the growth of human malignant cell lines.[2] The antiproliferative effects observed are attributed to Mesna. Research by Blomgren et al. revealed that Mesna can inhibit the growth of several human malignant cell lines, including those derived from bladder cancer.[2] This inhibitory effect was found to be more pronounced under serum-free conditions and with repeated administrations of the compound.[2]
Quantitative Data Summary
Currently, specific IC50 values for Mesna on various bladder cancer cell lines are not extensively reported in the literature. The available data is more qualitative, describing the conditions under which Mesna exhibits its inhibitory effects. The table below summarizes the key findings from in vitro studies on Mesna's effect on bladder cancer cell viability.
| Cell Line(s) | Compound | Condition | Observed Effect on Cell Viability | Reference |
| Human Bladder Cancer Cell Lines | Mesna | Serum-Free Medium | Increased sensitivity to growth inhibition | [2] |
| Human Bladder Cancer Cell Lines | Mesna | Repeated Administrations | Increased sensitivity to growth inhibition | [2] |
| Human Malignant Cell Lines | This compound | In Vitro Culture | No inhibition of cell growth | [2] |
Experimental Protocols
To investigate the effect of Mesna (as the active form of this compound) on bladder cancer cell viability, the following detailed protocols are provided.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of Mesna on the viability of bladder cancer cells.
Materials:
-
Human bladder cancer cell lines (e.g., T24, RT4, 5637)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
This compound (as a negative control)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count bladder cancer cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Mesna and this compound in both complete and serum-free media. Suggested concentration range for Mesna: 0.1 mM to 10 mM.
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only as a blank and wells with cells in medium without the drug as a vehicle control.
-
For single administration experiments, incubate for 24, 48, or 72 hours.
-
For repeated administration experiments, replace the medium with fresh drug solutions every 24 hours for a total of 72 hours.
-
-
MTT Assay:
-
At the end of the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value if applicable.
-
Visualizations
Diagram 1: this compound to Mesna Conversion and Action
Caption: Conversion of this compound to its active form, Mesna, and its uroprotective mechanism.
Diagram 2: Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing the effect of Mesna on bladder cancer cell viability.
Potential Signaling Pathways
While the precise signaling pathways modulated by Mesna in bladder cancer cells are not well-elucidated, its antioxidant properties suggest a potential role in modulating redox-sensitive pathways. Thiols like Mesna can influence cellular processes by interacting with reactive oxygen species (ROS) and affecting signaling cascades that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways. Further research is required to determine the specific molecular mechanisms underlying the antiproliferative effects of Mesna on bladder cancer cells.
Diagram 3: Hypothetical Signaling Pathway Modulation by Mesna
Caption: Hypothetical mechanism of Mesna's antiproliferative effect via ROS scavenging.
Conclusion
The available evidence indicates that this compound itself does not possess direct antitumor activity against bladder cancer cells in vitro. However, its active metabolite, Mesna, has been shown to inhibit the growth of these cells, particularly under specific culture conditions. The provided protocols offer a standardized approach to further investigate and quantify the antiproliferative effects of Mesna. Future research should focus on elucidating the specific molecular pathways targeted by Mesna to better understand its potential as a therapeutic agent in bladder cancer.
References
Investigating the Impact of Dimesna on Gene Expression in Urothelial Carcinoma Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna (disodium 2,2'-dithiobis-ethane sulfonate) is the inactive disulfide form of mesna, a well-established uroprotective agent used to mitigate the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide.[1][2] Upon administration, this compound is reduced in the kidneys to its active form, mesna, which neutralizes acrolein, a toxic metabolite of certain chemotherapies.[1][2] While the primary clinical application of this compound is in a protective capacity, preliminary in vitro studies have suggested that its active metabolite, mesna, may possess direct anti-tumor activity by inhibiting the growth of various malignant cell lines, including those of the bladder.[3] This raises the intriguing possibility that this compound, through its conversion to mesna, could directly modulate gene expression pathways involved in cancer cell proliferation and survival.
These application notes provide a detailed framework for investigating the putative effects of this compound on gene expression in urothelial carcinoma cell lines. The included protocols for RNA sequencing and quantitative PCR offer a robust methodology for identifying and quantifying changes in gene expression, paving the way for a deeper understanding of this compound's potential as a direct anti-cancer agent.
Hypothetical Impact on Gene Expression
While direct evidence of this compound's impact on gene expression is currently limited, based on the observed in vitro anti-proliferative effects of its active metabolite, mesna, we can hypothesize its involvement in modulating key cancer-related genes.[3] This investigation focuses on genes central to cell cycle regulation, apoptosis, and cell growth.
Table 1: Hypothetical Gene Expression Changes in Urothelial Carcinoma Cells Following this compound Treatment
| Gene Symbol | Gene Name | Function | Hypothetical Fold Change |
| TP53 | Tumor Protein P53 | Tumor suppressor; regulates cell cycle and apoptosis | 2.5 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 2.0 |
| BCL-2 | B-cell lymphoma 2 | Anti-apoptotic | -2.0 |
| c-myc | MYC Proto-Oncogene | Transcription factor; regulates cell proliferation | -3.0 |
Signaling Pathway
It is hypothesized that this compound, after conversion to mesna, may exert its effects on gene expression by modulating intracellular signaling pathways critical for cancer cell survival. A plausible, though speculative, mechanism involves the inhibition of pro-survival pathways, leading to the upregulation of tumor suppressor genes and the downregulation of genes that promote proliferation.
Caption: Hypothetical signaling pathway of this compound's impact on gene expression.
Experimental Workflow
The following diagram outlines the major steps for investigating the impact of this compound on gene expression in a urothelial carcinoma cell line.
Caption: Experimental workflow for gene expression analysis of this compound-treated cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize human urothelial carcinoma cell lines such as T24 or HT-1376, which are well-characterized models for bladder cancer research.
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Treatment: The following day, replace the medium with fresh medium containing this compound at final concentrations ranging from 10 µM to 100 µM. A vehicle control (PBS alone) must be included. Based on in vitro studies with mesna, a treatment duration of 24 to 72 hours is recommended to observe potential effects on gene expression.[3]
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Isolate total RNA using a silica-based column purification kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a standard mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly-A selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and vehicle control groups using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design and validate qPCR primers for the target genes (e.g., TP53, BAX, BCL-2, c-myc) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method. Normalize the expression of the target genes to the geometric mean of the housekeeping genes.
Conclusion
The protocols and framework presented here provide a comprehensive guide for researchers to systematically investigate the impact of this compound on gene expression in urothelial carcinoma cells. By employing these methodologies, the scientific community can begin to elucidate the potential molecular mechanisms underlying the observed anti-proliferative effects of this compound's active metabolite, mesna. This research has the potential to expand the therapeutic applications of this compound beyond its current role as a uroprotective agent and to uncover novel strategies for the treatment of bladder cancer.
References
- 1. The UBC-40 Urothelial Bladder Cancer cell line index: a genomic resource for functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesna? [synapse.patsnap.com]
- 3. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna as a Tool for Studying Protein Disulfide Bonds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide form of 2-mercaptoethanesulfonate (Mesna), is a valuable tool in protein chemistry, particularly for the study of disulfide bonds. Its utility stems from its role in the MESNA/Dimesna redox couple, which can be used to facilitate the correct folding of proteins containing disulfide bonds. This document provides detailed application notes and protocols for the use of this compound in studying protein disulfide bonds, with a focus on protein refolding and potential applications in analytical workflows.
Mechanism of Action
This compound itself is the oxidized, inactive form. Its utility in studying disulfide bonds comes from its use in conjunction with its reduced form, Mesna, to create a redox buffer. In a cellular context, the reduction of this compound to Mesna is critical for its uroprotective effects during chemotherapy.[1][2] In vitro, the MESNA/Dimesna redox couple facilitates the correct formation of disulfide bonds in proteins by a process of thiol-disulfide exchange. This process allows for the shuffling of incorrect disulfide bonds until the native, most stable conformation is achieved.
Applications in Protein Science
The primary application of this compound in protein research is as a component of a redox buffer for in vitro protein folding. For recombinant proteins expressed in reducing environments like the E. coli cytoplasm, disulfide bonds are often not correctly formed. The MESNA/Dimesna redox couple has been shown to have a refolding efficiency comparable to the commonly used glutathione (B108866) (GSH/GSSG) redox couple.[2][3]
Advantages of the MESNA/Dimesna Redox Couple:
-
Stability: The MESNA/Dimesna redox couple can be more stable in certain applications compared to glutathione, particularly in preventing the loss of C-terminal thioester functionality in proteins.[3]
-
Compatibility: It is compatible with common protein purification systems, such as chitin (B13524) affinity chromatography, allowing for simultaneous on-column refolding and purification.[3]
Data Presentation: Comparison of Reducing Agents
While direct quantitative data comparing the disulfide reduction efficiency of this compound with commonly used reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is not extensively available in the published literature, a comparison of their general properties is presented below. The information for this compound is largely inferred from its use in protein refolding studies.
| Property | This compound (as MESNA/Dimesna redox couple) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Primary Application | Protein refolding redox buffer | General disulfide reducing agent | General disulfide reducing agent |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH Range | ~6.0 - 8.0 (inferred from refolding protocols)[3] | >7 | 1.5 - 8.5 |
| Odor | Odorless | Strong, unpleasant odor | Odorless |
| Air Oxidation | Less prone to air oxidation than DTT | Prone to air oxidation | Resistant to air oxidation |
| Compatibility with Metal Affinity Chromatography | Likely compatible | Incompatible (chelates metals) | Compatible |
| Thiol-Free | No (Mesna is a thiol) | No | Yes |
Experimental Protocols
Protocol 1: In Vitro Protein Refolding using MESNA/Dimesna Redox Buffer
This protocol is adapted from a study on the one-step refolding and purification of Ribonuclease A (RNase A).[3]
Materials:
-
Denatured and reduced protein of interest
-
MESNA (Sodium 2-mercaptoethanesulfonate)
-
This compound (2,2'-Dithiobis(ethanesulfonic acid) disodium (B8443419) salt)
-
Refolding Buffer Base: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Dialysis tubing or centrifugal concentrators
-
Protein activity assay reagents (specific to the protein of interest)
Procedure:
-
Preparation of Refolding Buffer:
-
Prepare the Refolding Buffer Base (100 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Just before use, add MESNA and this compound to the Refolding Buffer Base to final concentrations of 3 mM and 1 mM, respectively. Ensure complete dissolution.
-
-
Protein Refolding by Dilution:
-
Slowly add the denatured and reduced protein solution to the MESNA/Dimesna refolding buffer with gentle stirring. The final protein concentration should be low enough to prevent aggregation (typically in the range of 10-100 µg/mL). A common method is to add the denatured protein in small aliquots.[3]
-
Incubate the refolding mixture at room temperature overnight with gentle stirring.
-
-
Analysis of Refolding Efficiency:
-
After incubation, concentrate the refolded protein solution using an appropriate method (e.g., centrifugal concentrators).
-
Exchange the buffer to a buffer suitable for downstream analysis.
-
Assess the refolding efficiency by measuring the biological activity of the protein using a specific activity assay. Compare the activity to that of a commercially available, correctly folded standard.
-
Protocol 2: On-Column Protein Refolding using MESNA/Dimesna Redox Buffer
This protocol is suitable for proteins expressed with an affinity tag (e.g., chitin-binding domain).[3]
Materials:
-
Cell extract containing the fusion protein of interest
-
Affinity chromatography column (e.g., chitin column)
-
Column Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0
-
Refolding/Cleavage Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM this compound, pH 6.0
-
Elution Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0
Procedure:
-
Column Equilibration and Loading:
-
Equilibrate the affinity column with 10 column volumes of Column Buffer.
-
Load the cell extract containing the fusion protein onto the column.
-
Wash the column with 10 column volumes of Column Buffer to remove unbound proteins.
-
-
On-Column Refolding and Cleavage:
-
Quickly flush the column with 2.5 column volumes of Refolding/Cleavage Buffer.
-
Incubate the column for three days at room temperature to allow for simultaneous refolding and cleavage of the target protein from the affinity tag.[3]
-
-
Elution and Analysis:
-
Elute the refolded protein from the column with 10 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the refolded protein.
-
Assess the refolding efficiency by measuring the biological activity of the eluted protein.
-
Protocol 3: General Protocol for Disulfide Bond Reduction for Analytical Purposes (Starting Point for Optimization)
As there is no established protocol for using this compound as a standalone reducing agent for analytical purposes, this protocol is a suggested starting point based on general principles of disulfide reduction and the conditions used for protein refolding. Optimization is crucial for each specific protein.
Materials:
-
Protein sample with disulfide bonds
-
MESNA
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching reagent (e.g., N-ethylmaleimide, NEM)
-
Method for downstream analysis (e.g., mass spectrometry, Ellman's reagent assay)
Procedure:
-
Preparation of Reducing Solution:
-
Prepare a stock solution of MESNA and this compound in the desired ratio (e.g., 3:1 or 10:3 molar ratio of MESNA to this compound) in the Reaction Buffer. The total thiol concentration from MESNA should be in molar excess to the disulfide bonds in the protein sample (e.g., 10-100 fold molar excess).
-
-
Reduction Reaction:
-
Add the MESNA/Dimesna reducing solution to the protein sample.
-
Incubate the reaction mixture. Suggested starting conditions are 30-60 minutes at room temperature. Incubation time and temperature may need to be optimized.
-
-
Quenching of the Reaction (Optional but Recommended for some applications):
-
To stop the reduction reaction and prevent re-oxidation, add a quenching reagent such as NEM to alkylate the newly formed free thiols.
-
-
Downstream Analysis:
-
Analyze the reduced protein sample using the desired method. For mass spectrometry, the sample may need to be desalted. For quantifying the extent of reduction, an Ellman's reagent assay can be performed.
-
Visualizations
Caption: Workflow for in vitro protein refolding using a MESNA/Dimesna redox buffer.
Caption: Proposed workflow for analytical disulfide bond reduction using this compound.
Caption: Thiol-disulfide exchange mechanism facilitated by the MESNA/Dimesna redox couple.
Conclusion
This compound, in combination with Mesna, provides a valuable redox system for the study of protein disulfide bonds, particularly in the context of protein refolding. While its application as a standalone analytical reducing agent is not yet well-documented, the provided protocols offer a starting point for researchers to explore its potential in this area. Further studies are needed to quantitatively assess its reduction efficiency compared to established reagents like DTT and TCEP. The unique properties of the MESNA/Dimesna system, such as its stability and compatibility with certain purification workflows, make it a promising tool for protein scientists and drug development professionals.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Nephroprotective Effects of Dimesna
Audience: Researchers, scientists, and drug development professionals in nephrology, oncology, and pharmacology.
Introduction Drug-induced nephrotoxicity is a significant clinical challenge, often limiting the therapeutic potential of essential medications such as the chemotherapeutic agent cisplatin. Dimesna (BNP-7787), the disulfide dimer of Mesna, is a cytoprotective agent under investigation for its ability to mitigate this renal damage.[1][2][3] In the bloodstream, this compound is relatively inactive but is selectively transported into kidney cells by organic anion transporters (OAT1, OAT3, and OAT4).[1][3] Within the renal tubules, it is reduced to its active form, Mesna.[1][4][5] Mesna exerts its protective effects by neutralizing toxic drug metabolites and scavenging free radicals, thereby reducing oxidative stress and subsequent cellular injury.[2][4] This document provides a detailed protocol for assessing the protective effects of this compound in an in vitro model of cisplatin-induced renal cell injury.
Mechanism of Action in Renal Cells this compound's nephroprotective action is a multi-step process localized to the kidney. After systemic administration, this compound is filtered by the glomerulus and taken up by proximal tubule cells.[5] Inside the cell, it is reduced to two molecules of Mesna, a process facilitated by cellular redox systems like thioredoxin and glutaredoxin.[3] The active Mesna, with its free thiol group, can then directly conjugate and detoxify harmful electrophilic drug byproducts.[4] Furthermore, Mesna is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) that are a primary driver of cisplatin-induced nephrotoxicity.[2][4][6] This reduction in oxidative stress helps preserve mitochondrial function, prevent lipid peroxidation, and inhibit pro-apoptotic signaling cascades, ultimately enhancing renal cell survival.
Experimental Design and Workflow
The overall workflow involves culturing a suitable renal cell line, inducing injury with a known nephrotoxic agent (e.g., cisplatin), treating the cells with this compound, and subsequently performing a battery of assays to measure cell viability, apoptosis, and oxidative stress.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2) or porcine kidney epithelial cells (LLC-PK1) are commonly used.[7][8]
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor for HK-2, or Medium 199 with 3% fetal bovine serum for LLC-PK1.
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh solutions of the nephrotoxic agent (e.g., Cisplatin) and this compound in culture medium.
-
Aspirate old medium and add the treatment media. A typical experiment includes:
-
Control: Vehicle only.
-
This compound: this compound at various concentrations.
-
Toxin: Cisplatin (e.g., 20-30 µM).
-
Combination: Cisplatin + this compound (pre-treatment, co-treatment, or post-treatment with this compound can be tested).
-
-
Incubate for a predetermined period (e.g., 24 hours).
-
2. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the control group.
-
3. Apoptosis Assessment (Caspase-3 Activity Assay)
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric substrate (e.g., Ac-DEVD-pNA).[9]
-
Procedure:
-
After treatment in a 6-well plate, harvest cells and lyse them using a supplied lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine protein concentration using a BCA assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate Ac-DEVD-pNA and incubate at 37°C for 1-2 hours.[9]
-
Measure the absorbance at 405 nm. Increased absorbance indicates higher caspase-3 activity.
-
4. Oxidative Stress Assessment
-
A. Intracellular ROS Measurement (DCFDA Assay)
-
Principle: The cell-permeable dye DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.[10]
-
Procedure:
-
After treatment, wash cells with PBS.
-
Load cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS to remove excess dye.
-
Measure fluorescence using a plate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.[11]
-
-
-
B. Lipid Peroxidation Measurement (MDA Assay / TBARS)
-
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.[10][12]
-
Procedure:
-
Harvest and homogenize treated cells.
-
Add TBA reagent to the cell lysate and heat at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[10]
-
-
Data Presentation and Interpretation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between treatment groups. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Renal Cell Viability Following Cisplatin Challenge
| Treatment Group | Concentration | Cell Viability (% of Control) |
|---|---|---|
| Control (Vehicle) | - | 100.0 ± 5.2 |
| This compound | 100 µM | 98.5 ± 4.8 |
| Cisplatin | 25 µM | 45.3 ± 3.9 |
| Cisplatin + this compound | 25 µM + 50 µM | 62.1 ± 4.1 |
| Cisplatin + this compound | 25 µM + 100 µM | 78.9 ± 5.5 |
Interpretation: A significant increase in cell viability in the "Cisplatin + this compound" groups compared to the "Cisplatin" only group indicates a protective effect.
Table 2: Effect of this compound on Markers of Apoptosis and Oxidative Stress
| Treatment Group | Relative Caspase-3 Activity | Relative ROS Levels | MDA Levels (nmol/mg protein) |
|---|---|---|---|
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.2 ± 0.2 |
| This compound (100 µM) | 1.05 ± 0.10 | 0.95 ± 0.11 | 1.3 ± 0.3 |
| Cisplatin (25 µM) | 3.52 ± 0.28 | 4.10 ± 0.35 | 4.8 ± 0.5 |
| Cisplatin + this compound | 1.89 ± 0.21 | 2.25 ± 0.29 | 2.5 ± 0.4 |
Interpretation: A significant reduction in caspase-3 activity, ROS levels, and MDA levels in the combination group compared to the cisplatin-only group supports the hypothesis that this compound protects renal cells by mitigating apoptosis and oxidative stress.[6][13][14]
Signaling Pathway Analysis
To further elucidate the molecular mechanisms, the activation of key signaling pathways involved in stress responses and cell survival, such as the MAPK and Nrf2 pathways, can be investigated using Western blotting.
-
MAPK Pathway: Cisplatin is known to activate stress-activated protein kinases like p38 and JNK, which promote apoptosis.[15][16][17] A protective agent would be expected to inhibit this activation.
-
Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response.[18][19] Its activation by this compound/Mesna would lead to the upregulation of protective antioxidant enzymes.[20]
Conclusion This application note provides a comprehensive framework for evaluating the protective effects of this compound against drug-induced nephrotoxicity in a renal cell culture model. The described protocols for assessing cell viability, apoptosis, and oxidative stress, combined with the analysis of key signaling pathways, will enable researchers to thoroughly characterize the nephroprotective potential of this compound and similar compounds. The findings from these in vitro studies are crucial for guiding further preclinical and clinical development of strategies to prevent kidney injury during chemotherapy and other drug treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. What is the mechanism of Mesna? [synapse.patsnap.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Dithio-bis-mercaptoethanesulphonate (this compound) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide and mesna: effects on the Na/H exchanger activity in renal epithelial cells in culture (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kidney ischemia-reperfusion injury induces caspase-dependent pulmonary apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. Oxidative Stress Detection | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Oxidative Stress in the Pathophysiology of Kidney Disease: Implications for Noninvasive Monitoring and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emjreviews.com [emjreviews.com]
- 16. MAPK signaling and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nrf2 Activation in Chronic Kidney Disease: Promises and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NRF2 in kidney physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dimesna Stability and Degradation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dimesna (B1670654) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the reduction of its disulfide bond to form two molecules of its active thiol compound, mesna (B1676310).[1][2][3] This is a reversible reaction, and the equilibrium between this compound and mesna is influenced by the redox potential of the solution.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily affected by:
-
pH: this compound is generally more stable in neutral to slightly alkaline conditions. Acidic conditions can favor the reduction of this compound to mesna.
-
Presence of Reducing Agents: Thiols and other reducing agents will accelerate the degradation of this compound to mesna.
-
Presence of Oxidizing Agents: Conversely, oxidizing agents will favor the formation of this compound from mesna, thus stabilizing this compound. Exposure to atmospheric oxygen can promote the oxidation of mesna to this compound.[1]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, potentially leading to faster degradation.[4]
Q3: Is this compound sensitive to light?
A3: Based on information available for its counterpart mesna, this compound is not considered to be light-sensitive.[1] However, as a good laboratory practice, it is always recommended to protect solutions from prolonged exposure to direct light.
Q4: What are the recommended storage conditions for this compound solutions?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my prepared solution. | Degradation to mesna due to the presence of reducing agents in the solvent or on glassware. | Use high-purity, deoxygenated water for solution preparation. Ensure all glassware is thoroughly cleaned and rinsed to remove any residual reducing agents. Prepare solutions fresh before use whenever possible. |
| Incorrect pH of the solution. | Measure and adjust the pH of your aqueous solution to a neutral or slightly alkaline range (pH 7-8.5), if compatible with your experimental design. | |
| Formation of unknown peaks in my chromatogram during stability testing. | Presence of impurities in the starting material or interaction with excipients. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products or impurities. |
| Degradation due to exposure to harsh conditions (e.g., high temperature, extreme pH). | Review your experimental protocol to ensure that this compound is not exposed to conditions known to cause degradation. | |
| Inconsistent results in repeated stability studies. | Variability in experimental conditions. | Standardize all experimental parameters, including solution preparation, storage conditions (temperature, light exposure), and analytical procedures. Use a validated stability-indicating analytical method. |
| Oxygen exposure. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-reduction reactions. |
Quantitative Data Summary
While specific kinetic data for this compound degradation is not extensively published, the stability of its related compound, mesna, provides valuable insights. The following table summarizes the stability of mesna under various conditions, which can be used to infer the conditions that would favor the stability of this compound (i.e., conditions that promote the oxidation of mesna).
Table 1: Stability of Mesna in Various Aqueous Conditions
| Condition | Concentration of Mesna | Duration | Temperature | Results | Reference |
| Undiluted in polypropylene (B1209903) syringes | 100 mg/mL | 9 days | 5, 24, and 35°C | Stable (no detectable oxidation to this compound) | [2] |
| Diluted in syrups (1:2 and 1:5) | N/A | At least 1 week | 24°C | No detectable oxidation to this compound | [2] |
| Diluted in carbonated drinks, juices, and milk (1:2, 1:10, 1:100) | N/A | 24 hours | 5°C | Clinically negligible concentration changes | [2] |
| Mixed with ifosfamide (B1674421) in an alkaline solution (pH 8) | N/A | 24 hours | N/A | ~13% loss | [1] |
| Mixed with ifosfamide in an alkaline solution (pH 8) | N/A | 48 hours | N/A | ~23% loss | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate buffer components
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
Validated HPLC system with a photodiode array (PDA) detector
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound and a this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at specified time intervals.
-
-
Photostability:
-
Expose solid this compound and a this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze samples at specified time intervals.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the this compound peak area.
-
Characterize significant degradation products using techniques like LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for mesna and its degradation products.[5][6]
-
Chromatographic Conditions:
-
Column: RP amide C16 column (or equivalent)
-
Mobile Phase: Methanol-phosphate buffer (e.g., 10:90, v/v, pH 3.0)
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Temperature: Room temperature
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method should be able to separate this compound from its potential degradation products, including mesna.
-
Visualizations
Caption: Primary degradation pathway of this compound to mesna.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. | Semantic Scholar [semanticscholar.org]
Dimesna Technical Support Center: Long-Term Storage and Handling for Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, handling, and use of Dimesna in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is reported to be stable for up to three years. For shorter periods, storage at 2-8°C is also acceptable, provided the container is kept dry.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For in vitro experiments, a stock solution in DMSO can be prepared. It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month. When preparing aqueous solutions, such as in physiological saline, it is recommended to use them immediately to prevent potential degradation.
Q3: What is the stability of this compound in aqueous solutions?
A3: While this compound is soluble in aqueous solutions, its stability can be influenced by the pH and the presence of other reactive species. It is the oxidized, disulfide form of Mesna and is relatively stable. However, for critical experiments, it is best practice to prepare fresh aqueous solutions.
Q4: Is this compound sensitive to oxygen?
A4: this compound is the oxidized dimer of Mesna. Its reduced form, Mesna, is readily oxidized to this compound in the presence of oxygen[1]. Therefore, this compound itself is not sensitive to oxidation. However, it is good practice to minimize headspace in storage containers to reduce exposure to air and potential contaminants.
Quantitative Data Summary
The following tables summarize key quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Notes |
| Long-Term | -20°C | Up to 3 years | Protect from moisture. |
| Short-Term | 2-8°C | Weeks to months | Keep in a desiccator. |
Table 2: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability |
| DMSO | ≤ 65 mg/mL (199.17 mM)[2] | -80°C | Up to 1 year |
| DMSO | ≤ 65 mg/mL (199.17 mM)[2] | -20°C | Up to 1 month |
| Physiological Saline | 30 mg/mL[2] | Room Temperature | Use immediately[2] |
Troubleshooting Guide
Issue 1: this compound Precipitates in My Aqueous Assay Buffer.
-
Possible Cause: The solubility of this compound in your specific buffer system may be lower than in pure water or saline. The pH of the buffer or the presence of certain salts can affect solubility.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your buffer is within a neutral range (pH 6.5-8.5), as extreme pH values may affect stability and solubility.
-
Lower Concentration: Try preparing a more dilute stock solution or using a lower final concentration of this compound in your assay.
-
Co-solvent: If compatible with your experimental system, consider using a small percentage of a co-solvent like DMSO (e.g., <0.5%) in your final assay volume to improve solubility.
-
Fresh Solution: Always prepare fresh aqueous solutions of this compound immediately before use.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays.
-
Possible Cause: Inconsistent results can arise from variability in compound handling, cell health, or assay execution.
-
Troubleshooting Steps:
-
Consistent Compound Preparation: Ensure that this compound stock solutions are prepared and diluted consistently for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase (e.g., EGFR, MET, ROS1).
Materials:
-
This compound
-
Recombinant human kinase (e.g., EGFR, MET, or ROS1)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the kinase/substrate master mix to each well. b. Add 2.5 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection: a. After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate for another 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound to mice. Specific dosages and schedules should be optimized based on the experimental design and animal model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Appropriate animal handling and restraint equipment
Procedure:
-
Formulation Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. For example, for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need a 2 mg/mL formulation. Ensure the formulation is homogenous before each administration.
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Administration: a. Gently restrain the mouse. b. Insert the oral gavage needle carefully along the roof of the mouth and into the esophagus. c. Slowly administer the calculated volume of the this compound formulation. d. Monitor the animal for any signs of distress during and after the procedure.
-
Dosing Schedule: The dosing schedule will depend on the specific study. For example, this compound has been administered orally to rats five times a week at doses of 12 or 35 mg/kg[2].
-
Observation and Data Collection: Observe the animals regularly for any clinical signs and collect data as per the experimental protocol.
Visualizations
Caption: Experimental workflow for this compound from storage to application.
Caption: this compound's inhibitory effect on kinase signaling pathways.
References
Dimesna Quantification in Plasma and Urine: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dimesna (B1670654) in plasma and urine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound and its metabolite, Mesna (B1676310).
Sample Stability and Handling
-
Question: My Mesna concentrations are decreasing over time, while this compound concentrations are increasing. What is happening?
-
Answer: Mesna is prone to oxidation, converting into its dimer, this compound.[1][2] This process can occur during sample collection, storage, and preparation. To minimize this, it is crucial to implement a rapid sample preparation procedure.[3] For urine samples, stability can be enhanced by lowering the temperature and adding EDTA (1 g/L) and hydrochloric acid (0.2 M).[4]
-
-
Question: What are the recommended storage conditions for plasma and urine samples containing this compound and Mesna?
-
Answer: this compound in urine is stable for at least 24 hours at temperatures ranging from -20°C to 37°C.[4] For Mesna in urine, stability is improved at lower temperatures.[4] While specific storage conditions for this compound in plasma were not detailed in the provided results, general best practices for bioanalytical assays suggest storing samples at -20°C or -80°C to minimize degradation.
-
Sample Preparation
-
Question: I am observing low recovery of this compound/Mesna from my plasma samples. What could be the cause?
-
Answer: Low recovery can result from inefficient protein precipitation or issues with the extraction procedure. Ensure that the protein precipitation step is performed effectively. A common method involves adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (wt/vol) sodium hexametaphosphate to the plasma sample.[5] Incomplete vortexing or centrifugation can also lead to poor recovery.
-
-
Question: Can I use the same sample preparation method for both plasma and urine?
Chromatography and Detection
-
Question: I am seeing poor peak shapes (tailing or splitting) for this compound and Mesna in my chromatogram. What are the possible reasons?
-
Answer: Poor peak shape can be caused by several factors, including column contamination, an injection solvent that is stronger than the mobile phase, or extra-column volume effects.[6] Ensure your mobile phase composition is correct and that the column is properly equilibrated. Secondary interactions between the analyte and the column can also cause peak tailing.[6]
-
-
Question: My signal intensity is low or inconsistent. How can I troubleshoot this?
-
Answer: Low or inconsistent signal intensity can stem from issues with the mass spectrometer settings, the ion source, or the mobile phase.[7] Check that the MS settings are appropriate for your analytes, the ion source is clean, and the gas flows and temperatures are stable. Also, ensure that your mobile phase is fresh and properly degassed. Matrix effects, such as ion suppression, can also lead to a decreased signal.[7]
-
-
Question: How can I measure the total Mesna concentration, including the portion that has converted to this compound?
Experimental Protocols
Below are detailed methodologies for the quantification of this compound and Mesna in plasma and urine based on established methods.
Method 1: HPLC with Electrochemical Detection
This method is suitable for the simultaneous quantification of this compound (as BNP7787) and Mesna.
-
Sample Preparation (Plasma):
-
Deproteinize plasma samples.[4] (Specific deproteinization agent not detailed in the abstract).
-
-
Sample Preparation (Urine):
-
Dilute urine samples with the mobile phase.[4]
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC).[4]
-
Column: C18-Resolve cartridge (10-microns, 8 mm i.d. x 10-cm).[5]
-
Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with 85% phosphoric acid.[5]
-
Flow Rate: 2 ml/min.[5]
-
-
Detection:
Method 2: LC-MS/MS Analysis
A rapid and sensitive method for the quantification of Mesna, which can be adapted for this compound.
-
Sample Preparation (Plasma):
-
Protein Precipitation: Precipitate proteins in the plasma sample.[3]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[3]
-
Supernatant Transfer and Drying: Transfer the supernatant to a new tube and dry it.[3]
-
Reconstitution: Reconstitute the dried extract in the aqueous mobile phase for injection.[3]
-
-
Chromatography and Mass Spectrometry:
-
Specific LC-MS/MS parameters such as the column, mobile phase, and mass spectrometer settings would need to be optimized for this compound.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC-electrochemical detection method for this compound (BNP7787) and Mesna quantification.[4]
Table 1: Method Performance in Plasma
| Analyte | Linearity Range (µM) | LLOQ (µM) | Mean Recovery (%) | Within- and Between-Day Accuracy & Precision |
| This compound | 1.6 - 500 | 1.6 | 100.6 | < 12% |
| Mesna | 0.63 - 320 | 0.63 | 94.6 | < 12% |
Table 2: Method Performance in Urine
| Analyte | Linearity Range (µM) | LLOQ (µM) | Mean Recovery (%) | Within- and Between-Day Accuracy & Precision |
| This compound | 0.8 - 1200 | 0.8 | 94.1 | < 15% |
| Mesna | 0.63 - 250 | 1.6 | 93.1 | < 15% |
Diagrams
Workflow for this compound/Mesna Quantification in Plasma
Caption: Plasma sample analysis workflow.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting low signal issues.
References
- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of BNP7787 (this compound) and its metabolite mesna in human plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. shimadzu.at [shimadzu.at]
- 8. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl Sulfoxide (DMSO) Concentration for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Dimethyl Sulfoxide (B87167) (DMSO) in in vitro experiments. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, presented in a question-and-answer format.
Issue 1: The vehicle control wells (containing only DMSO) are showing unexpected biological activity or high background signals.
-
Possible Cause: The concentration of DMSO, even at seemingly low levels, is not inert and can exert biological effects on the cells.[1] These effects can include alterations in gene expression, modulation of signaling pathways, and even cytotoxicity.[1][2]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line. This will help you identify the highest concentration that does not significantly impact cell viability, proliferation, or key biomarkers relevant to your study.[1]
-
Minimize Exposure Time: Reduce the incubation period of cells with DMSO-containing media as much as the experimental endpoint allows.[1]
-
Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells. If your test compounds require different stock concentrations in DMSO, you must prepare a corresponding vehicle control for each final DMSO concentration.[1][3]
-
Consider Alternative Solvents: If your cell line is particularly sensitive, explore less disruptive solvents.[1][4]
-
Issue 2: There is poor reproducibility of results, especially in high-throughput screening (HTS).
-
Possible Cause: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can alter the concentration of your stock solutions over time, leading to variability in your assays.[1]
-
Troubleshooting Steps:
-
Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. Using desiccants in the storage container is also recommended.[1]
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of your compounds from the stock solutions.[1]
-
Automated Liquid Handling: In HTS environments, minimize the time that plates containing DMSO are exposed to ambient air.[1]
-
Quality Control: Periodically check the water content of your DMSO stock, especially for long-term studies.[1]
-
Issue 3: My compound precipitates out of solution when I add it to the cell culture medium.
-
Possible Cause: The compound's solubility in the aqueous culture medium is much lower than in 100% DMSO. When the DMSO stock is diluted, the compound's concentration may exceed its solubility limit in the final medium.[5][6] This can also be caused by temperature shifts between the stock solution and the medium.[7]
-
Troubleshooting Steps:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[8] A recommended technique is to add the compound stock solution directly to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[7][8]
-
Adjust Final DMSO Concentration: Keeping the final DMSO concentration as high as is tolerable for your cell line can improve compound solubility.[8] A concentration between 0.1% and 0.5% is often tolerated by many cell lines.[8][9]
-
Use Solubility Enhancers:
-
Pre-condition the Medium: One technique is to first add nearly the final concentration of DMSO to the medium, mix, and then add the concentrated compound stock with gentle stirring.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for cell culture experiments?
A1: There is no single maximum concentration, as sensitivity to DMSO is highly cell-line dependent and is also affected by the duration of exposure.[1][4] However, general guidelines are as follows:
-
≤ 0.1%: Generally considered safe for most cell lines, including sensitive primary cells, and is recommended for long-term exposure studies.[4][10][11]
-
0.1% - 0.5%: Well-tolerated by many robust cell lines for incubations up to 72 hours.[1][10] This is a common range for many in vitro assays, but validation is required.[9]
-
> 0.5%: An increased risk of cytotoxicity and off-target effects is observed.[1][10] Concentrations above 1% often lead to significant cell death.[1] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][4]
Q2: My compound is only soluble in a higher concentration of DMSO than my cells can tolerate. What should I do?
A2: This is a common challenge. Here are several approaches:
-
High-Concentration Stock: Dissolve the compound in 100% DMSO at the highest possible concentration. Then, perform serial dilutions in your cell culture medium to reach the desired final compound concentration while minimizing the final DMSO concentration.[1][5]
-
Serial Dilutions in DMSO: When preparing for a dose-response experiment, it is critical to make the serial dilutions of your compound in 100% DMSO first, before diluting into the medium. This ensures the DMSO concentration remains constant across all treatments.[5][12]
-
Explore Alternative Solvents: Investigate other solvents like ethanol (B145695) or specialized formulations if your cells are highly sensitive to DMSO.[1][4]
Q3: Can DMSO affect cell signaling pathways?
A3: Yes. DMSO is not biologically inert and has been shown to modulate various signaling pathways, which can lead to off-target effects.[13] It can influence processes like apoptosis, inflammatory responses, and cell cycle regulation.[1] Even at very low concentrations (e.g., 0.0008% - 0.004%), it can cause heterogeneous effects on signaling proteins.[1][13] At concentrations of 0.1%, it has been shown to alter the epigenetic landscape and miRNA expression.[2] Therefore, it is critical to include a vehicle control with the exact same DMSO concentration as your experimental samples to account for these potential effects.[1]
Q4: How should I prepare my vehicle control?
A4: The vehicle control must contain the same final concentration of DMSO as the experimental wells.[3][14] To achieve this, prepare a "DMSO only" sample and dilute it in the cell culture medium using the exact same dilution factor as your drug samples. For example, if you add 2 µL of your various drug-in-DMSO stocks to 198 µL of medium (a 1:100 dilution), your final DMSO concentration will be 1%. Your vehicle control should be prepared by adding 2 µL of 100% DMSO to 198 µL of medium.[1]
Q5: How should I properly store DMSO?
A5: DMSO is highly hygroscopic and can absorb water from the air, which can alter its properties and affect your experiments.[1] It should be stored in small, tightly sealed aliquots to minimize exposure to moisture.[1] Store at room temperature and protect from light.
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in In Vitro Assays
| Concentration Range | General Observations & Recommendations | Citations |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive primary cells and long-term exposure studies. | [1][4][10] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for up to 72 hours. A common range for many assays, but requires validation. | [1][3][9] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function are often observed. Short-term exposure may be possible for some robust lines. | [1][10][15] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. Generally considered highly toxic. | [1] |
Table 2: Summary of Observed Effects of DMSO at Various Concentrations
| Effect Category | Concentration | Observed Effect | Citations |
| Cytotoxicity | 0.3125% | Minimal cytotoxicity in several cancer cell lines (HepG2, Huh7, HT29, SW480, MDA-MB-231). | [15][16] |
| 1% - 2% | Cytotoxicity observed in primary fibroblasts by 48 hours. | [17] | |
| ≥ 2% | Time- and dose-dependent cytotoxicity in human leukemic cell lines (Molt-4, Jurkat, U937, THP1). | ||
| Cell Signaling | 0.0008% - 0.004% | Heterogeneous effects on targetable signaling proteins in NSCLC cell lines. | [1][13] |
| > 10% | Can induce apoptosis through caspase activation. | [1][18] | |
| Gene Expression | 0.1% | Alterations in miRNA and the epigenetic landscape. | [2] |
| Proliferation | 1% - 2% | Reduction in the relative proliferation index of lymphocytes. | [19] |
| 5% | Complete inhibition of cell proliferation in Hep G2 cells. | [20] |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
This protocol helps establish the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere for 24 hours.
-
Prepare DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final in-well concentration of 2% to 0.005%).
-
Treatment: Remove the seeding medium from the cells. Add 100 µL of the 2x DMSO dilutions to the appropriate wells. Also, include a "no DMSO" control containing only fresh medium.
-
Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[1]
Protocol 2: Vehicle Control for a Drug Dose-Response Experiment
This protocol ensures that the final DMSO concentration is kept constant across all wells.
-
Prepare Drug Stock: Dissolve your drug in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Drug Dilutions: Create a serial dilution of your drug in 100% DMSO. This is a critical step to maintain a constant subsequent DMSO concentration.
-
Prepare Final Drug and Vehicle Solutions: Dilute each drug concentration from the DMSO serial dilution and a "DMSO only" sample into your cell culture medium to the final desired concentration. The dilution factor must be the same for all samples. For example, if you add 2 µL of your DMSO stocks to 198 µL of medium, the final DMSO concentration will be 1% in all wells.
-
Cell Treatment: Add the final drug dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells.
-
Incubation and Analysis: Proceed with your experimental incubation and subsequent analysis.[1]
Visualizations
Caption: Workflow for determining the no-effect DMSO concentration.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Potential signaling pathways affected by DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Overcoming Poor Solubility of Dimesna in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Dimesna in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common organic solvents?
A1: this compound exhibits limited solubility in many common organic solvents. It is characterized as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and practically insoluble in ethanol.[1][2] Quantitative data from various suppliers shows some variability, which is summarized in the table below.
Q2: Why is this compound poorly soluble in many organic solvents?
A2: this compound is a disodium (B8443419) salt of a sulfonic acid, which makes it a highly polar and ionic compound. Organic solvents are typically less polar than water, and many are non-polar. The significant difference in polarity between this compound and most organic solvents leads to poor solvation and, consequently, low solubility.
Q3: Are there any general strategies to improve the solubility of this compound in organic solvents?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the formation of inclusion complexes.[3][4][5] For sulfonated compounds specifically, strategies often involve creating a more favorable interaction between the solute and the solvent system.
Q4: Can heating improve the solubility of this compound?
A4: Generally, increasing the temperature can enhance the solubility of solid solutes. However, it is crucial to consider the thermal stability of this compound. Prolonged heating at high temperatures might lead to degradation. It is recommended to perform stability studies before employing heat to improve solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of the organic solvent during the experiment.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of this compound in your working solution.
-
Use a Co-solvent: Introduce a small percentage of a co-solvent in which this compound has better solubility. For instance, if you are using methanol, adding a small amount of water or DMSO might help to keep this compound in solution.
-
Optimize Temperature: If thermally stable, gently warming the solution might help to redissolve the precipitate. However, ensure the temperature is compatible with your experimental setup.
Issue 2: Inconsistent results in biological assays due to poor solubility of this compound.
Possible Cause: Incomplete dissolution or precipitation of this compound in the assay medium.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in a Suitable Solvent: Prepare a high-concentration stock solution of this compound in a solvent in which it is most soluble (e.g., water or DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your assay buffer. This gradual dilution can help prevent precipitation.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after each dilution step.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible to avoid solvent-induced artifacts.
Quantitative Solubility Data
| Organic Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥16.35 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 65 mg/mL | [2] |
| Methanol | Slightly Soluble | [1] |
| Ethanol | Insoluble | [2] |
Note: The conflicting data for DMSO solubility may be due to differences in experimental conditions (e.g., temperature, purity of this compound and solvent) or measurement techniques between sources.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol describes a general method for preparing a stock solution of this compound in a mixed organic solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Methanol (or another organic solvent of choice)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to the tube to create a slurry.
-
Vortex the mixture vigorously for 1-2 minutes to ensure the powder is well-wetted.
-
Gradually add the primary organic solvent (e.g., methanol) to the slurry while continuously vortexing.
-
Continue adding the organic solvent until the desired final concentration and volume are reached and the solution is clear.
-
If the solution remains cloudy or contains particulates, gentle warming (if this compound is stable at that temperature) or brief sonication may be applied.
-
Visually inspect the solution for any undissolved particles before use.
Visualizations
This compound Nephroprotective Mechanism
The following diagram illustrates the proposed mechanism of this compound's nephroprotective action. This compound is transported into the renal tubule cells where it is reduced to its active form, Mesna. Mesna is then secreted into the tubular lumen and neutralizes the toxic metabolite acrolein, a byproduct of certain chemotherapeutic agents.
Caption: Proposed mechanism of this compound's nephroprotective action.
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for researchers to follow when trying to dissolve this compound in an organic solvent for their experiments.
Caption: A logical workflow for enhancing this compound's solubility.
References
Preventing oxidation of Dimesna during experimental procedures
Welcome to the technical support center for Dimesna (B1670654). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing rapid degradation of my Mesna (B1676310) stock solution, which I suspect is oxidizing to this compound. What are the primary causes?
A1: The most common cause of Mesna oxidation to its disulfide form, this compound, is exposure to atmospheric oxygen.[1] This process can be accelerated by other factors, including:
-
Elevated pH: Mesna is more susceptible to decomposition in alkaline solutions. For instance, at a pH of 8, a Mesna solution can lose approximately 13% of its stability within 24 hours and 23% within 48 hours.[1]
-
Increased Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
Presence of Catalysts: Certain metal ions can catalyze oxidation reactions.
Q2: What are the recommended storage conditions for Mesna solutions to minimize oxidation to this compound?
A2: To maintain the stability of Mesna solutions and prevent oxidation, adhere to the following storage practices:
-
Temperature: For short-term storage, refrigeration at 4°C is recommended. Admixtures of Mesna stored at 4°C can retain at least 90% of their initial concentration for up to 48 hours.[2][3] For longer-term storage, consult the manufacturer's specific recommendations.
-
Atmosphere: Minimize exposure to air.[1] If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). When using syringes for storage, expelling any air can significantly reduce oxidation.[1]
-
pH: Maintain a neutral to slightly acidic pH. The pH of Mesna injection solutions is typically between 6.5 and 8.5.[1] If preparing custom solutions, buffering to a pH below 7 may enhance stability.
-
Light Exposure: While Mesna is not highly light-sensitive, it is good practice to store solutions in amber vials or otherwise protected from light to prevent any potential photodegradation.[1]
Q3: Can I use antioxidants to prevent the oxidation of Mesna in my experiments?
A3: While Mesna itself has antioxidant properties, the addition of other antioxidants to prevent its oxidation to this compound is not a widely documented practice in standard protocols. However, in broader contexts, antioxidants like melatonin (B1676174) and alpha-tocopherol (B171835) have been used in combination with Mesna to protect against cellular damage. It is important to note that the introduction of additional antioxidants could interfere with your experimental system, and their compatibility and potential impact on your results should be carefully validated.
Q4: How can I quantify the amount of this compound in my Mesna solution to assess the extent of oxidation?
A4: The most common and reliable method for quantifying both Mesna and its oxidized form, this compound, is High-Performance Liquid Chromatography (HPLC). Several validated HPLC methods are available that can effectively separate and quantify these two compounds. These methods often use a reversed-phase column with UV or electrochemical detection. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
Q5: In my cell culture experiment, I need to ensure the active (reduced) form, Mesna, is present. How does the cell handle this compound?
A5: Cells possess enzymatic and non-enzymatic mechanisms to reduce this compound back to its active Mesna form. The key intracellular systems involved are:
-
Thioredoxin (Trx) and Glutaredoxin (Grx) systems: These enzymatic pathways can reduce this compound.[4][5]
-
Glutathione (GSH) and Cysteine: These endogenous thiols can non-enzymatically reduce this compound through thiol-disulfide exchange reactions.[4][5]
This intracellular reduction is a critical aspect of Mesna's protective effects in vivo.
Data Summary: Stability of Mesna Solutions
The following table summarizes the stability of Mesna under various conditions, providing a quantitative overview to guide your experimental design.
| Condition | Concentration & Diluent | Stability | Reference |
| pH 8 | Mixed with ifosfamide | ~13% loss in 24 hours, ~23% loss in 48 hours | [1] |
| Refrigerated (4°C) | 1.8 mg/mL & 10.8 mg/mL in 5% dextrose | Retains ≥90% of initial concentration for 48 hours | [2][3] |
| Room Temperature | 1.8 mg/mL & 10.8 mg/mL in 5% dextrose | <80% of initial concentration after 96 hours | [2][3] |
| Exposure to Air (in syringe) | 100 mg/mL | 10% loss in 8 days at 24°C | [1] |
| No Air Exposure (in syringe) | 100 mg/mL | <4% loss in 9 days at 35°C | [1] |
Experimental Protocols
Protocol for HPLC Quantification of Mesna and this compound
This protocol provides a general framework for the analysis of Mesna and this compound using HPLC. It is recommended to optimize the parameters for your specific instrumentation and experimental needs.
1. Sample Preparation:
-
Plasma Samples: Deproteinize the plasma sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate. Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
Urine Samples: Dilute the urine sample 1:50 with water. Mix the diluted sample 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.
-
In Vitro Solutions: Dilute the sample to fall within the linear range of the standard curve using the mobile phase as the diluent.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm, 8 mm x 10 cm).
-
Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and 0.01% (v/v) triethylamine, adjusted to pH 5 with 85% phosphoric acid.
-
Flow Rate: 2 mL/min.
-
Detection: Electrochemical detection at +450 mV or UV detection at approximately 210-220 nm.
3. Analysis:
-
To determine the total Mesna concentration (both free Mesna and Mesna from reduced this compound), treat the sample with sodium borohydride (B1222165) to reduce this compound back to Mesna before injection.
-
Construct a standard curve using known concentrations of Mesna.
-
The peak height or area ratio of the drug to an internal standard (e.g., p-aminobenzoic acid) should be linear with concentration.
Visualizations
Logical Workflow for Preventing this compound Oxidation
Caption: A logical workflow for minimizing the oxidation of Mesna to this compound.
Cellular Reduction of this compound
Caption: Cellular mechanisms for the reduction of this compound to its active form, Mesna.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Stability of cyclophosphamide and mesna admixtures in polyethylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
Technical Support Center: Dimesna Interference with Common Laboratory Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding potential interference of Dimesna with common laboratory assays.
Disclaimer: Information regarding direct interference of this compound in common in vitro laboratory assays is not widely documented in publicly available literature. The information provided is based on the known chemical properties of this compound and its metabolites, particularly its nature as a disulfide bond disrupting agent and its relationship to mesna (B1676310), a thiol compound. The potential interferences described are inferred from these properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the disodium (B8443419) salt form of dithio-ethane sulfonate, is a dimer of the uroprotective agent mesna.[1] It functions as a disulfide bond disrupting agent (DDA) and is used in combination with certain cancer chemotherapies to mitigate urotoxicity and nephrotoxicity.[1][2] In the body, this compound is reduced to mesna, a free thiol compound.[1][3] This active form, mesna, then binds to and detoxifies harmful metabolites of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide, such as acrolein.[1][3][4]
Q2: Why might this compound or its metabolite, mesna, interfere with laboratory assays?
A2: The potential for interference stems from the chemical nature of this compound and its active metabolite, mesna:
-
Disulfide Bond Disruption: As a DDA, this compound can modify cysteine residues on proteins, potentially altering the structure and function of antibodies, enzymes, or protein targets in an assay.[1]
-
Reducing Agent Properties: Mesna, the active form of this compound, is a thiol compound, which are known reducing agents. This property can interfere with assays that rely on redox reactions, such as cell viability assays using tetrazolium salts (e.g., MTT, XTT) or assays using enzyme reporters susceptible to redox state changes.
-
Thiol Reactivity: The sulfhydryl group in mesna is highly reactive and can interact with various components in an assay, leading to non-specific signals or inhibition.
Q3: Which laboratory assays are most likely to be affected by this compound?
A3: Based on its chemical properties, this compound or its metabolites may interfere with:
-
Immunoassays (e.g., ELISA, Western Blot): Interference could occur if this compound disrupts the disulfide bonds that are critical for antibody structure and function (antigen binding).
-
Enzyme-Based Assays: this compound could potentially alter the conformation of enzymes, affecting their activity. Assays using enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) could be impacted.
-
Cell-Based Viability/Cytotoxicity Assays: Assays relying on redox indicators, such as MTT, MTS, XTT, and resazurin (B115843) (AlamarBlue), are susceptible to interference from the reducing properties of mesna.
-
Protein Quantification Assays: Assays like the Bradford or BCA assay may be affected if this compound interacts with the assay reagents or the proteins being quantified.
Q4: What are the typical signs of assay interference?
A4: Signs of interference can vary depending on the assay but may include:
-
Unusually high background signal.
-
Reduced signal or complete signal loss.
-
Poor reproducibility between replicate wells (high coefficient of variation, CV%).
-
Non-linear dose-response curves.
-
Results that are inconsistent with other experimental data or observations.
Troubleshooting Guides
Issue 1: Unexpected Results in an Immunoassay (e.g., ELISA)
If you are observing high background, low signal, or poor reproducibility in your ELISA when testing samples containing this compound, consider the following:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| This compound is disrupting antibody structure. | Run a "this compound Spike-in Control" to assess the direct impact on the assay components. | 1. Prepare a known concentration of your analyte (the positive control).2. Create two sets of wells: one with the analyte in standard assay buffer and another with the analyte spiked with this compound at the same concentration as in your test samples.3. Run the ELISA on both sets.4. A significantly lower signal in the this compound-spiked wells suggests interference with the antibody-antigen interaction. |
| This compound is interfering with the enzyme conjugate (e.g., HRP). | Perform a direct enzyme activity test in the presence of this compound. | 1. In a microplate, add the HRP-conjugated secondary antibody and its substrate (e.g., TMB) to wells containing either assay buffer alone or assay buffer with this compound.2. Measure the color development over time.3. A change in the rate of color development in the presence of this compound indicates direct interference with the enzyme or substrate. |
Issue 2: False Positives in Cell Viability Assays (e.g., MTT, XTT)
If you notice an unexpected increase in signal (suggesting higher viability) or a color change in your no-cell control wells containing this compound, it may be due to chemical interference.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Mesna (this compound's metabolite) is chemically reducing the tetrazolium dye. | Run a "No-Cell Interference Control." | 1. Prepare wells with cell culture media but without any cells.2. Add a range of concentrations of this compound to these wells, matching the concentrations used in your experiment.3. Add the viability reagent (e.g., MTT, XTT) and incubate as per the standard protocol.4. If a color change occurs, it confirms that this compound is directly reducing the dye. |
| N/A | Use an orthogonal assay method. | If interference is confirmed, switch to a viability assay with a different detection principle that does not rely on redox chemistry, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay. |
Quantitative Data Summary
As there is limited direct data on this compound interference, the following table provides a conceptual framework for documenting potential interference based on the troubleshooting steps outlined above. Researchers should generate their own data to determine the specific tolerance of their assays.
| Assay Type | Potential Interferent | Concentration Tested | Observed Effect | Recommended Action |
| ELISA | This compound | User-defined | e.g., >10% signal reduction | Include spike-in controls; consider sample dilution. |
| MTT Assay | Mesna (from this compound) | User-defined | e.g., Signal in no-cell control >2x background | Use an alternative, non-redox-based viability assay. |
| Enzyme Activity Assay | This compound / Mesna | User-defined | e.g., >15% change in enzyme kinetics | Run compound-only controls; validate with an alternative detection method. |
Visualized Workflows and Mechanisms
Below are diagrams created using the DOT language to illustrate key troubleshooting workflows and potential mechanisms of interference.
Caption: General troubleshooting workflow for investigating suspected this compound interference.
Caption: How mesna, this compound's metabolite, may cause a false positive in MTT assays.
References
Improving the yield and purity of Dimesna synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Dimesna (B1670654) (Disodium 2,2'-dithiobis(ethanesulfonate)) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is most commonly synthesized by the oxidation of its monomer, Mesna (B1676310) (sodium 2-mercaptoethanesulfonate).[1] Other reported starting materials in multi-step syntheses include S-acetyl-2-mercaptoethane sulfonic acid sodium salt, sodium 2-bromoethane sulfonate, and alkenyl sulfonate salts.[2][3][4]
Q2: What is the primary impurity encountered during this compound synthesis?
A2: A common impurity is the formation of by-products that are difficult to remove.[3] Specifically, when oxidizing Mesna, disodium (B8443419) 2,2′-monothiobis ethane (B1197151) sulfonate can be produced, which poses purification challenges.[3]
Q3: How is this compound related to Mesna in a biological context?
A3: this compound is the inactive, oxidized form of Mesna. In the body, Mesna is rapidly oxidized to this compound in the plasma. This compound is then filtered by the kidneys and reduced back to the active form, Mesna, which exerts its uroprotective effects by neutralizing toxic metabolites of chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide.[5][6][7][8]
Troubleshooting Guide
Low Reaction Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation of Mesna | Ensure sufficient oxidizing agent is used. If using oxygen, ensure vigorous bubbling and adequate reaction time (e.g., 48 hours).[2] For other oxidizing agents like iodine, ensure the correct stoichiometry is used.[1] |
| Suboptimal Reaction pH | The oxidation of Mesna is often performed under basic conditions. Adjust the pH of the reaction mixture to around 9.0 using a suitable base like sodium hydroxide (B78521) to facilitate the reaction.[2] |
| Loss of Product During Workup | This compound is water-soluble. Avoid excessive washing with organic solvents in which it may have some solubility. Concentrate the aqueous solution before crystallization to maximize recovery.[1][2] |
| Side Reactions | The formation of by-products can consume starting material and reduce the yield of the desired product.[3] Ensure reaction conditions (temperature, pH) are optimized to favor the formation of this compound. |
Low Product Purity
Problem: The isolated this compound is contaminated with impurities, as determined by analytical methods like HPLC.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Mesna | Monitor the reaction progress using techniques like HPLC to ensure complete conversion of Mesna. If the reaction is incomplete, extend the reaction time or add more oxidizing agent. |
| Formation of Monothiobis Ethane Sulfonate | This by-product can be difficult to remove.[3] Purification by recrystallization from water or a mixed solvent system (e.g., water and ethanol) can be effective.[3][9] |
| Contamination from Reagents | Use high-purity starting materials and solvents. Ensure all glassware is thoroughly cleaned and dried before use. |
| Ineffective Crystallization | Optimize the crystallization process. This can involve adjusting the solvent system, controlling the cooling rate, and seeding the solution with a small crystal of pure this compound. A patent describes a purification method involving dissolving the crude product in water and acid, followed by the addition of an organic solvent to induce crystallization.[9] |
Quantitative Data Summary
The following tables summarize reported yields and purity levels for this compound synthesis and purification from various sources.
Table 1: this compound Synthesis Yields
| Starting Material | Oxidizing Agent | Reported Yield | Reference |
| S-acetyl-2-mercaptoethane sulfonic acid, sodium salt | Oxygen | 80% | [2] |
| Sodium 2-bromoethane sulfonate | (Multi-step process) | 77.6% (after crystallization) | [3] |
| Mesna | Iodine-containing reagent | Substantially quantitative | [1] |
| Alkenyl sulfonate salt | Two-step, single-pot process | Essentially quantitative | [3] |
Table 2: Mesna Purification and Resulting Purity (as a precursor to this compound)
Note: The purity of the starting Mesna is critical for obtaining high-purity this compound.
| Purification Method | Achieved Purity (HPLC) | Reference |
| Recrystallization from ethanol (B145695) and water | 99.01% | [9] |
| Refining in a mixed solvent of water and organic solvent with acid | > 99.7% | [9] |
| Crystallization from 96% ethanol | 98.8% | [10] |
Experimental Protocols
Protocol 1: this compound Synthesis by Oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt[2]
-
Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
-
Adjust the pH of the solution to 9.0 by adding 1N sodium hydroxide.
-
Stir the reaction mixture while bubbling oxygen through it for 48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the aqueous solution.
-
Crystallize the product directly from the concentrated solution.
-
Collect the crystals by filtration and dry them. The reported yield is 80%.
Protocol 2: this compound Synthesis in a Two-Step, Single-Pot Process[1]
-
Step 1 (Mesna formation): Convert an alkenyl sulfonate salt to Mesna by reacting it with an alkali metal sulfide (B99878) or hydrogen sulfide. This step is carried out in a suitable reaction vessel.
-
Step 2 (this compound formation): Without isolating the Mesna, introduce oxygen into the reaction vessel.
-
Pressurize the vessel to at least 20 psi (approximately 1.38 bar) and heat to at least 60°C.
-
Agitate the reaction mixture for several hours.
-
Work-up: Concentrate the aqueous fraction at 80°C under vacuum.
-
Perform diffused recrystallization from water.
-
Adjust the pH to 7.2 with 1N HCl, filter through a 0.2 micron filter, and lyophilize the product. This process can yield this compound with a purity of 99%.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: In vivo conversion pathway of this compound to active Mesna.
References
- 1. US5808140A - Process for making mesna, this compound and derivatives thereof - Google Patents [patents.google.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. US7053240B2 - Process for synthesizing disulfides - Google Patents [patents.google.com]
- 4. US6936733B2 - Method for preparing disodium 2,2'-dithiobis(ethanesulphonate) - Google Patents [patents.google.com]
- 5. drugs.com [drugs.com]
- 6. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dimesna and Cisplatin Co-administration Timing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the co-administration of Dimesna (B1670654) and cisplatin (B142131). The information is based on preclinical and clinical findings to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for co-administering this compound with cisplatin?
A1: this compound is the inactive disulfide form of mesna (B1676310). In the kidneys, this compound is reduced to its active form, mesna, a thiol compound that acts as a detoxifying agent.[1][2] Cisplatin is a potent chemotherapeutic agent, but its use is often limited by significant side effects, particularly nephrotoxicity (kidney damage) and ovarian damage, which are linked to oxidative stress.[3][4][5] Mesna can neutralize the toxic metabolites of chemotherapeutic agents and scavenge reactive oxygen species, thereby protecting healthy tissues.[3][5] Studies have shown that co-administration of mesna with cisplatin can mitigate cisplatin-induced ovarian and kidney damage without compromising its anti-tumor efficacy when administered appropriately.[3][4]
Q2: How does the timing of this compound (mesna) administration in relation to cisplatin affect experimental outcomes?
A2: The timing is critical to ensure that the protective effects of mesna are localized to healthy tissues, primarily the kidneys, without interfering with the anti-cancer activity of cisplatin in the tumor. In preclinical studies, administering mesna 30 minutes before cisplatin has been shown to be effective in protecting against ovarian damage in rats.[3] Administering mesna 5 minutes after cisplatin in mice did not reduce cisplatin's antitumor efficacy, whereas mixing them directly in vitro did.[6] This suggests that sequential administration is crucial to prevent direct inactivation of cisplatin in the bloodstream.[6]
Q3: Can this compound (mesna) interfere with the anti-tumor activity of cisplatin?
A3: There is a potential for interference if mesna and cisplatin are in direct contact for a prolonged period.[6][7] In vitro studies have shown that mesna can directly bind to and inactivate cisplatin.[6][7] However, in vivo studies where the drugs are administered separately have shown that mesna does not significantly compromise the anti-tumor efficacy of cisplatin.[3][4][6] The rapid excretion of mesna and its localized activation in the kidney help to spatially and temporally separate the protective agent from the chemotherapeutic agent at the tumor site.[5]
Q4: What are the known effects of this compound (mesna) on the pharmacokinetics of cisplatin?
A4: Studies in pediatric patients have shown that mesna does not significantly influence the overall pharmacokinetics of cisplatin.[8][9] However, there is some evidence that co-administration of mesna might slow down the protein binding of cisplatin, leading to a prolonged distribution half-life of total platinum in the blood.[8][9] This could potentially alter the biodistribution of cisplatin, although the clinical significance of this finding requires further investigation.
Q5: Are there established clinical protocols for the co-administration of this compound (mesna) and cisplatin?
A5: While this compound/mesna is most commonly used as a uroprotectant with ifosfamide (B1674421) and cyclophosphamide,[2] several clinical trials have investigated combination therapies that include cisplatin and ifosfamide/mesna for various cancers, such as non-small cell lung cancer and ovarian tumors.[10][11][12] In these protocols, mesna is typically administered immediately before and at several time points after ifosfamide, with cisplatin given as a separate infusion.[12][13] These protocols provide a framework for dosing schedules but are not specifically optimized for the this compound-cisplatin interaction alone.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Anti-Tumor Efficacy of Cisplatin | Direct inactivation of cisplatin by mesna. | - Ensure separate administration routes or sufficient time between infusions. In preclinical models, avoid mixing the agents prior to injection.[6] - Consider administering mesna shortly after cisplatin, as this has been shown to maintain anti-tumor efficacy in some models.[6] |
| Persistent Cisplatin-Induced Toxicity (e.g., Nephrotoxicity) | - Insufficient dose or suboptimal timing of this compound. - Severe cisplatin-induced damage overwhelming the protective capacity of mesna.[3] - Impaired renal function affecting the conversion of this compound to mesna.[1] | - Increase the dose of this compound/mesna, although this must be balanced against potential for cisplatin inactivation. - Administer this compound/mesna both before and at intervals after cisplatin administration to maintain protective levels. - Assess renal function before and during the experiment, as compromised renal transporters can affect mesna efficacy.[1] |
| Inconsistent or Unreliable Experimental Results | - Variability in drug administration timing. - Differences in animal hydration status, which can affect renal clearance and toxicity. | - Strictly adhere to a standardized and documented administration schedule. - Ensure adequate hydration of experimental animals, as is standard practice in clinical cisplatin administration to mitigate nephrotoxicity.[13] |
| False-Positive Lab Results | Mesna can interfere with certain laboratory tests. | - Be aware that mesna can cause false-positive results for urinary ketones.[2] - Use alternative methods for assessing ketonuria if necessary. |
Quantitative Data Summary
Table 1: Preclinical Dosing and Timing of Mesna and Cisplatin
| Parameter | Low-Dose Cisplatin Group | High-Dose Cisplatin Group | Reference |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | [3] |
| Cisplatin Dose | 4.5 mg/kg | 6.0 mg/kg | [3] |
| Mesna Dose | 200 mg/kg | 200 mg/kg | [3] |
| Administration Route | Intraperitoneal injection | Intraperitoneal injection | [3] |
| Timing | Mesna administered 30 minutes before cisplatin | Mesna administered 30 minutes before cisplatin | [3] |
| Treatment Schedule | Weekly for two weeks | Weekly for two weeks | [3] |
Table 2: Effects of Mesna Co-administration on Markers of Oxidative Stress and Ovarian Reserve in Rats Treated with Cisplatin
| Marker | Cisplatin Alone | Cisplatin + Mesna | Effect of Mesna | Reference |
| AMH-positive follicles | Significantly decreased | Significantly reversed (low-dose) | Protective | [3] |
| Malondialdehyde (MDA) | Significantly increased | Significantly decreased (high-dose) | Anti-oxidative | [3] |
| Superoxide Dismutase (SOD) | Significantly decreased | Significantly increased | Anti-oxidative | [3] |
| Glutathione (GSH) | Significantly decreased | Significantly increased | Anti-oxidative | [3] |
Experimental Protocols
Protocol 1: Evaluation of Mesna's Protective Effect Against Cisplatin-Induced Ovarian Damage in Rats [3]
-
Animal Model: Adult female Sprague-Dawley rats (200-250g).
-
Groups:
-
Normal Saline Control
-
Mesna only (200 mg/kg)
-
Low-Dose Cisplatin (4.5 mg/kg)
-
High-Dose Cisplatin (6.0 mg/kg)
-
Low-Dose Cisplatin + Mesna
-
High-Dose Cisplatin + Mesna
-
-
Drug Administration:
-
All injections are administered intraperitoneally.
-
In combination groups, mesna (200 mg/kg) is injected 30 minutes prior to the administration of cisplatin.
-
The treatment is given weekly for two weeks.
-
-
Endpoint Analysis:
-
Animals are euthanized five days after the second injection.
-
Ovaries are collected for analysis.
-
One ovary is frozen for oxidative stress assays (MDA, SOD, GSH).
-
The other ovary is fixed for histological analysis to count anti-Müllerian hormone (AMH)-positive follicles.
-
-
Statistical Analysis: One-way ANOVA is used to compare the results between groups.
Protocol 2: In Vitro Assessment of Cisplatin's Anti-Tumor Property with Mesna [3]
-
Cell Line: HepG2 human hepatoma cell line.
-
Treatment:
-
Cells are incubated with varying concentrations of cisplatin (2.5 to 80 µg/mL).
-
In parallel, cells are incubated with the same concentrations of cisplatin mixed with an equal concentration of mesna.
-
A control group with culture medium only is included.
-
-
Incubation Time: 24, 48, or 72 hours.
-
Viability Assay:
-
Methyl thiazolyl tetrazolium (MTT) assay is performed to assess cell viability.
-
Absorbance is measured at 490 nm.
-
Cell viability is calculated as (Asample/Acontrol) × 100%.
-
-
Statistical Analysis: Comparison of cell viability between the cisplatin-only and cisplatin+mesna groups at each time point and concentration.
Visualizations
Caption: Protective mechanism of this compound against cisplatin-induced oxidative stress.
Caption: Experimental workflow for optimizing this compound and cisplatin timing.
Caption: Logical relationship between administration timing and expected outcomes.
References
- 1. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between cisplatin and mesna in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I trial of ifosfamide, mesna, and cisplatin in advanced non-small cell lung cancer. A cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of cisplatin, ifosfamide with mesna, and etoposide (PIE) chemotherapy for advanced non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 12. A pilot study of cisplatin, ifosfamide and mesna in the treatment of malignant mixed mesodermal tumors of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
Dimesna Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Dimesna (B1670654) in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Mesna (B1676310)?
A1: this compound is the disulfide dimer of the uroprotective agent Mesna. In the body, Mesna is rapidly oxidized to this compound in the bloodstream. This compound is then selectively reduced back to its active form, Mesna, in the kidneys, where it exerts its protective effects against the toxic metabolites of certain chemotherapy drugs like ifosfamide (B1674421) and cyclophosphamide.[1][2]
Q2: What are the primary factors that affect this compound stability in biological samples?
A2: The stability of this compound in biological matrices is primarily influenced by the redox environment. It is susceptible to reduction back to Mesna both enzymatically and non-enzymatically. Key factors include:
-
Enzymatic Reduction: The thioredoxin and glutaredoxin systems can enzymatically reduce this compound.[1][3]
-
Non-Enzymatic Thiol-Disulfide Exchange: this compound can be reduced by endogenous thiols such as cysteine and glutathione.[1][3]
-
pH: Mesna, the precursor to this compound, shows greater decomposition in alkaline conditions.[4] While direct data on this compound's pH stability is limited, the equilibrium between Mesna and this compound is pH-dependent.
-
Temperature: Temperature can influence the rate of both enzymatic and non-enzymatic reactions, thereby affecting the stability of this compound.
-
Presence of Oxidizing and Reducing Agents: The balance between this compound and Mesna is sensitive to the presence of these agents in the biological matrix.
Q3: How stable is this compound's precursor, Mesna, in solution?
A3: Studies on Mesna stability provide insights into the formation of this compound. Mesna in aqueous solution is unstable and oxidizes to this compound. One study showed a 40% decrease in Mesna concentration over 14 days when incubated at 37°C, with this compound being the only identified degradation product.[5] Conversely, when protected from oxygen, Mesna solution (100 mg/mL) in polypropylene (B1209903) syringes showed little to no change in concentration after 9 days at 5, 24, and 35°C.[4] In syrups, no detectable oxidation of Mesna to this compound was observed for at least one week at 24°C.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected this compound concentrations in plasma samples.
-
Possible Cause 1: Reduction of this compound to Mesna.
-
Troubleshooting: Minimize the activity of reducing enzymes and endogenous thiols. Process samples quickly at low temperatures. Consider the use of thiol-scavenging agents if compatible with the analytical method.
-
-
Possible Cause 2: Improper Sample Handling and Storage.
-
Troubleshooting: Adhere strictly to validated sample collection and storage protocols. Avoid prolonged storage at room temperature. For long-term storage, snap-freeze plasma samples and store them at -80°C.
-
-
Possible Cause 3: Analytical Method Variability.
-
Troubleshooting: Ensure the analytical method is validated for precision, accuracy, and stability. Use a stable internal standard. To measure total Mesna (Mesna + this compound), a reduction step (e.g., with sodium borohydride) is necessary before analysis to convert all this compound to Mesna.[7][8]
-
Issue 2: High variability in this compound levels between different blood samples.
-
Possible Cause 1: Influence of Anticoagulant.
-
Troubleshooting: The choice of anticoagulant can affect the stability of analytes in blood samples. It is crucial to use the same anticoagulant for all samples in a study. Validate the stability of this compound with the chosen anticoagulant.
-
-
Possible Cause 2: Hemolysis.
-
Troubleshooting: Hemolysis can release intracellular components, including reducing agents, which may affect this compound stability. Inspect samples for hemolysis and discard any hemolyzed samples. Optimize blood collection techniques to minimize hemolysis.
-
Issue 3: Degradation of this compound during sample processing.
-
Possible Cause 1: Freeze-Thaw Cycles.
-
Possible Cause 2: Prolonged Exposure to Room Temperature.
-
Troubleshooting: Keep samples on ice or at 4°C during all processing steps. Minimize the time between sample collection and analysis or freezing.
-
Quantitative Data Summary
Due to the limited direct quantitative stability data for this compound, the following tables summarize the stability of its precursor, Mesna, which provides an indication of this compound formation.
Table 1: Stability of Mesna in Aqueous Solution
| Concentration | Storage Container | Temperature | Duration | Percent Decrease in Mesna (Formation of this compound) | Reference |
| 20 mg/mL | Glass vials | 37°C | 14 days | 40% | [5] |
| 100 mg/mL | Polypropylene syringes (air expelled) | 5°C | 9 days | < 4% | [4] |
| 100 mg/mL | Polypropylene syringes (air expelled) | 24°C | 9 days | < 4% | [4] |
| 100 mg/mL | Polypropylene syringes (air expelled) | 35°C | 9 days | < 4% | [4] |
| 100 mg/mL | Polypropylene syringes (with air) | 24°C | 8 days | 10% | [4] |
Table 2: Stability of Mesna in Admixture with Ifosfamide at Alkaline pH
| pH | Temperature | Duration | Percent Loss of Mesna | Reference |
| 8 | Room Temperature | 6 hours | Stable | [4] |
| 8 | Room Temperature | 24 hours | ~13% | [4] |
| 8 | Room Temperature | 48 hours | ~23% | [4] |
Experimental Protocols
1. Protocol for Stability Testing of this compound in Plasma
This protocol outlines a general procedure for assessing the short-term, long-term, and freeze-thaw stability of this compound in human plasma using a stability-indicating HPLC method.
-
Materials:
-
Human plasma (with a specified anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal standard (IS)
-
HPLC grade solvents and reagents
-
Validated HPLC method with electrochemical or UV detection
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the IS in a suitable solvent.
-
Spiking: Spike the human plasma with a known concentration of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Short-Term Stability:
-
Analyze triplicate sets of low and high QC samples immediately after preparation (time zero).
-
Keep another set of low and high QC samples at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the results to the time zero samples.
-
-
Long-Term Stability:
-
Analyze triplicate sets of low and high QC samples immediately after preparation.
-
Store additional sets of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the stored samples at various time points (e.g., 1, 3, 6 months) and compare the results to the initial analysis.
-
-
Freeze-Thaw Stability:
-
Analyze triplicate sets of low and high QC samples immediately after preparation (before the first freeze-thaw cycle).
-
Subject another set of low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
Analyze the samples after the final thaw and compare the results to the pre-cycle analysis.
-
-
Data Analysis: Calculate the percentage recovery of this compound for each stability condition. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
2. Protocol for Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and degradation pathways of this compound under stress conditions.
-
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents and reagents
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Visualizations
References
- 1. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 3. researchgate.net [researchgate.net]
- 4. publications.ashp.org [publications.ashp.org]
- 5. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of miRNA in human urine supports its biomarker potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Therapeutic Efficacy of Dimesna
Welcome to the technical support center for Dimesna (B1670654) (also known as BNP7787, Tavocept®, LP-300). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the disulfide dimer of mesna (B1676310) and functions as a prodrug.[1] In vivo, it is chemically and mechanistically distinct from other sulfur-containing chemoprotective agents.[2] Its primary role is to mitigate the toxic side effects of certain chemotherapy drugs, particularly those from the oxazaphosphorine class like ifosfamide (B1674421) and cyclophosphamide, as well as platinum-based agents like cisplatin (B142131).[3][4] The core mechanism involves the in vivo reduction of this compound back to its active form, mesna. This conversion primarily occurs in the kidneys.[3] The active mesna, a thiol compound, then neutralizes urotoxic and nephrotoxic metabolites of chemotherapy, such as acrolein, in the urinary tract, thereby preventing conditions like hemorrhagic cystitis.[5][6]
Q2: How is this compound metabolized in vivo?
A2: this compound is relatively stable and chemically inert in plasma.[4] It undergoes reduction to mesna, its pharmacologically active metabolite. This reduction is facilitated by cytosolic enzymes, including thiol transferase and glutathione (B108866) reductase, and is dependent on reduced glutathione (GSH).[3] While the kidneys are the primary site for this conversion, the liver has also been shown to contribute to the reduction of this compound.[7] The active mesna is then excreted into the urine where it can exert its protective effects.[3]
Q3: Can this compound interfere with the antitumor efficacy of chemotherapeutic agents?
A3: Preclinical studies have indicated that this compound does not compromise the antitumor activity of platinum compounds like cisplatin and carboplatin (B1684641).[2] In some instances, co-administration of this compound (as BNP7787) with carboplatin was even observed to be significantly more effective than carboplatin alone in tumor-bearing mice.[2] The protective effect of this compound is largely localized to the kidneys and bladder, which is attributed to the kidney-specific disposition and stability of this compound.[1]
Q4: What are the key signaling pathways involved in this compound's mechanism of action?
A4: The primary signaling pathway relevant to this compound's activation is the cellular redox system, specifically the thioredoxin and glutaredoxin pathways. These systems are crucial for the reduction of the disulfide bond in this compound to yield two molecules of the active thiol, mesna.[6][8] This reduction is essential for its therapeutic effect.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected efficacy of this compound in my in vivo animal studies. What could be the cause?
A1: Several factors could contribute to variability in this compound's efficacy:
-
Renal Transporter Function: The uptake and efflux of this compound and mesna in the kidneys are mediated by renal drug transporters, including organic anion transporters (OAT1, OAT3, OAT4) and efflux transporters like P-glycoprotein (Pgp), MRPs, and MATE1.[4] Genetic variability in these transporters, or co-administration of other drugs that inhibit or induce these transporters, can alter the concentration of active mesna in the urine, thereby affecting its protective efficacy.[4] For instance, the OAT inhibitor probenecid (B1678239) has been shown to significantly increase plasma exposure of mesna and this compound while decreasing renal clearance.[4]
-
Glutathione Levels: The reduction of this compound to mesna is dependent on glutathione.[3][7] If your experimental model has depleted glutathione levels due to the underlying disease state or co-administered drugs, the activation of this compound may be impaired.
-
Dosing and Timing: The timing of this compound administration relative to the chemotherapeutic agent is critical. Mesna must be present in the bladder when the toxic metabolites are being excreted.[9] Ensure your dosing schedule is optimized for the specific chemotherapy agent and animal model you are using.
Q2: Are there any known issues with the stability of this compound in solution?
A2: this compound is the oxidized, disulfide form of mesna and is generally stable. However, when preparing solutions or analyzing samples, it's important to be aware of the equilibrium between mesna and this compound. In plasma, mesna is rapidly oxidized to this compound.[3] When analyzing for mesna, proper sample handling and preservation techniques are crucial to prevent its oxidation.[10]
Q3: Can this compound be administered orally in preclinical studies?
A3: Yes, both this compound and mesna can be absorbed after oral administration.[3] Studies in rats have shown that this compound undergoes reduction to mesna during intestinal absorption.[3] However, the bioavailability and peak plasma concentrations of the active form, mesna, may differ between oral and intravenous administration.[10] The choice of administration route should be guided by the specific experimental goals.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mesna and this compound in Humans
| Parameter | Mesna | This compound | Reference |
| Half-life (t½) | |||
| Distributive Phase (t½α) | 0.12 ± 0.15 hours | - | [11] |
| Postdistributive Phase (t½β) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | [11] |
| Volume of Distribution | |||
| Central Compartment (Vdc) | 0.324 ± 0.336 L/kg | - | [11] |
| Steady State (Vdss) | 1.09 ± 1.18 L/kg | - | [11] |
| Clearance | |||
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr.kg | - | [11] |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr.kg | 0.157 ± 0.156 L/hr.kg | [11] |
| Urinary Excretion | |||
| Fraction of dose excreted in 20h (fu) | 0.361 ± 0.15 | 0.482 ± 0.25 | [11] |
Table 2: Clinical Efficacy of LP-300 (this compound) in Combination with Chemotherapy in Never-Smokers with Advanced NSCLC (Phase 2 HARMONIC Trial - Preliminary Data)
| Efficacy Endpoint | Result | Reference |
| Clinical Benefit Rate (CBR) / Disease Control Rate | 86% | [12] |
| Objective Response Rate (ORR) | 43% | [1][12] |
| Tumor Size Reduction in Partial Responders (Average) | 51% | [1][12] |
| Tumor Size Reduction in Stable Disease (Average) | 13% | [12] |
Key Experimental Protocols
1. Ifosfamide-Induced Hemorrhagic Cystitis Model in Rats
-
Objective: To induce hemorrhagic cystitis to evaluate the uroprotective effects of this compound.
-
Animal Model: Male Wistar rats or Sprague-Dawley rats.
-
Procedure:
-
Administer ifosfamide at a dose known to induce bladder toxicity (e.g., a single intraperitoneal injection).
-
Administer this compound at various doses and time points relative to the ifosfamide injection (e.g., intraperitoneally or orally before and/or after ifosfamide).
-
Monitor animals for signs of cystitis (e.g., hematuria).
-
At a predetermined time point (e.g., 24 hours post-ifosfamide), euthanize the animals and collect bladders.
-
Assess bladder toxicity by:
-
Macroscopic evaluation (e.g., edema, hemorrhage).
-
Bladder wet weight.
-
Histopathological examination of bladder tissue sections stained with Hematoxylin and Eosin (H&E).
-
Measurement of oxidative stress markers (e.g., malondialdehyde levels, glutathione levels).
-
-
2. Cisplatin-Induced Nephrotoxicity Model in Rats
-
Objective: To induce kidney injury to evaluate the nephroprotective effects of this compound.
-
Animal Model: Male Wistar rats or Sprague-Dawley rats.
-
Procedure:
-
Administer a single intraperitoneal injection of cisplatin (e.g., 5-7 mg/kg) to induce nephrotoxicity.[13]
-
Administer this compound at various doses, typically starting before the cisplatin injection and continuing for a few days after.
-
Monitor animals for signs of renal dysfunction (e.g., changes in body weight, water intake, and urine output).
-
Collect blood and urine samples at baseline and at specified time points after cisplatin administration.
-
At the end of the study period (e.g., 3-5 days post-cisplatin), euthanize the animals and collect kidneys.
-
Assess nephrotoxicity by:
-
Measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Histopathological examination of kidney tissue sections (H&E staining) to evaluate tubular damage.
-
Immunohistochemical analysis for markers of kidney injury.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo workflow for hemorrhagic cystitis model.
Caption: Troubleshooting logic for this compound efficacy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 9. 1297-Haemorrhagic cystitis | eviQ [eviq.org.au]
- 10. Similar bioavailability of single-dose oral and intravenous mesna in the blood and urine of healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dimesna vs. Mesna: A Comparative Analysis of Uroprotection
For Researchers, Scientists, and Drug Development Professionals
The prevention of urotoxicity, particularly hemorrhagic cystitis, is a critical consideration in chemotherapy regimens involving oxazaphosphorine alkylating agents like cyclophosphamide (B585) and ifosfamide. The primary urotoxic metabolite of these agents is acrolein, which accumulates in the bladder and causes severe damage to the urothelium. Mesna (B1676310) (2-mercaptoethane sulfonate sodium) has long been the standard of care for uroprotection. Its active thiol group effectively neutralizes acrolein in the urine. Dimesna, the disulfide dimer of Mesna, has been investigated as an alternative uroprotective agent, functioning as a prodrug to deliver the active Mesna to the target site. This guide provides a comparative analysis of this compound and Mesna, focusing on their mechanisms of action, pharmacokinetics, and the implications for uroprotective efficacy, supported by available experimental data.
Mechanism of Action: A Prodrug Approach
Mesna exerts its uroprotective effect through the direct chemical inactivation of acrolein in the urinary bladder. The free thiol (-SH) group of Mesna undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable, non-toxic thioether conjugate that is then excreted.[1]
This compound, which lacks a free thiol group, is itself inactive. Its uroprotective activity is entirely dependent on its in vivo conversion back to Mesna. Following intravenous administration, Mesna is rapidly oxidized in the bloodstream to this compound.[2] This inactive form circulates systemically. Upon reaching the kidneys, this compound is filtered and then actively reduced back to two molecules of Mesna by enzymes such as glutathione (B108866) reductase in the renal tubules.[2][3] This regenerated Mesna is then secreted into the urine, where it can neutralize acrolein.[1]
This conversion process effectively makes this compound a prodrug, with the primary advantage of targeted delivery of the active uroprotectant, Mesna, to the site of action—the urinary tract.
Pharmacokinetic Profiles: A Comparative Overview
The primary difference between administering this compound and Mesna lies in their pharmacokinetic profiles. When Mesna is administered intravenously, it is rapidly oxidized to this compound in the plasma. Conversely, when this compound is administered, it circulates as the inactive form until it is reduced to Mesna in the kidneys.
A preclinical study in rats directly compared the pharmacokinetics of intravenously administered this compound (referred to as BNP7787) and Mesna. The results highlight the kidney-specific activation of this compound.
| Parameter | Administration of Mesna | Administration of this compound (BNP7787) | Reference |
| Plasma Mesna AUC | High | 5-fold lower than after Mesna administration | [1] |
| Kidney Mesna AUC | High | Comparable to plasma Mesna AUC after Mesna administration | [1] |
| Plasma this compound AUC | High (due to rapid oxidation of Mesna) | High | [1] |
| Kidney this compound AUC | High | High | [1] |
Table 1: Comparative Pharmacokinetics of Mesna and this compound in Rats [1]
These findings suggest that administering this compound leads to lower systemic exposure to the active Mesna, while achieving high concentrations of Mesna specifically in the kidneys, where it is needed for uroprotection. This targeted delivery could potentially reduce the likelihood of any systemic side effects of Mesna, although Mesna is generally considered to have a favorable safety profile.
Uroprotective Efficacy: An Indirect Comparison
A preliminary study in rats demonstrated that this compound is an effective antidote against the urotoxic actions of cyclophosphamide and ifosfamide.[4] The efficacy is attributed to the detection of Mesna in the urine following this compound administration.[4]
The clinical relevance of this prodrug strategy is further supported by pharmacokinetic data from patients undergoing bone marrow transplantation. In these patients, the urinary excretion of Mesna was found to be crucial for uroprotection.[5] Notably, patients who developed hemorrhagic cystitis excreted significantly less this compound in their urine, suggesting that the delivery and subsequent conversion of this compound to Mesna in the kidneys are critical for its protective effect.[5]
Experimental Protocols
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetics of this compound (BNP7787) and Mesna in plasma, kidney, liver, red blood cells, skeletal muscle, and tumor tissue.[1]
-
Animal Model: Fischer rats with subcutaneously implanted WARD colon tumors.
-
Drug Administration: A single intravenous bolus injection of either 1000 mg/kg Mesna or 1000 mg/kg this compound (BNP7787).
-
Sample Collection: Blood and tissue samples were collected at predetermined time points post-administration.
-
Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical detection was used to quantify the concentrations of Mesna and this compound in the various biological matrices.
Cyclophosphamide-Induced Hemorrhagic Cystitis Model in Rats
-
Objective: To evaluate the uroprotective efficacy of a test agent against cyclophosphamide-induced hemorrhagic cystitis.[6]
-
Animal Model: Male Wistar rats (150-200 g).
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).
-
Treatment Groups:
-
Control (saline)
-
Cyclophosphamide only
-
Cyclophosphamide + Mesna (e.g., 40 mg/kg i.p. at 0, 4, and 8 hours after cyclophosphamide)
-
-
Evaluation: 24 hours after cyclophosphamide administration, animals are sacrificed, and the bladders are excised.
-
Endpoints:
-
Macroscopic evaluation: Scoring of edema and hemorrhage.
-
Bladder wet weight.
-
Histopathological examination: Microscopic scoring of mucosal erosion, inflammation, and ulceration.
-
Conclusion
This compound functions as a highly effective, kidney-targeted prodrug for Mesna. The primary distinction between the two compounds lies in their pharmacokinetic profiles. Administration of this compound results in lower systemic exposure to the active Mesna, while ensuring high concentrations at the site of urotoxicity. Although direct comparative efficacy trials are not extensively reported, the efficient and targeted conversion of this compound to Mesna in the kidneys provides a strong rationale for its comparable uroprotective effects. The choice between this compound and Mesna in a clinical or research setting may therefore be guided by considerations of targeted drug delivery and potential for minimizing systemic exposure to the active thiol compound. Further research directly comparing the clinical outcomes of this compound and Mesna administration would be beneficial to fully elucidate any subtle differences in their uroprotective performance.
References
- 1. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Mesna compared with continuous bladder irrigation as uroprotection during high-dose chemotherapy and transplantation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Cytoprotective Efficacy of Dimesna and Amifostine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytoprotective agents Dimesna and amifostine (B1664874), focusing on their efficacy, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these agents in preclinical and clinical settings.
Introduction to this compound and Amifostine
This compound , chemically known as sodium 2,2'-dithio-bis-ethanesulfonate, is the disulfide form of mesna (B1676310) (sodium 2-mercaptoethanesulfonate). It functions as a prodrug, being rapidly reduced in the bloodstream to its active form, mesna.[1] Mesna is primarily utilized as a uroprotective agent to mitigate the hemorrhagic cystitis induced by chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[1] Its mechanism involves the neutralization of the toxic metabolite acrolein in the urinary tract.[1]
Amifostine is a broad-spectrum cytoprotective agent. It is an organic thiophosphate prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[2][3] This active form is responsible for protecting a wide range of normal tissues from the cytotoxic effects of chemotherapy and radiotherapy through various mechanisms, including free radical scavenging and DNA protection.[2][4]
Mechanisms of Action
The cytoprotective effects of this compound (via mesna) and amifostine are mediated through distinct yet partially overlapping signaling pathways.
This compound (Mesna): The primary mechanism of mesna is the direct chemical neutralization of acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, in the urinary bladder.[1] Beyond this, mesna has demonstrated antioxidant properties and the ability to inhibit the activation of the pro-inflammatory transcription factor NF-κB, suggesting a broader anti-inflammatory and cytoprotective role in tissues beyond the urothelium, such as the intestine.[5]
Amifostine: Amifostine is a broad-spectrum cytoprotectant. Its active metabolite, WR-1065, is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thus reducing oxidative stress.[2] WR-1065 can also donate a hydrogen atom to repair damaged DNA and can bind to and detoxify reactive metabolites of chemotherapeutic agents.[2][4] Furthermore, amifostine can influence cell cycle progression and modulate gene expression, contributing to its protective effects in various normal tissues.[4][6]
References
- 1. Mesna protects intestinal mucosa from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
Dimesna vs. N-acetylcysteine: A Comparative Guide to Preventing Ifosfamide Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimesna (Mesna) and N-acetylcysteine (NAC) in their roles as protective agents against the toxic side effects of the chemotherapeutic drug ifosfamide (B1674421). Ifosfamide is a potent alkylating agent used in the treatment of various cancers, but its clinical utility is often limited by severe urotoxicity (hemorrhagic cystitis) and nephrotoxicity. This document synthesizes key experimental data to offer an objective evaluation of these two protective agents.
Executive Summary
Ifosfamide's therapeutic action is accompanied by the production of toxic metabolites, primarily acrolein and chloroacetaldehyde (B151913). Acrolein is the main causative agent of hemorrhagic cystitis, while chloroacetaldehyde is largely responsible for nephrotoxicity. Mesna (B1676310) is the current standard of care for preventing ifosfamide-induced hemorrhagic cystitis. It acts locally in the urinary tract to neutralize acrolein. N-acetylcysteine, a precursor to the antioxidant glutathione (B108866), has been investigated for its potential to mitigate both nephrotoxicity and urotoxicity by replenishing intracellular glutathione stores and directly scavenging toxic metabolites.
Clinical evidence strongly supports the superiority of Mesna in preventing hemorrhagic cystitis. Preclinical data, however, suggests a significant protective role for N-acetylcysteine against ifosfamide-induced kidney damage, a toxicity that Mesna does not appear to prevent. This guide will delve into the mechanisms of action, present the supporting data in a comparative format, and provide detailed experimental protocols from key studies.
Mechanisms of Action
Ifosfamide is a prodrug that is metabolized by cytochrome P450 enzymes in the liver into its active alkylating metabolite, ifosfamide mustard, as well as the toxic byproducts acrolein and chloroacetaldehyde.[1]
-
Acrolein: This unsaturated aldehyde is highly reactive and accumulates in the bladder, where it causes severe inflammation and hemorrhage.[2]
-
Chloroacetaldehyde: This metabolite is implicated in renal tubular damage and neurotoxicity. It induces oxidative stress and depletes intracellular glutathione (GSH).[1][3]
This compound (Mesna): Mesna (2-mercaptoethane sulfonate sodium) is administered intravenously and is rapidly oxidized in the blood to its inactive disulfide form, this compound. This compound is then filtered by the kidneys and excreted into the urine, where it is reduced back to its active thiol form, Mesna. In the bladder, Mesna's free thiol group reacts with the double bond of acrolein via Michael addition, forming a stable, non-toxic thioether that is safely excreted.[4][5][6] This mechanism is localized to the urinary tract and is highly effective in preventing acrolein-induced urotoxicity.
N-acetylcysteine (NAC): NAC is a precursor of L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By boosting GSH levels, NAC helps to protect cells from the oxidative damage induced by ifosfamide's toxic metabolites.[3][7] NAC can also act as a direct nucleophile, scavenging reactive oxygen species and potentially conjugating with toxic metabolites to render them less harmful.[3] Its systemic action suggests a potential to protect against both nephrotoxicity and urotoxicity.
Signaling Pathways and Experimental Workflow
Caption: Ifosfamide metabolism, toxicity pathways, and protective mechanisms of Mesna and NAC.
Comparative Efficacy Data
Urothelial Protection (Clinical Data)
The following table summarizes the key findings from a clinical study comparing the uroprotective effects of N-acetylcysteine and Mesna in patients with refractory germ cell tumors receiving ifosfamide-containing combination chemotherapy.
| Parameter | N-acetylcysteine (NAC) | Mesna | p-value | Reference |
| Number of Patients | 86 | 191 | [8] | |
| Incidence of Hematuria | 27.9% (24/86) | 4.2% (8/191) | < 0.0001 | [8] |
| Grade 1 Hematuria | 13 | 6 | [8] | |
| Grade 2 Hematuria | 4 | 0 | [8] | |
| Grade 3 Hematuria | 7 | 2 | [8] | |
| Ifosfamide Dose Reduction due to Urotoxicity | 11 patients | 0 patients | < 0.0001 | [8] |
Nephroprotection (Preclinical Data)
The following table presents data from a preclinical study in rats, evaluating the nephroprotective effects of N-acetylcysteine against ifosfamide-induced kidney injury. Currently, there is a lack of comparable preclinical data for Mesna on these specific renal biomarkers. It is widely reported that Mesna does not prevent ifosfamide-induced nephrotoxicity.[9][10]
| Parameter | Control (Saline) | Ifosfamide (50 mg/kg) | Ifosfamide + NAC | Reference |
| Serum Creatinine (µmol/L) | 35.5 ± 1.5 | 57.8 ± 2.3 | 45.25 ± 2.1 | [3] |
| Urinary β2-microglobulin (nmol/L) | 5.8 ± 1.2 | 25.44 ± 3.3 | 8.83 ± 1.3 | [3] |
| Urinary Magnesium (mmol/L) | 8.5 ± 1.1 | 19.5 ± 1.5 | 11.16 ± 1.5 | [3] |
| Kidney Glutathione (GSH) Levels (% of control) | 100% | ~50% | ~100% | [3] |
| Kidney Lipid Peroxidation (% of control) | 100% | ~150% | ~100% | [7] |
| Kidney Glutathione S-transferase (GST) Activity (% of control) | 100% | ~75% | ~100% | [3] |
Experimental Protocols
Clinical Trial: Munshi et al. (1992) - Uroprotection
-
Study Design: A comparative study of 277 evaluable patients with refractory germ cell neoplasms treated with ifosfamide-containing combination chemotherapy.
-
Treatment Arms:
-
N-acetylcysteine Group (n=86): Received ifosfamide (1.2 g/m²/day for 5 days) as part of a combination chemotherapy regimen. NAC was administered orally at a dose of 2.0 g every 6 hours.
-
Mesna Group (n=191): Received ifosfamide (1.2 g/m²/day for 5 days) as part of a combination chemotherapy regimen. Mesna was administered as an intravenous push of 120 mg/m² prior to ifosfamide, followed by a continuous infusion of 1200 mg/m²/day for 5 consecutive days.
-
-
Supportive Care: All patients received 3.0 liters of normal saline per day.
-
Endpoint Assessment: The primary endpoint was the incidence and severity of hematuria, graded on a scale of 1 to 3. The need for ifosfamide dose reduction due to urothelial toxicity was also assessed.[8]
Preclinical Study: Chen et al. (2008) - Nephroprotection
Caption: Experimental workflow for the preclinical evaluation of NAC's nephroprotective effects.
-
Study Design: An in vivo study using a rat model of ifosfamide-induced nephrotoxicity.
-
Animal Model: Male Wistar albino rats.
-
Treatment Groups:
-
Control: Intraperitoneal (IP) injection of saline.
-
Ifosfamide: IP injection of ifosfamide (50 mg/kg/day) for 5 days.
-
NAC: IP injection of NAC (1.2 g/kg/day) for 6 days.
-
Ifosfamide + NAC: Co-administration of ifosfamide and NAC for 6 days.
-
-
Endpoint Assessment: 24 hours after the last injection, animals were sacrificed, and blood and urine were collected for biochemical analysis. Kidney tissues were harvested for the analysis of glutathione (GSH), glutathione S-transferase (GST) activity, lipid peroxide levels, and histological examination.[3]
Discussion and Conclusion
The available evidence clearly delineates the distinct protective profiles of this compound (Mesna) and N-acetylcysteine against ifosfamide-induced toxicities.
This compound (Mesna) is the undisputed standard for the prevention of hemorrhagic cystitis. The clinical data from Munshi et al. demonstrates a statistically significant and clinically meaningful reduction in the incidence and severity of hematuria with Mesna compared to NAC.[8] Its mechanism of action, which involves the direct and localized neutralization of acrolein in the bladder, is highly efficient for uroprotection. However, Mesna's protective effects do not extend to the renal tubules, and it is not effective in preventing ifosfamide-induced nephrotoxicity.[9][10]
N-acetylcysteine (NAC) , on the other hand, shows considerable promise as a nephroprotective agent. The preclinical study by Chen et al. provides robust evidence that NAC can mitigate ifosfamide-induced renal dysfunction by restoring intracellular glutathione levels and reducing oxidative stress.[3] While the clinical data on its uroprotective effects are less favorable compared to Mesna, the systemic antioxidant properties of NAC make it a compelling candidate for further investigation, particularly in combination with Mesna or in patient populations at high risk for nephrotoxicity. It is also noteworthy that studies have suggested that NAC does not interfere with the antitumor efficacy of ifosfamide.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine prevents ifosfamide-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mesna? [synapse.patsnap.com]
- 6. Mesna - Wikipedia [en.wikipedia.org]
- 7. jptcp.com [jptcp.com]
- 8. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ifosfamide‐induced acute kidney injury in a patient with leiomyosarcoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ifosfamide, mesna, and nephrotoxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of N-acetylcysteine on Ifosfamide Efficacy in a Mouse Xenograft Model | Anticancer Research [ar.iiarjournals.org]
Dimesna's Protective Role Against Cisplatin Toxicity: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
Cisplatin (B142131) stands as a cornerstone of chemotherapy for various solid tumors, yet its clinical utility is frequently hampered by severe dose-limiting toxicities, primarily nephrotoxicity and ototoxicity. The quest for effective cytoprotective agents to mitigate these adverse effects without compromising cisplatin's antitumor efficacy is a critical area of research. This guide provides a comparative analysis of Dimesna and other protective agents, supported by experimental data, to validate its potential protective effects against cisplatin-induced toxicities.
Overview of Cytoprotective Strategies
The primary mechanism of cisplatin's cytotoxicity involves its interaction with DNA, leading to the formation of adducts that trigger apoptosis in rapidly dividing cancer cells.[1][2] However, cisplatin also accumulates in healthy tissues, particularly the kidneys and inner ear, where it induces cell damage through mechanisms including oxidative stress, inflammation, and apoptosis.[1][3] Cytoprotective agents aim to selectively protect healthy tissues from these damaging effects. This guide focuses on this compound and compares its performance with two other notable cytoprotectants: Amifostine (B1664874) and Sodium Thiosulfate (B1220275).
-
This compound (disodium 2,2'-dithio-bis-ethane sulfonate) is the disulfide form of Mesna (B1676310). It is hypothesized to exert its protective effects through the release of its active thiol metabolite, Mesna, which can neutralize reactive metabolites of cisplatin and scavenge free radicals.[4][5]
-
Amifostine is a prodrug that is dephosphorylated to its active free thiol metabolite, WR-1065. This active form is a potent scavenger of reactive oxygen species and can bind to and detoxify reactive metabolites of cisplatin.[6]
-
Sodium Thiosulfate is a sulfur-containing compound that is thought to directly inactivate cisplatin through a chemical reaction, forming a non-toxic complex.[7]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative perspective on the efficacy of these agents in mitigating cisplatin-induced nephrotoxicity and ototoxicity.
Note: Direct experimental data for this compound is limited. Therefore, data for Mesna, its active form, is used as a proxy to evaluate the potential of this compound. This is based on the understanding that this compound is converted to Mesna in the body.
Nephroprotection
Cisplatin-induced nephrotoxicity is characterized by damage to the renal tubules, leading to an increase in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), and a decrease in glomerular filtration rate (GFR).[8]
| Agent | Animal Model | Cisplatin Dose | Protective Agent Dose | Key Findings | Reference |
| Mesna | Rat | 2.5 mg/kg (twice a week for 4 weeks) | 150 mg/kg/day | Significantly reduced elevated Malondialdehyde (MDA) and increased depleted Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) levels in the dorsal root ganglion. | [9] |
| Amifostine | Rat | 6 mg/kg | 200 mg/kg | Significantly lower serum BUN and creatinine on days 3 and 5 compared to cisplatin alone. | [10] |
| Amifostine | Human | 50 mg/m² | 910 mg/m² | Maintained GFR after two chemotherapy cycles, whereas the control group showed a >30% reduction. | [11] |
| L-Carnitine vs. Amifostine | Rat | 7 mg/kg | L-Carnitine: 300 mg/kg, Amifostine: 200 mg/kg | Both agents significantly increased Tc 99m DMSA uptake compared to cisplatin alone, indicating preserved renal function. L-carnitine showed a slightly better, though not statistically significant, protective effect than amifostine. | [12][13] |
| Sodium Thiosulfate | Human | 90 mg/m² (intraperitoneal) | Concurrent IV administration | Reduced the acute reduction in creatinine clearance caused by cisplatin. | [7] |
Otoprotection
Cisplatin-induced ototoxicity manifests as hearing loss, particularly at high frequencies, due to damage to the outer hair cells in the cochlea.[14]
| Agent | Animal Model/ Human | Cisplatin Dose | Protective Agent Dose | Key Findings | Reference |
| Amifostine | Human (Children) | 75 mg/m² | 600 mg/m² (pre and during cisplatin) | 14.5% of patients had grade 3 or 4 ototoxicity vs. 37.1% in the control group one year after treatment. | [15] |
| Amifostine | Hamster | Not specified | 40-400 mg/kg | Provided dose-dependent protection against cisplatin-induced ototoxicity, with higher doses offering nearly complete protection. | [16] |
| Sodium Thiosulfate | Human (Children) | 80 mg/m² | 20 g/m² (6 hours after cisplatin) | Incidence of hearing loss of grade 1 or higher was 33% vs. 63% in the cisplatin-alone group. | [17] |
| Sodium Thiosulfate | Human (Children) | Cumulative dose ≥200 mg/m² | Doses bioequivalent to recommended dose | Hearing loss occurred in 44% of patients with sodium thiosulfate vs. 58% without. | [18] |
Signaling Pathways and Mechanisms of Protection
Understanding the molecular pathways involved in cisplatin toxicity and the mechanisms of cytoprotection is crucial for developing targeted therapies.
Cisplatin-Induced Toxicity Pathway
Cisplatin enters cells and interacts with DNA, leading to the formation of DNA adducts. This triggers a cascade of events including the activation of stress-activated protein kinases (SAPKs), production of reactive oxygen species (ROS), inflammation, and ultimately apoptosis.[1][3]
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
Protective Mechanism of Thiol-Based Agents (this compound/Mesna, Amifostine)
Thiol-containing compounds like Mesna (the active form of this compound) and the active metabolite of Amifostine (WR-1065) can protect healthy cells through several mechanisms. They can directly bind to and inactivate cisplatin, particularly its reactive aquated species, and also act as potent antioxidants, scavenging harmful reactive oxygen species.[4][6][19]
Caption: Protective mechanisms of thiol-based cytoprotective agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing and evaluating cisplatin toxicity in animal models.
Cisplatin-Induced Nephrotoxicity in Rats
This protocol is designed to induce and assess kidney damage in a rat model.[6][8]
Caption: Experimental workflow for a rat model of cisplatin-induced nephrotoxicity.
Key Methodologies:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6][8]
-
Cisplatin Administration: A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is sufficient to induce significant nephrotoxicity.[6][8]
-
Protective Agent Administration: The timing of administration of the protective agent relative to cisplatin is critical and varies between agents.
-
Assessment of Nephrotoxicity:
-
Biochemical Analysis: Measurement of serum creatinine and BUN levels.[8]
-
Histopathology: Examination of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and inflammation.[8]
-
Biomarker Analysis: Measurement of markers of oxidative stress (e.g., MDA) and antioxidant enzymes (e.g., SOD, GPx) in kidney tissue homogenates.[20]
-
Cisplatin-Induced Ototoxicity in Mice
This protocol outlines a multi-cycle administration of cisplatin to better mimic clinical scenarios and assess hearing loss in mice.[14]
Caption: Experimental workflow for a mouse model of cisplatin-induced ototoxicity.
Key Methodologies:
-
Animal Model: CBA/CaJ mice are often used as they have good hearing characteristics that are maintained with age.[14]
-
Cisplatin Administration: A multi-cycle protocol (e.g., 3 cycles of 4 daily injections of 2.5-3.5 mg/kg cisplatin followed by a 10-day recovery) can produce clinically relevant hearing loss with low mortality.[14]
-
Assessment of Ototoxicity:
Conclusion
The available evidence suggests that this compound, through its active metabolite Mesna, holds promise as a cytoprotective agent against cisplatin-induced toxicities, primarily through its antioxidant and neutralizing properties. While direct comparative data for this compound is sparse, studies on Mesna indicate a protective effect. In comparison, both Amifostine and Sodium Thiosulfate have demonstrated significant protective effects against cisplatin-induced nephrotoxicity and ototoxicity in preclinical and clinical settings.
For researchers and drug development professionals, these findings underscore the potential of thiol-based compounds in mitigating the adverse effects of cisplatin. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound against other cytoprotectants. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future investigations, which are essential for optimizing chemotherapy regimens and improving patient outcomes.
References
- 1. An integrative view of cisplatin-induced renal and cardiac toxicities: molecular mechanisms, current treatment challenges and potential protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies | MDPI [mdpi.com]
- 3. Pro-Inflammatory Signalling PRRopels Cisplatin-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Effect of sodium thiosulfate on the pharmacokinetics and toxicity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Mesna on Cisplatin-Induced Neurotoxicity: Behavioral, Electrophysiological, and Molecular Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 14. An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amifostine Protects Against Cisplatin-Induced Ototoxicity in Children with Average-Risk Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WR-2721 (Amifostine) ameliorates cisplatin-induced hearing loss but causes neurotoxicity in hamsters: dose-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium Thiosulfate for Protection from Cisplatin-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium Thiosulfate to Reduce the Risk of Cisplatin-Related Ototoxicity in Pediatric Patients With Localized Solid Tumors - The ASCO Post [ascopost.com]
- 19. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna in Oncology: A Comparative Analysis of Efficacy and Mechanism
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparison of Dimesna's efficacy in various cancer models, juxtaposed with alternative therapeutic agents. The guide is tailored for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to inform future research and clinical applications.
This compound, a disulfide dimer of mesna (B1676310), is primarily recognized for its role as a uroprotective agent, mitigating the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585). Emerging evidence, however, suggests a direct anti-tumor activity of its active metabolite, mesna, warranting a closer examination of its potential as a multifaceted oncology treatment. This guide synthesizes preclinical and clinical findings to present a clear overview of this compound's performance.
Uroprotective Efficacy: A Comparative Overview
This compound's primary clinical application is the prevention of hemorrhagic cystitis, a common and severe side effect of oxazaphosphorine chemotherapy. Its active form, mesna, is a thiol compound that neutralizes acrolein, the urotoxic metabolite of cyclophosphamide and ifosfamide.
Comparative Data in Animal Models
Studies in rat models of cyclophosphamide-induced hemorrhagic cystitis have provided quantitative comparisons of mesna's uroprotective effects against other agents.
Table 1: Comparison of Mesna and Amifostine (B1664874) in a Rat Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
| Treatment Group | Macroscopic Edema Score (Median) | Macroscopic Hemorrhage Score (Median) | Histological Damage Score (Median) |
| Control | 0 | 0 | 0 |
| Cyclophosphamide (CYP) Alone | 2 | 3 | 2 |
| CYP + Amifostine | 0 | 0 | 0 |
| CYP + Mesna | 0 | 0 | 0 |
| Source: Data compiled from a study comparing the uroprotective efficacy of mesna and amifostine.[1][2] |
Table 2: Comparison of Mesna and Reduced Glutathione (B108866) in a Rat Model of Ifosfamide-Induced Hemorrhagic Cystitis
| Treatment Group | Bladder Edema Score (Median) | Bladder Hemorrhage Score (Median) | Histopathological Changes Score (Median) |
| Control | 0 | 0 | 0 |
| Ifosfamide (IFO) Alone | 2 | 3 | 2 |
| IFO + Reduced Glutathione | 0 | 0 | 0 |
| IFO + Mesna | 0 | 0 | 0 |
| Source: Data compiled from a study comparing the uroprotective activity of reduced glutathione with Mesna.[3] |
These studies demonstrate that both mesna and amifostine are highly effective in preventing cyclophosphamide-induced bladder damage, with no significant difference observed between the two agents in the parameters measured.[1][2] Similarly, mesna and reduced glutathione showed comparable efficacy in mitigating ifosfamide-induced hemorrhagic cystitis.[3]
Anti-Tumor Efficacy: Preclinical and In Vitro Findings
Beyond its cytoprotective role, this compound, through its active metabolite mesna, has exhibited direct anti-tumor and chemopreventive properties.
Chemopreventive Effects in a Carcinogenesis Model
A key preclinical study investigated the ability of this compound and mesna to prevent the formation of urinary bladder tumors induced by chronic cyclophosphamide administration in rats.
Table 3: Chemopreventive Efficacy of this compound and Mesna in a Rat Model of Cyclophosphamide-Induced Bladder Carcinogenesis
| Treatment Group | Number of Rats | Bladder Tumor Incidence (%) |
| Cyclophosphamide (CP) Alone | 50 | 30 |
| CP + Mesna (5 mg/kg) | 50 | 14 |
| CP + Mesna (15 mg/kg) | 50 | 6 |
| CP + this compound (12 mg/kg) | 50 | 12 |
| CP + this compound (35 mg/kg) | 50 | 4 |
-
Statistically significant reduction compared to CP alone. Source: Data compiled from a study on the prevention of urinary bladder tumors by mesna and this compound.[4]
The results clearly indicate a dose-dependent and statistically significant reduction in bladder tumor incidence with the co-administration of either mesna or this compound, highlighting their potential as chemopreventive agents.[4]
In Vitro Anti-Tumor Activity
Experimental Protocols
Uroprotection Studies in Rodent Models
-
Induction of Hemorrhagic Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg) or ifosfamide.[1][2][3]
-
Treatment Regimens:
-
Mesna: Administered i.p. at various doses and schedules, often as a percentage of the chemotherapeutic dose, at the time of and several hours after chemotherapy administration.[1][2]
-
Amifostine: A single i.p. injection (e.g., 200 mg/kg) prior to cyclophosphamide.[1][2]
-
Reduced Glutathione: Administered to animals in the treatment group.[3]
-
-
Assessment: Bladders are harvested 24 hours after chemotherapy administration and assessed macroscopically for edema and hemorrhage, and histologically for mucosal erosion, inflammation, and fibrin (B1330869) deposition, using a scoring system.[1][2][3]
Bladder Carcinogenesis Prevention Study
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Carcinogen: Cyclophosphamide administered orally five times a week for up to 20 months.[4]
-
Treatment: this compound or mesna co-administered with cyclophosphamide at different doses.[4]
-
Endpoint: Histopathological examination of the urinary bladder for the presence of tumors at the end of the study period.[4]
In Vitro Anti-Tumor Cell Growth Assay
-
Cell Lines: Human malignant cell lines, including bladder cancer cell lines.[5]
-
Treatment: Cells are cultured in the presence of varying concentrations of mesna or this compound.[5]
-
Assessment: Inhibition of cell growth is measured, for example, by monitoring DNA replication.[5]
Signaling Pathways and Mechanisms of Action
Uroprotective Mechanism
The primary mechanism of this compound's uroprotective effect is well-established and involves its conversion to the active thiol compound, mesna.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Comparison of uroprotective efficacy of mesna and amifostine in cyclophosphamide- induced hemorrhagic cystitis in rats [acikerisim.uludag.edu.tr]
- 3. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of urinary bladder tumors in cyclophosphamide-treated rats by additional medication with the uroprotectors sodium 2-mercaptoethane sulfonate (mesna) and disodium 2,2'-dithio-bis-ethane sulfonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dimesna's Mechanism of Action in Renal Tubule Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimesna's performance in renal tubule cells against other alternatives, supported by experimental data. We delve into the molecular pathways, present quantitative findings in structured tables, and offer detailed experimental protocols to aid in the validation of this compound's mechanism of action.
Mechanism of Action: this compound and the Renal Tubule
This compound, the inactive disulfide metabolite of Mesna, is a key agent in mitigating the urotoxic effects of chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585).[1][2] Its protective action is intricately linked to its biotransformation within the renal system. In the bloodstream, Mesna is oxidized to this compound.[3] Upon reaching the kidneys, this compound is filtered and then taken up by the renal tubule cells.[1] Inside these cells, it undergoes reduction back to its active form, Mesna. This conversion can be facilitated by enzymatic systems such as thioredoxin and glutaredoxin, or through non-enzymatic thiol-disulfide exchange with endogenous thiols like glutathione (B108866) and cysteine.[1][4]
The regenerated Mesna is then secreted into the tubular lumen, where its free thiol group neutralizes toxic metabolites, primarily acrolein, by forming a stable, non-toxic conjugate that is subsequently excreted in the urine.[2][3][5] This mechanism is crucial in preventing hemorrhagic cystitis, a common and severe side effect of certain chemotherapies.[2][3] However, studies indicate that while Mesna is effective in uroprotection, it may not completely shield renal tubule cells from the cytotoxic effects of all chemotherapy byproducts, with some evidence suggesting that ifosfamide-induced tubulotoxicity can still occur.[5][6]
Comparative Efficacy Data
The following tables summarize quantitative data from studies investigating the effects of this compound and Mesna on renal tubule cells in the presence of chemotherapeutic metabolites.
Table 1: Effect of this compound and Mesna on Cell Viability (Thymidine Incorporation)
| Treatment Group | Concentration | % Thymidine Incorporation (Compared to Control) | Reference |
| 4-OOH-IF | 100 µmol/l | ~60% | [5] |
| 4-OOH-IF + Mesna | 100 µmol/l + 3 mmol/l | ~60% (incomplete protection) | [5] |
| 4-OOH-CP | 100 µmol/l | Significantly Reduced | [5] |
| 4-OOH-CP + Mesna | 100 µmol/l + 3 mmol/l | Complete Prevention | [5] |
| Acrolein | 100 µmol/l | Significantly Reduced | [5] |
| Acrolein + Mesna | 100 µmol/l + 3 mmol/l | Complete Prevention | [5] |
| 4-OOH-CP + this compound | 100 µmol/l + 3 mmol/l | More Pronounced Toxic Effect | [5] |
Table 2: Inhibition of Na/H Exchanger Activity in LLC-PK1 Cells
| Metabolite | IC50 (µmol/l) after 2h incubation | Reference |
| Acrolein | 60 | [6] |
| Chloroacetaldehyde (CAA) | 80 | [6] |
| 4-hydroperoxy-IF (4-OOH-IF) | 120 | [6] |
Table 3: Protective Effects of Mesna and this compound on Na/H Exchanger Activity
| Treatment Group | Concentration | Effect on Na/H Exchanger Activity | Reference | | :--- | :--- | :--- | | Acrolein + Mesna | 100 µmol/l + 0.3 mmol/l | Complete Protection |[6] | | CAA + Mesna | 100 µmol/l + 0.3 mmol/l | Complete Protection |[6] | | 4-OOH-IF + Mesna | 100 µmol/l + 0.3 mmol/l | Incomplete Protection |[6] | | Acrolein + this compound | 100 µmol/l + 0.3 mmol/l | Increased Toxicity |[6] |
Experimental Protocols
1. Cell Culture and Treatment for Viability Assays
-
Cell Line: LLC-PK1 (a porcine renal tubular epithelial cell line) is commonly used.[5][6]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the medium is replaced with fresh medium containing the test compounds (e.g., ifosfamide metabolites, Mesna, this compound) at various concentrations.
-
Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24 hours).
2. Thymidine Incorporation Assay for Cell Proliferation
-
Principle: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Procedure:
-
Towards the end of the treatment period, [³H]-thymidine is added to each well.
-
Cells are incubated for a further few hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
The medium is removed, and the cells are washed to remove unincorporated thymidine.
-
The cells are lysed, and the DNA is precipitated.
-
The radioactivity of the precipitated DNA is measured using a scintillation counter.
-
The results are expressed as a percentage of the control (untreated cells).
-
3. Na/H Exchanger Activity Assay
-
Principle: This assay measures the activity of the Na/H exchanger, a key transporter in renal tubule cells.
-
Procedure:
-
LLC-PK1 cells are grown on permeable supports.
-
The cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF).
-
The intracellular pH is monitored using a fluorometer.
-
The Na/H exchanger is activated by an acid load, and the rate of pH recovery is measured.
-
The effect of the test compounds on the rate of pH recovery is determined.
-
Alternative Approaches and Future Directions
While this compound and Mesna are the standard of care for uroprotection, the evidence of incomplete renal tubule cell protection highlights the need for alternative or adjunctive therapies.[6] Research into other thiol-containing compounds, such as N-acetylcysteine, and antioxidants could provide new avenues for enhanced renal protection during chemotherapy.
Furthermore, the use of more advanced in vitro models, such as 3D organoids and microphysiological systems (kidney-on-a-chip), can offer a more physiologically relevant environment for studying drug effects on renal tubule cells.[7] These models can better recapitulate the complex architecture and function of the kidney, potentially leading to more accurate predictions of in vivo responses.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. Dithio-bis-mercaptoethanesulphonate (this compound) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Dimesna Pharmacokinetics: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Dimesna (B1670654) across different species based on available scientific literature. This compound is the disulfide metabolite of Mesna (B1676310), a uroprotective agent used to mitigate the risk of hemorrhagic cystitis associated with certain chemotherapy drugs. Understanding the cross-species pharmacokinetics of this compound is crucial for the preclinical to clinical translation of new therapeutic strategies involving this compound.
Quantitative Pharmacokinetic Data
| Parameter | Human | Rat | Dog | Monkey |
| Administration Route | Intravenous (following Mesna administration) | Intravenous (perfused liver) | Data Not Available | Data Not Available |
| Half-life (t½) | 1.29 ± 0.6 hours[1] | Data Not Available | Data Not Available | Data Not Available |
| Mean Residence Time (MRT) | 6.68 ± 1.05 hours[1] | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | 0.157 ± 0.156 L/hr/kg (renal clearance)[1] | 0.20 ml/min/g liver (hepatic clearance)[2] | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cmax | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tmax | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AUC | Ratio of Mesna to this compound AUC was 1.21 ± 0.57[1] | Data Not Available | Data Not Available | Data Not Available |
Note: The human data is derived from a study where Mesna was administered, and this compound pharmacokinetics were subsequently measured. The rat data is from an isolated perfused liver study and represents hepatic clearance, not total body clearance. The absence of data for dogs and monkeys highlights a significant gap in the understanding of this compound's cross-species pharmacokinetics.
Metabolic Pathway and Interspecies Differences
This compound is the inactive, oxidized form of Mesna. In the bloodstream, Mesna is rapidly oxidized to this compound.[3] The primary site for the reduction of this compound back to the active Mesna is the kidney, although some reduction also occurs in the intestine.[3] This renal reduction is a critical step for the uroprotective effects of Mesna.
Studies in rats have shown that this compound is filtered by the glomeruli and then reabsorbed, with subsequent reduction to Mesna occurring in the renal tubular epithelium.[3] The liver also appears to play a role in the reduction of this compound to Mesna, as demonstrated in isolated perfused rat liver studies.[2] The extent of hepatic versus renal reduction of this compound may vary across species, which could be a key factor in interspecies differences in Mesna efficacy and this compound pharmacokinetics.
Experimental Protocols
A comprehensive understanding of pharmacokinetic data requires insight into the experimental methodologies employed. Below are representative protocols for in-vivo pharmacokinetic studies and bioanalytical methods for this compound.
In-Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a typical design for a pharmacokinetic study in rats to determine the parameters of this compound following intravenous administration.
-
Animal Model: Male Sprague-Dawley rats (n=4 per time point) are used. Animals are acclimatized for at least one week before the experiment.
-
Dosing: this compound is administered as a single intravenous (IV) bolus dose via the tail vein. The dose formulation is typically in a saline solution.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, volume of distribution, and clearance.
Bioanalytical Method for this compound in Plasma and Urine
This section describes a liquid chromatography with electrochemical detection (LC-ECD) method for the quantification of Mesna and this compound.
-
Sample Preparation:
-
Plasma: Plasma samples are deproteinized, and an internal standard is added.
-
Urine: Urine samples are diluted.
-
-
Reduction of this compound: To measure total Mesna (Mesna + this compound), the sample is treated with a reducing agent, such as sodium borohydride, to convert this compound back to Mesna.[1]
-
Chromatography: The separation is achieved on a C18 reverse-phase column.
-
Detection: An electrochemical detector is used for the quantification of Mesna.[1]
-
Quantification: The concentration of this compound is calculated by subtracting the concentration of free Mesna (measured without the reduction step) from the total Mesna concentration.
Conclusion
The available data on this compound pharmacokinetics is sparse, particularly in non-human species. While human data provides a good baseline, the lack of robust preclinical data in species such as dogs and monkeys makes direct cross-species comparisons and accurate prediction of human pharmacokinetics challenging. Further studies are warranted to elucidate the pharmacokinetic profile of this compound in these species to better support drug development efforts. The inter-species variability in the reduction of this compound to Mesna, especially the relative contributions of the kidney and liver, is a key area for future investigation.
References
- 1. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna vs. Mesna: A Head-to-Head Comparison on Tumor Growth
In the landscape of cancer therapeutics, the focus often lies on agents that directly target and eliminate tumor cells. However, the role of supportive care agents in mitigating the toxic side effects of chemotherapy is crucial for treatment success. Dimesna and its active form, Mesna, are primarily recognized as chemoprotective agents, specifically for reducing urothelial toxicity associated with certain chemotherapeutic drugs. While their primary function is not to directly inhibit tumor growth, emerging in vitro evidence suggests potential anti-neoplastic properties, particularly for Mesna. This guide provides a detailed comparison of this compound and Mesna, focusing on their mechanisms of action and their differential effects on tumor cells, supported by available experimental data.
At a Glance: this compound vs. Mesna on Tumor Growth
| Feature | This compound | Mesna |
| Primary Function | Chemoprotectant (prodrug) | Chemoprotectant (active form)[1][2] |
| Direct Anti-Tumor Activity | Not observed in vitro.[3] May have chemosensitizing and chemo-enhancing activities.[4][5] | Demonstrated inhibition of in vitro growth of several human malignant cell lines.[3] |
| Mechanism of Action (Primary) | Inactive disulfide form; converted to Mesna in the kidneys.[1][2] | The thiol group of Mesna detoxifies urotoxic metabolites (e.g., acrolein) of chemotherapy agents like ifosfamide (B1674421) and cyclophosphamide.[1][6] |
| Mechanism of Action (Anti-Tumor) | May disrupt extracellular disulfide bonds on kinases such as EGFR, MET, and ROS1, potentially inhibiting proliferative signaling.[4][5] | The exact mechanism of anti-tumor activity is not fully elucidated but is observed in vitro.[3] |
Metabolic Conversion and Uroprotection: A Shared Pathway
This compound is the inactive disulfide dimer of Mesna. Following administration, this compound circulates in the bloodstream and is subsequently reduced to two molecules of the active Mesna in the kidneys. This conversion is a critical step for its uroprotective function. The active Mesna is then filtered into the bladder, where its free thiol group neutralizes acrolein, a toxic metabolite of ifosfamide and cyclophosphamide, thereby preventing hemorrhagic cystitis.
Direct Effects on Tumor Cells: An In Vitro Perspective
While both compounds are primarily used for their protective effects, in vitro studies have revealed a potential direct impact of Mesna on tumor cells, a property not observed with this compound.
Experimental Evidence for Mesna's Anti-Tumor Activity
A key in vitro study demonstrated that Mesna, but not this compound, can inhibit the growth of several human malignant cell lines.[3] The study reported that some cell lines were extremely sensitive to Mesna, while others were more resistant. Notably, repeated administration of Mesna rendered some resistant human bladder cancer cell lines sensitive to its effects.[3] Furthermore, all tested cell lines appeared to be sensitive to Mesna when grown in a serum-free medium.[3]
Experimental Protocol: In Vitro Tumor Cell Growth Inhibition Assay
-
Cell Lines: A panel of human malignant cell lines, including bladder cancer cell lines.
-
Culture Conditions: Cells were cultured in standard cell culture medium, with some experiments conducted in serum-free medium.
-
Treatment: Cells were treated with varying concentrations of Mesna and this compound. For some experiments, cells were subjected to repeated administrations of Mesna.
-
Assessment of Cell Growth: Cell proliferation was assessed using standard methods such as direct cell counting (e.g., using a hemocytometer) or colorimetric assays (e.g., MTT or WST-1 assays) that measure metabolic activity as an indicator of cell viability.
-
Data Analysis: The growth of treated cells was compared to that of untreated control cells to determine the inhibitory effect of the compounds.
Potential Anti-Cancer Mechanism of this compound
Although direct tumor growth inhibition by this compound has not been observed in vitro, it is proposed to have chemosensitizing and chemo-enhancing activities.[4][5] this compound, as a disulfide bond disrupting agent, may modify cysteine residues on various proteins, including receptor tyrosine kinases like EGFR, MET, and ROS1.[4][5] This disruption of extracellular disulfide bonds could modulate the activity of these proteins, thereby inhibiting their signaling pathways and downregulating proliferative signals in cancer cells where these kinases are overexpressed.[4][5]
Conclusion
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
Evaluating the Synergistic Potential of Dimesna in Combination with Novel Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a constant search for therapeutic strategies that can enhance efficacy, overcome resistance, and improve patient outcomes. In this context, the role of co-administered agents that can synergize with primary chemotherapies is of paramount importance. This guide provides an objective evaluation of the synergistic effects of Dimesna (B1670654), a disulfide small molecule, when used in combination with novel chemotherapies. The focus is on presenting available experimental data, detailing methodologies of key studies, and visualizing the underlying biological pathways and experimental workflows.
Introduction to this compound and its Synergistic Rationale
This compound, the disulfide form of Mesna (B1676310) (2-mercaptoethanesulfonate), is traditionally known as a uroprotective agent. It is co-administered with chemotherapies such as ifosfamide (B1674421) and cyclophosphamide (B585) to mitigate the risk of hemorrhagic cystitis by neutralizing their toxic metabolite, acrolein.[1] However, emerging research points towards a broader role for this compound in cancer therapy, suggesting it may act as a chemosensitizer and synergize with a range of chemotherapeutic agents beyond its established protective function.
The primary mechanism of this compound involves its conversion to the active thiol compound, Mesna. Recent investigations, particularly with the this compound formulation LP-300, suggest that it can modulate cellular redox states and interact with tyrosine kinase receptors through cysteine modification.[2] This interaction is hypothesized to enhance the efficacy of chemotherapy and potentially reverse resistance mechanisms in cancer cells.
Synergistic Effects with Platinum-Based Chemotherapy and Taxanes
Platinum-based drugs and taxanes are cornerstones of treatment for many solid tumors. Clinical studies have explored the potential of this compound to not only mitigate the toxicities of these agents but also to potentially enhance their therapeutic window.
A Phase I clinical trial (NCT00003569) was conducted to determine the maximum tolerated dose and side effects of this compound when administered with cisplatin (B142131) and paclitaxel (B517696) in patients with solid tumors.[3] The rationale for this study was that chemoprotective drugs like this compound may protect normal cells from the side effects of chemotherapy, thereby allowing for more effective treatment.[3]
Quantitative Data from Clinical and Preclinical Studies
However, it is crucial to consider preclinical data that suggests a potential negative interaction. In vitro studies have shown that Mesna can inactivate platinum agents like cisplatin and carboplatin (B1684641).[4] One study demonstrated that Mesna protected malignant glioma cell lines from the cytotoxicity of both cisplatin and carboplatin.[4] Conversely, a study in mice found that while Mesna mixed directly with cisplatin reduced its anti-tumor effect, administering Mesna five minutes after cisplatin did not compromise its efficacy, suggesting that the timing and method of administration are critical.[5]
Table 1: Summary of Preclinical and Clinical Investigations of this compound/Mesna with Platinum-Based Chemotherapy and Taxanes
| Combination | Study Type | Key Findings | Reference |
| This compound + Cisplatin + Paclitaxel | Phase I Clinical Trial (NCT00003569) | Investigated maximum tolerated dose and protective effects of this compound. | [3] |
| Mesna + Cisplatin/Carboplatin | In vitro (Malignant Glioma Cells) | Mesna protected all cell lines from the cytotoxicity of the platinum agents. | [4] |
| Mesna + Cisplatin | In vivo (Mice with P-388 Leukemia) | Mesna mixed with cisplatin reduced anti-tumor effect, but sequential administration did not. | [5] |
Experimental Protocols
Phase I Trial of this compound with Cisplatin and Paclitaxel (NCT00003569) - Abridged Protocol
-
Study Design: This was a dose-escalation, two-stage, multicenter study.
-
Patient Population: Patients with histologically or cytologically confirmed solid tumors for whom paclitaxel and cisplatin combination therapy was an appropriate option.
-
Treatment Regimen:
-
Stage I: Patients received a single dose of this compound intravenously (IV) over 15 minutes, seven days prior to chemotherapy. Subsequently, patients received paclitaxel IV over 3 hours, followed by this compound IV over 15-30 minutes, and then immediately by cisplatin IV over 1 hour on day 1 of a 21-day cycle.
-
Cohorts of 3-6 patients received escalating doses of this compound to determine the Maximum Tolerated Dose (MTD).
-
-
Primary Objectives:
-
To determine the MTD of this compound administered with cisplatin and paclitaxel.
-
To determine the qualitative and quantitative side effects of this compound in this regimen.
-
-
Secondary Objectives:
-
To investigate the potential protective effects of this compound against cisplatin-induced nephrotoxicity and neurotoxicity, and paclitaxel-related neurotoxicity and myelosuppression.[3]
-
Synergistic Effects with Novel Targeted Therapies
A more recent area of investigation is the combination of this compound with targeted therapies, particularly in the context of acquired resistance. The HARMONIC™ clinical trial (NCT05456256) is a key study in this domain, evaluating this compound (as LP-300) in combination with carboplatin and pemetrexed (B1662193) for patients with non-small cell lung cancer (NSCLC) who have progressed after treatment with tyrosine kinase inhibitors (TKIs).[2][6]
The proposed mechanism for this synergistic effect is that LP-300 may enhance chemotherapy sensitivity and inhibit the activity of tyrosine kinase oncogenes by modifying cysteine residues on the receptors.[2]
Quantitative Data from the HARMONIC™ Clinical Trial
Preliminary results from the safety lead-in portion of the HARMONIC™ trial have shown promising clinical activity.
Table 2: Preliminary Efficacy Results from the HARMONIC™ Trial (Safety Lead-in Cohort, n=7)
| Efficacy Endpoint | Result | Reference |
| Clinical Benefit Rate (CBR) / Disease Control Rate (DCR) | 86% | [4][5] |
| Objective Response Rate (ORR) | 43% | [4][5] |
| Partial Response (PR) | 3 patients | [4][5] |
| Stable Disease (SD) | 3 patients | [4][5] |
| Average Tumor Size Reduction in PR | 51% | [4][5] |
| Average Tumor Size Reduction in SD | 13% | [4][5] |
Importantly, the adverse events observed in the trial were primarily attributed to the chemotherapy backbone, with no new safety signals from the addition of LP-300.[4]
Experimental Protocol
HARMONIC™ Clinical Trial (NCT05456256) - Abridged Protocol
-
Study Design: A global, randomized, open-label, Phase II trial.
-
Patient Population: 90 patients with advanced primary lung adenocarcinoma who are never-smokers and have tumors with tyrosine kinase actionable alterations (e.g., EGFR, ALK, ROS1, MET, RET, BRAF, or NTRK) and have progressed on or been intolerant to prior TKI therapy.[6]
-
Treatment Regimen:
-
Investigational Arm: LP-300 in combination with carboplatin and pemetrexed.
-
Control Arm: Carboplatin and pemetrexed alone.
-
Patients are randomized in a 2:1 ratio favoring the investigational arm.
-
Treatment is administered on Day 1 of a 21-day cycle for 4 to 6 cycles, with the option for pemetrexed maintenance.
-
-
Primary Endpoints:
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).[6]
-
-
Secondary Endpoints:
-
Objective Response Rate (ORR).
-
Duration of Objective Response.
-
Clinical Benefit Rate.
-
Incidence of Adverse Events.[6]
-
Conclusion
The available evidence suggests that this compound has a synergistic potential that extends beyond its established role as a uroprotectant. The promising clinical data from the HARMONIC™ trial, in particular, highlights its potential to enhance the efficacy of standard chemotherapy in a difficult-to-treat patient population with acquired resistance to targeted therapies. While preclinical data on direct synergistic anti-tumor effects is still emerging, the rationale for combining this compound with novel chemotherapies is supported by its proposed mechanism of modulating cellular redox states and interacting with key signaling molecules like tyrosine kinase receptors.
Further research is warranted to fully elucidate the molecular mechanisms of synergy and to identify the optimal combinations and dosing schedules for this compound with a broader range of novel chemotherapies. The ongoing HARMONIC™ trial and future studies will be critical in defining the role of this compound as a synergistic agent in the modern oncology armamentarium. Researchers and drug development professionals should consider the potential of this compound to improve the therapeutic index of existing and emerging cancer treatments.
References
- 1. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and this compound in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study of LP-300 With Carboplatin and Pemetrexed in Never Smokers With Advanced Lung Adenocarcinoma (HARMONIC) - The Happy Lungs Project [happylungsproject.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Mesna inactivates platinum agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between cisplatin and mesna in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II Trial of LP-300 in Combination With Carboplatin and Pemetrexed in Never Smoker Patients With Relapsed Advanced Primary Adenocarcinoma of the Lung After Treatment With Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Dimesna-Precursor, Mesna, in Uroprotection: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of clinical trial data on the uroprotective agent Mesna, the precursor to Dimesna, in preventing hemorrhagic cystitis induced by cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
Hemorrhagic cystitis is a significant dose-limiting toxicity associated with the use of alkylating agents like cyclophosphamide and ifosfamide. The urotoxicity is primarily caused by the metabolite acrolein. Mesna (sodium 2-mercaptoethane sulfonate) is a uroprotective agent that, after administration, is oxidized in the blood to its inactive disulfide form, this compound. This compound is then filtered by the kidneys and reduced back to active Mesna in the urine.[1][2] In the bladder, the free thiol group of Mesna binds to and neutralizes acrolein, preventing bladder toxicity.[1][3] This guide compares the clinical efficacy of Mesna with other uroprotective strategies, namely hyperhydration and continuous bladder irrigation.
Comparative Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials comparing Mesna with other uroprotective methods.
Table 1: Mesna vs. Hyperhydration for Uroprotection
| Endpoint | Mesna | Hyperhydration | p-value |
| Incidence of Consistent or Severe Hematuria | 33% | 20% | 0.31[4] |
| Incidence of Severe Bleeding | 12.5% | 7.5% | 0.71[4] |
Table 2: Mesna vs. Continuous Bladder Irrigation for Uroprotection
| Endpoint | Mesna | Continuous Bladder Irrigation | p-value |
| Overall Incidence of Hematuria (any grade) | 53% | 76% | 0.007[5] |
| Incidence of Grade III and IV Hematuria | 18% | 18% | NS[5] |
| Moderate or Severe Discomfort/Bladder Spasms | 2% | 84% | < 0.0001[5] |
| Urinary Tract Infections (UTIs) | 14% | 27% | 0.03[5] |
Experimental Protocols
Mesna vs. Hyperhydration Trial Protocol
-
Objective: To compare the efficacy of Mesna versus forced saline diuresis (hyperhydration) in preventing cyclophosphamide-induced hemorrhagic cystitis in bone marrow transplant patients.[4]
-
Study Population: 100 patients undergoing bone marrow transplant conditioning with high-dose cyclophosphamide. Patients receiving cyclophosphamide as a sole agent were excluded.[4]
-
Interventions:
-
Mesna Group: Intravenous Mesna.
-
Hyperhydration Group: Forced saline diuresis.[4]
-
-
Monitoring: Patients were monitored via microscopic and dip-stick urinalyses.[4]
-
Hematuria Grading: Specific grading criteria were used to classify the severity of hematuria.[4]
Mesna vs. Continuous Bladder Irrigation Trial Protocol
-
Objective: To compare the use of intravenous hydration plus either continuous bladder irrigation or Mesna for the prevention of hemorrhagic cystitis in the bone marrow transplant setting.[5]
-
Study Population: 200 patients prospectively randomized.[5]
-
Interventions:
-
Hematuria Grading: Hematuria was graded, with Grade III and IV being the most severe.[5]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Mesna is the direct neutralization of the toxic metabolite acrolein in the bladder. This is a chemical interaction rather than a complex signaling pathway.
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mesna versus hyperhydration for the prevention of cyclophosphamide-induced hemorrhagic cystitis in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesna compared with continuous bladder irrigation as uroprotection during high-dose chemotherapy and transplantation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna in the Prevention of Nephrotoxicity: A Comparative Meta-Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical evidence for Dimesna (2,3-dimercaptosuccinic acid, DMSA) as a nephroprotective agent. In the absence of a head-to-head clinical meta-analysis, this document synthesizes available data from animal studies to compare this compound's efficacy against other reno-protective agents in mitigating drug- and heavy metal-induced kidney injury. Detailed experimental protocols and an examination of the underlying signaling pathways are presented to offer a complete picture for researchers in the field.
Comparative Efficacy of Nephroprotective Agents
The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the efficacy of this compound and other agents in preventing nephrotoxicity induced by cisplatin (B142131) and heavy metals.
Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by dose-dependent nephrotoxicity. Several agents, including this compound, have been investigated for their potential to mitigate this side effect.
| Agent | Animal Model | Cisplatin Dose | Agent Dose | Key Findings | Reference |
| This compound (DMSA) | Rats | 7 mg/kg | 200 mg/kg | Significantly reduced cisplatin-induced increases in Blood Urea Nitrogen (BUN) and serum creatinine (B1669602).[1] | [1] |
| Amifostine (B1664874) | Rats | 7 mg/kg | 200 mg/kg | Significantly attenuated the increase in plasma BUN and creatinine.[1] | [1] |
| L-Carnitine | Rats | 7 mg/kg | 300 mg/kg | Showed a significant protective effect against the rise in plasma BUN and creatinine.[1] | [1] |
| Sodium Thiosulfate | Rats | 7 mg/kg | 150 µM | Markedly reduced glomerular and tubular injury.[2] | [2] |
| N-Acetylcysteine (NAC) | Rats | Not Specified | Not Specified | Experimental models suggest NAC can ameliorate drug-induced kidney injury by acting as an antioxidant.[3] | [3] |
Heavy Metal-Induced Nephrotoxicity
This compound, a known metal chelator, has been studied for its ability to prevent kidney damage from heavy metals like mercury.
| Agent | Animal Model | Toxin & Dose | Agent Dose | Key Findings |
| This compound (DMSA) | Rats | Mercuric Chloride (0.5% lead acetate) | 0.5% in diet | Improved Glomerular Filtration Rate (GFR) and decreased albuminuria. |
| Dimercaprol (BAL) | Rats | Mercuric Chloride | Not Specified | Less effective than DMSA in reducing renal mercury content. |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Cisplatin-Induced Nephrotoxicity Model with this compound and Comparators
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (typically 7 mg/kg) is administered to induce acute kidney injury.
-
Treatment Groups:
-
Control Group: Receives saline.
-
Cisplatin Group: Receives cisplatin only.
-
This compound Group: Receives this compound (e.g., 200 mg/kg, intraperitoneally) 30 minutes before cisplatin administration.[1]
-
Comparator Groups: Receive other protective agents (e.g., Amifostine 200 mg/kg, L-Carnitine 300 mg/kg) using a similar administration schedule.[1]
-
-
Assessment of Renal Function:
-
Blood samples are collected at specific time points (e.g., 72 hours post-cisplatin) to measure serum creatinine and BUN levels.
-
Kidneys are harvested for histological examination to assess the degree of tubular necrosis and other pathological changes.
-
Oxidative stress markers, such as malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), are measured in kidney tissue homogenates.[1]
-
-
Radionuclide Imaging: In some studies, renal uptake of Technetium-99m DMSA (99mTc-DMSA) is quantified as a measure of renal tubular function. A decrease in uptake indicates tubular injury.[4][5][6]
Signaling Pathways and Mechanisms of Action
The nephrotoxicity of agents like cisplatin is multifactorial, involving oxidative stress, inflammation, and apoptosis. This compound and other protective agents are thought to interfere with these pathways.
Cisplatin-Induced Nephrotoxicity Pathway
Cisplatin accumulation in renal tubular cells triggers a cascade of events leading to cell death and kidney dysfunction. Key pathways include the activation of p53, MAPKs (ERK, JNK, p38), and inflammatory responses mediated by cytokines like TNF-α.[7][8][9][10]
Protective Mechanism of this compound
This compound is believed to exert its protective effects primarily through its antioxidant and chelating properties. By scavenging reactive oxygen species (ROS) and potentially chelating platinum, this compound can mitigate the initial triggers of cellular damage.
Experimental Workflow for Assessing Nephroprotection
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a nephroprotective agent in a preclinical setting.
Conclusion
The preclinical data strongly suggest that this compound (DMSA) is a promising agent for the prevention of drug- and heavy metal-induced nephrotoxicity. Its efficacy appears comparable to other investigational agents like amifostine and L-carnitine in animal models of cisplatin-induced kidney injury. The primary mechanism of action for this compound is likely its ability to chelate toxins and scavenge free radicals, thereby reducing oxidative stress and subsequent cellular damage.
For researchers and drug development professionals, these findings warrant further investigation into the clinical utility of this compound as a nephroprotective agent. Future studies should aim to establish optimal dosing and administration schedules and to explore its efficacy in combination with a broader range of nephrotoxic drugs. The detailed protocols and mechanistic insights provided in this guide can serve as a valuable resource for designing these future investigations.
References
- 1. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine for the prevention of non-contrast media agent-induced kidney injury: from preclinical data to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of thymol against nephrotoxicity induced by cisplatin with using 99mTc-DMSA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the protective effect of agmatine against cisplatin nephrotoxicity with 99mTc-DMSA renal scintigraphy and cystatin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pathophysiology of Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Dimesna: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides procedural guidance for the safe handling and disposal of Dimesna in a laboratory setting. This compound (also known as Tavocept or BNP-7787) is the disodium (B8443419) salt of dithio-ethane sulfonate.[1] It is primarily recognized as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to proper safety protocols is essential when handling this compound.
The primary and most critical step for the disposal of this compound is to manage it as hazardous waste through a licensed professional waste disposal service. All disposal activities must comply with local, regional, and national environmental regulations.
Core Principles of this compound Waste Management
-
Segregation and Labeling: this compound waste, whether in solid form or in solution, should be segregated from other laboratory waste streams. Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a labeled container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Value | Citation(s) |
| Molecular Formula | C4H8Na2O6S4 | [2] |
| Molecular Weight | 326.4 g/mol | [2] |
| Physical State | Solid | |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
| Primary Disposal Route | As hazardous waste via a licensed waste disposal contractor. | [1][3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. Mesna, the reduced form of this compound, is incompatible with carboplatin (B1684641) and cisplatin (B142131) in the same infusion solution. | [4] |
| pH Sensitivity | Mesna, the related compound, can undergo degradation in highly acidic or alkaline solutions. It is more stable at a neutral pH and decomposes more readily at pH 8. | [5][6] |
Disposal Protocols
The recommended and mandatory first step for the disposal of any quantity of this compound is to consult your institution's EHS guidelines and to use a licensed professional waste disposal service. The following provides a general procedural framework.
Primary Disposal Protocol: Professional Waste Management
This is the preferred and safest method for this compound disposal.
Methodology:
-
Containerization: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Disodium 2,2'-dithiobis(ethanesulfonate)"
-
The date accumulation started
-
The specific hazards (e.g., Irritant)
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the professional waste disposal service. Ensure the storage area is secure and away from incompatible materials.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and dates of disposal.
Suggested Chemical Neutralization (for Dilute Aqueous Solutions ONLY)
Disclaimer: The following procedure is based on general chemical principles for the oxidation of organosulfur compounds and should NOT be undertaken without a thorough, site-specific risk assessment and approval from your institution's EHS department. This method is intended only for the potential treatment of small quantities of dilute aqueous this compound solutions. The primary disposal method remains professional waste management.
Principle: Organosulfur compounds, particularly thiols (the reduced form of this compound is a thiol), can be oxidized to less hazardous sulfonates using strong oxidizing agents like sodium hypochlorite (B82951) (bleach).[7]
Methodology:
-
Preparation: In a chemical fume hood, prepare the dilute this compound waste solution in a suitable reaction vessel equipped with a stirrer. Ensure the concentration of this compound is low (e.g., <1% w/v).
-
Reaction: Slowly add a 5% sodium hypochlorite solution (household bleach) to the stirring this compound solution. A significant excess of sodium hypochlorite is typically required. The reaction is exothermic, so addition should be slow and the vessel may need to be cooled in an ice bath.
-
Monitoring: The reaction progress can be monitored by observing the disappearance of any characteristic odors (if applicable) or by using analytical methods if available. Allow the reaction to proceed for several hours to ensure complete oxidation.
-
Quenching: After the reaction is complete, cautiously neutralize any excess hypochlorite by adding a solution of sodium bisulfite. Test for the presence of excess hypochlorite using starch-iodide paper (the paper should not turn blue-black).
-
Final Disposal: Neutralize the resulting aqueous solution to a pH between 6 and 8 with a dilute acid or base as needed. This final solution must be collected in a designated aqueous hazardous waste container for disposal through a professional waste management service. Do not pour the treated solution down the drain unless explicitly permitted by local regulations and your EHS department.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for this compound disposal and its biological pathway, which informs its role as a non-toxic prodrug.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Biological pathway of this compound to its active form, Mesna.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. veeprho.com [veeprho.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
Essential Safety and Handling of Dimesna in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling chemical compounds such as Dimesna. This compound, the disulfide dimer of Mesna, is utilized as a uroprotective agent in conjunction with certain chemotherapy drugs.[1] Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and ensure safe handling. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE plan is essential. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.
| Exposure Route | Required PPE | Specifications |
| Dermal (Skin) | Protective Gloves | Nitrile or other chemically resistant gloves. Ensure gloves are regularly inspected for tears or punctures. |
| Lab Coat/Gown | A long-sleeved lab coat or a chemically resistant gown to protect skin and personal clothing. | |
| Ocular (Eyes) | Safety Goggles/Glasses | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Respiratory | Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Before handling, inspect all PPE for integrity.
2. Donning PPE:
-
The proper sequence for putting on PPE is crucial for safety.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned or tied.
-
Respirator: If required, perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
3. Handling this compound:
-
When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
For creating solutions, add this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, and date.
4. Doffing PPE:
-
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, without touching the outside of the glove with bare hands.
-
Gown/Lab Coat: Remove the lab coat by unbuttoning or untying and rolling it inside out as it is taken off.
-
Eye Protection: Remove eye protection from the back of the head.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container immediately after use. |
| Spills | For small spills, use an appropriate absorbent material, and collect the waste in a sealed, labeled hazardous waste container. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Logical Workflow for this compound Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
